molecular formula C8H16Br2 B1199895 1,8-Dibromooctane CAS No. 4549-32-0

1,8-Dibromooctane

カタログ番号: B1199895
CAS番号: 4549-32-0
分子量: 272.02 g/mol
InChIキー: DKEGCUDAFWNSSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,8-Dibromooctane, also known as this compound, is a useful research compound. Its molecular formula is C8H16Br2 and its molecular weight is 272.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9820. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,8-dibromooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Br2/c9-7-5-3-1-2-4-6-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEGCUDAFWNSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063520
Record name 1,8-Dibromooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; mp = 12-16 deg C; [Sigma-Aldrich MSDS]
Record name 1,8-Dibromooctane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19302
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4549-32-0
Record name 1,8-Dibromooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4549-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Dibromooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Dibromooctane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octane, 1,8-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,8-Dibromooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-dibromooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,8-Dibromooctane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES9U6BR88X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 1,8-Dibromooctane

Introduction

This compound (CAS No: 4549-32-0), also known as octamethylene dibromide, is a valuable bifunctional alkylating agent in organic synthesis. Its linear eight-carbon chain is flanked by two primary bromine atoms, making it an excellent substrate for various nucleophilic substitution reactions.[1] This structure allows for its use in the synthesis of polymers, crown ethers, and as a linker to create more complex molecules, including pharmacologically active compounds.[2] A thorough understanding of its physical properties is essential for its effective use in laboratory and industrial settings, ensuring proper handling, reaction control, and purification.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] It is characterized by a high boiling point and density, consistent with other long-chain haloalkanes. The presence of two bromine atoms significantly increases its molecular weight compared to the parent hydrocarbon, octane, leading to stronger intermolecular van der Waals forces.[4]

Data Presentation: Physical Properties of this compound

The following table summarizes the key quantitative physical data for this compound, compiled from various chemical data sources.

PropertyValue
Molecular Formula C₈H₁₆Br₂
Molecular Weight 272.02 g/mol
Appearance Clear colorless to pale yellow liquid[3]
Melting Point 12 - 16 °C (54 - 61 °F)[2]
Boiling Point 270 - 272 °C (518 - 522 °F) at 760 mmHg[2]
Density 1.477 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.498 - 1.500
Flash Point > 112 °C (> 233.6 °F)
Solubility Insoluble in water; Soluble in chloroform (B151607) and slightly in hexanes.[3]
Vapor Density 9.37

Experimental Protocols

The determination of the physical properties of liquid organic compounds like this compound requires standardized laboratory procedures. Below are detailed methodologies for measuring its key physical constants.

Determination of Melting Point (for low-melting solids)

Since this compound has a melting point range of 12-16°C, it can exist as a solid in cooler laboratory environments. The capillary method is standard for determining the melting range.[5]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.[6][7]

  • Procedure:

    • Ensure the sample of this compound is solidified by cooling if necessary.

    • Finely powder a small amount of the solid sample.[8]

    • Pack the powdered solid into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

    • Place the capillary tube into the heating block of the melting point apparatus.[6]

    • Heat the block rapidly to about 10°C, then reduce the heating rate to 1-2°C per minute.[4]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).[5]

Determination of Boiling Point

The boiling point is a critical indicator of purity. The Thiele tube or distillation method is commonly used.[9][10]

  • Apparatus: Thiele tube or small-scale distillation apparatus, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or heating mantle), and heat-transfer fluid (mineral oil).[11]

  • Procedure (Thiele Tube Method):

    • Fill a small test tube with 1-2 mL of this compound.

    • Place a capillary tube, with its sealed end up, into the test tube.[12]

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Insert the assembly into a Thiele tube containing mineral oil, ensuring the test tube is immersed.

    • Gently heat the side arm of the Thiele tube.[11]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Stop heating when a continuous stream of bubbles is observed.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube as the apparatus cools.[9]

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or by simply measuring the mass of a known volume.[13][14]

  • Apparatus: Pycnometer or a volumetric flask (e.g., 10 mL), analytical balance.

  • Procedure:

    • Accurately weigh a clean, dry pycnometer or volumetric flask (Mass 1).

    • Fill the flask to the calibration mark with this compound, ensuring the temperature is controlled (e.g., 25°C).

    • Weigh the filled flask (Mass 2).[13]

    • The mass of the liquid is (Mass 2 - Mass 1).

    • The volume is the calibrated volume of the flask.

    • Calculate the density using the formula: Density = Mass / Volume.[14]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful constant for identification.[3]

  • Apparatus: Abbe refractometer, constant temperature water bath, dropper.[15]

  • Procedure:

    • Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

    • Ensure the prism surfaces are clean and dry.

    • Using a dropper, apply a few drops of this compound onto the lower prism.[15]

    • Close the prisms and allow the sample to reach thermal equilibrium, typically at 20°C, by circulating water from the water bath.

    • Adjust the light source and move the adjustment knob until the light and dark fields are sharp and intersect the crosshairs in the eyepiece.

    • Read the refractive index directly from the calibrated scale.[15]

Mandatory Visualization: Synthetic Application

This compound is an ideal substrate for Sₙ2 reactions due to its primary alkyl halide structure.[1] A classic application is the Williamson ether synthesis, where it can react with two equivalents of an alkoxide to form a diether. This reaction pathway highlights its utility as a linker molecule.[16]

Williamson_Ether_Synthesis sub This compound Br-(CH₂)₈-Br salt 2x Sodium Bromide 2 NaBr inv1 sub->inv1 alkoxide 2x Sodium Alkoxide 2 Na⁺OR⁻ alkoxide->inv1 product α,ω-Diether R-O-(CH₂)₈-O-R product->salt + Byproduct inv1->product Sₙ2 Reaction

Caption: Williamson ether synthesis using this compound.

References

An In-depth Technical Guide to 1,8-Dibromooctane: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dibromooctane is a versatile bifunctional alkylating agent extensively utilized in organic synthesis and as a building block in the development of novel chemical entities. Its linear, eight-carbon chain terminating in two primary bromine atoms allows it to serve as a flexible linker, capable of undergoing both intermolecular and intramolecular reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, key synthetic methodologies, and significant applications in research and drug development.

Chemical Structure and Formula

This compound is a haloalkane with a straightforward linear structure. The molecule consists of an eight-carbon (octane) backbone with bromine atoms attached to the terminal carbons (positions 1 and 8).

  • Chemical Formula: C₈H₁₆Br₂[1]

  • IUPAC Name: this compound[1]

  • Synonyms: Octamethylene dibromide

  • CAS Number: 4549-32-0[1]

  • Molecular Structure:

    Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is characterized by a high boiling point and density greater than water. It is generally insoluble in water but soluble in many organic solvents.

PropertyValueReference(s)
Molecular Weight 272.02 g/mol
Appearance Clear, colorless to pale yellow liquid[1]
Melting Point 12 to 16 °C (54 to 61 °F)[1]
Boiling Point 270 to 272 °C (518 to 522 °F) at 760 mmHg
Density 1.477 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.498
Flash Point > 113 °C (> 235.4 °F) - Closed Cup
Solubility Insoluble in water
Stability Stable under normal conditions. Combustible.
Incompatibilities Strong oxidizing agents, strong bases

Synthesis and Reactivity

Synthesis of this compound

A common and reliable laboratory-scale synthesis of this compound involves the bromination of its corresponding diol, 1,8-octanediol. This can be achieved using reagents such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Start 1,8-Octanediol (HO-(CH₂)₈-OH) Reaction Substitution Reaction (SN2 Mechanism) Start->Reaction Reagent Phosphorus Tribromide (PBr₃) or HBr / H₂SO₄ Reagent->Reaction Product This compound (Br-(CH₂)₈-Br) Reaction->Product Reactivity_Pathways Start This compound + Dinucleophile (Nu-X-Nu) Intra Intramolecular Cyclization Start->Intra Inter Intermolecular Polymerization Start->Inter Product_Cyclic Cyclic Product (e.g., Cyclooctane derivative) Intra->Product_Cyclic Product_Polymer Linear Polymer (-[-(CH₂)₈-Nu-X-Nu-]-n) Inter->Product_Polymer Condition_High_Dilution High Dilution (Low Concentration) Condition_High_Dilution->Intra Condition_High_Conc High Concentration Condition_High_Conc->Inter

References

1,8-Dibromooctane CAS number 4549-32-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,8-Dibromooctane (CAS: 4549-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 4549-32-0, is a versatile bifunctional organohalide compound.[1][2] Its linear eight-carbon chain is terminated by two bromine atoms, making it a valuable reagent in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its relevance to researchers in chemistry and drug development.

Synonyms:
  • Octamethylene dibromide[3][4]

  • α,ω-Dibromooctane[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[5] Its key physical and chemical properties are summarized in the tables below.

General Properties
PropertyValueReference
Molecular Formula C8H16Br2[1][3][4]
Molecular Weight 272.02 g/mol [3][4]
Appearance Clear colorless to pale yellow liquid[1][5]
Odor Odorless
Physical and Chemical Data
PropertyValueReference
Melting Point 12-16 °C[1][3][5]
Boiling Point 270-272 °C (at 760 mmHg)[1][3][5]
Density 1.477 g/mL at 25 °C[3][5]
Refractive Index (n20/D) 1.498[3]
Flash Point >113 °C (>235.4 °F) - closed cup[3]
Solubility Insoluble in water.[5]
Spectroscopic Data
Technique Data
¹H NMR Spectral data available from various suppliers.
¹³C NMR Spectral data available from various suppliers.
IR Conforms to structure.[1]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It is incompatible with strong oxidizing agents and strong bases.[5]

Hazard Information
Hazard Description
GHS Pictogram GHS07 (Exclamation mark)[6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501
Personal Protective Equipment (PPE)
Equipment Recommendation
Eye Protection Safety glasses or goggles.
Hand Protection Chemical-resistant gloves.
Respiratory Protection Use in a well-ventilated area or with a respirator.
Skin and Body Protection Lab coat.

Synthesis of this compound

This compound can be synthesized from cyclooctene (B146475).[7] The process involves the thermal cracking of cyclooctene followed by hydrobromination.[7]

Experimental Protocol: Synthesis from Cyclooctene

This protocol is based on a patented industrial process.[7]

  • Preparation of Cyclooctene Crackate: Cyclooctene is subjected to vapor phase thermal cracking at a temperature of 520-575 °C. The resulting product mixture is distilled to obtain a purified cyclooctene heart-cut crackate.[7]

  • Sulfuric Acid Treatment: The cyclooctene crackate is treated with sulfuric acid to remove impurities.[7]

  • Hydrobromination: The acid-treated crackate is then subjected to hydrobromination. Gaseous hydrogen bromide is introduced into the liquid crackate in the presence of a di-t-alkyl peroxide catalyst (e.g., di-t-butylperoxide).[7] The reaction temperature is maintained between -10 °C and 40 °C.[7]

  • Purification: The resulting this compound is purified by distillation.

G cluster_synthesis Synthesis of this compound Cyclooctene Cyclooctene Crackate Cyclooctene Crackate Cyclooctene->Crackate Thermal Cracking TreatedCrackate Acid-Treated Crackate Crackate->TreatedCrackate H₂SO₄ Treatment Product This compound TreatedCrackate->Product HBr, Peroxide Catalyst

Caption: Synthesis workflow of this compound.

Reactions and Applications in Organic Synthesis

The two terminal bromine atoms in this compound make it an excellent substrate for various nucleophilic substitution reactions, particularly S_N2 reactions.[8] This reactivity allows for its use as a linker to connect two molecular fragments or to form cyclic compounds through intramolecular reactions.[8]

Williamson Ether Synthesis

This compound can be used to synthesize long-chain diethers or to link molecules containing hydroxyl groups. The Williamson ether synthesis is a reliable method for this transformation.[9][10]

Experimental Protocol: Synthesis of a Bis-Ether

This protocol provides a general procedure for the reaction of this compound with an alcohol.

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents) to a suitable anhydrous solvent (e.g., THF, DMF). Cool the suspension to 0 °C.

  • Slowly add the desired alcohol (2.0 equivalents) to the sodium hydride suspension. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Cool the alkoxide solution to 0 °C and add this compound (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

G cluster_williamson Williamson Ether Synthesis Workflow Alcohol Alcohol (2 eq) Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation NaH NaH (2.2 eq) NaH->Alkoxide Product Bis-Ether Product Alkoxide->Product S_N2 Reaction Dibromooctane This compound (1 eq) Dibromooctane->Product

Caption: Williamson Ether Synthesis workflow.

Intramolecular Cyclization

Under high dilution conditions, this compound can undergo intramolecular cyclization to form cyclooctane (B165968) derivatives.[8] This is in competition with intermolecular polymerization.[8]

Synthesis of Busulfan (B1668071) Analogues

This compound serves as a precursor for the synthesis of busulfan analogues, which are of interest as potential anti-cancer agents.[4][11] Busulfan is an alkylating agent used in chemotherapy.[11] The synthesis of these analogues typically involves the displacement of the bromide ions with mesylate groups.

Logical Relationship in Drug Analogue Synthesis

G cluster_drug_dev Role in Drug Development Start This compound Intermediate Octane-1,8-diol Start->Intermediate Hydrolysis Final Busulfan Analogue (Octane-1,8-diyl dimethanesulfonate) Intermediate->Final Mesylation

Caption: Synthesis of a Busulfan analogue.

Applications in Drug Development and Research

The ability of this compound to act as a flexible linker makes it a valuable tool in drug design and development. It can be used to synthesize molecules with two active pharmacophores separated by a specific distance. This approach is utilized in the design of bivalent ligands and other complex drug architectures.

Furthermore, organobromine compounds are found in various marine natural products with interesting biological activities. While this compound itself is not a therapeutic agent, its role as a synthetic building block is significant in the exploration of new chemical entities for medicinal chemistry.[12]

Conclusion

This compound is a fundamental building block in organic synthesis with a well-defined reactivity profile. Its utility in forming carbon-carbon and carbon-heteroatom bonds through S_N2 reactions makes it a valuable reagent for constructing a wide range of organic molecules, from simple cyclic compounds to complex drug analogues. For researchers in drug development, its application as a linker provides a means to explore structure-activity relationships and design novel therapeutic agents. A thorough understanding of its properties and reactivity is essential for its effective and safe use in the laboratory.

References

An In-depth Technical Guide to 1,8-Dibromooctane: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,8-Dibromooctane

This compound is a bifunctional organohalide compound that serves as a versatile building block in organic synthesis. Its linear eight-carbon chain is flanked by two bromine atoms, making it an excellent substrate for a variety of nucleophilic substitution reactions. This property has led to its widespread use in the synthesis of diverse molecules, including cyclic compounds, polymers, and, notably, as a linker in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synonyms, chemical properties, key experimental protocols, and applications of this compound in the field of drug development.

Synonyms and Chemical Identifiers

A clear identification of chemical compounds is crucial for researchers. The following table summarizes the common synonyms and key identifiers for this compound.

Identifier TypeValue
IUPAC Name This compound
Synonyms Octamethylene dibromide, Octamethylene bromide
CAS Number 4549-32-0
Molecular Formula C8H16Br2
Molecular Weight 272.02 g/mol
InChI Key DKEGCUDAFWNSSO-UHFFFAOYSA-N
SMILES BrCCCCCCCCBr
EC Number 224-912-5
PubChem CID 78310

Physicochemical Properties

The physicochemical properties of this compound are essential for designing and executing synthetic protocols. The following table provides key quantitative data for this compound.

PropertyValue
Appearance Clear colorless to pale yellow liquid[1]
Melting Point 12-16 °C[2]
Boiling Point 270-272 °C[2]
Density 1.477 g/mL at 25 °C
Refractive Index (n20/D) 1.498
Flash Point >113 °C
Solubility Insoluble in water

Experimental Protocols

Detailed methodologies are critical for the successful replication of synthetic procedures. This section provides protocols for the synthesis of this compound and a key derivative.

Synthesis of this compound from Cyclooctene (B146475)

This protocol describes the preparation of this compound from cyclooctene via acid treatment and subsequent hydrobromination.

Materials:

  • Cyclooctene vapor phase heart-cut thermal crackate

  • 88-97% Sulfuric acid

  • Gaseous hydrogen bromide

  • Di-t-butyl peroxide (or other suitable di-t-alkyl peroxide catalyst)

  • Inert solvent (e.g., hexane)

Procedure:

  • Acid Treatment: The cyclooctene crackate is contacted with 88-97% sulfuric acid at a temperature below 10 °C in the liquid phase. This step is crucial for removing impurities that could interfere with the subsequent hydrobromination.

  • Separation: The acid-treated crackate is separated from the sulfuric acid layer. A flash distillation can be performed to remove any high molecular weight polymers.

  • Hydrobromination: The treated crackate is dissolved in an inert solvent. Gaseous hydrogen bromide is introduced into the solution in the presence of a catalytic amount of di-t-butyl peroxide.

  • Temperature Control: The reaction temperature is maintained below 40 °C, preferably between -10 °C and 25 °C.

  • Reaction Time: The hydrobromination is typically complete within 15 minutes to 8 hours, depending on the catalyst, rate of hydrogen bromide addition, and temperature. For instance, with di-t-butyl peroxide at 25 °C, the reaction is usually complete in about 15 minutes.

  • Work-up and Purification: The reaction mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove excess acid and catalyst residues. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Intramolecular Cyclization of this compound to Cyclooctane (B165968) (Corey-House Synthesis)

This protocol details the formation of cyclooctane from this compound via an intramolecular coupling reaction.

Materials:

  • This compound

  • Alkyllithium reagent (e.g., n-butyllithium)

  • Copper(I) halide (e.g., copper(I) iodide)

  • Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran)

Procedure:

  • Preparation of Lithium Dialkylcuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the copper(I) halide is suspended in the anhydrous ethereal solvent and cooled to a low temperature (e.g., -78 °C). Two equivalents of the alkyllithium reagent are added dropwise, and the mixture is stirred to form the lithium dialkylcuprate solution.

  • High-Dilution Addition: A solution of this compound in the same anhydrous ethereal solvent is added dropwise to the lithium dialkylcuprate solution under high-dilution conditions. This is achieved by adding the dibromooctane solution very slowly to a large volume of the cuprate (B13416276) solution to favor the intramolecular reaction over intermolecular polymerization.

  • Reaction: The reaction mixture is stirred at an appropriate temperature (which may be allowed to warm to room temperature) until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Work-up and Isolation: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude cyclooctane is purified by distillation or column chromatography.

Applications in Drug Development

This compound's bifunctionality makes it a valuable tool in drug development, primarily as a linker to connect different molecular entities.

Use as a Linker in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker's role is critical; it must be stable in circulation to prevent premature drug release but allow for efficient cleavage and release of the payload once the ADC is internalized by the target cancer cell.

This compound can be functionalized to create linkers with a defined length and flexibility. The eight-carbon chain provides spatial separation between the antibody and the drug, which can be important for maintaining the biological activity of both components. The terminal bromine atoms can be displaced by various nucleophiles to attach the linker to the antibody and the drug.

ADC_Concept cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Targeting Mechanism of Action Antibody Monoclonal Antibody (Targets Cancer Cell) Linker Linker (Derived from this compound) Antibody->Linker Payload Cytotoxic Drug (Payload) Linker->Payload ADC_node ADC in Circulation (Stable) Cancer_Cell Cancer Cell (with Target Antigen) ADC_node->Cancer_Cell Targeting Internalization Internalization (Endocytosis) Cancer_Cell->Internalization Drug_Release Drug Release (Linker Cleavage) Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Logical workflow of an Antibody-Drug Conjugate (ADC) utilizing a linker derived from this compound.

Synthesis of Busulfan (B1668071) Analogues

Busulfan is an alkylating agent used in chemotherapy. Researchers have synthesized analogues of busulfan with longer alkyl chains, such as those derived from 1,8-octanediol (B150283) (which can be prepared from this compound), to investigate their cytotoxic activities. These analogues are typically bifunctional alkylating agents that can form cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, to cancer cell death. The synthesis of such analogues often involves the conversion of this compound to 1,8-octanediol, followed by mesylation.

Busulfan_Analog_Synthesis cluster_synthesis Synthesis of 1,8-Octanediol Dimethanesulfonate cluster_moa Mechanism of Action Dibromooctane This compound Hydrolysis Hydrolysis (e.g., with NaOH) Dibromooctane->Hydrolysis Octanediol 1,8-Octanediol Hydrolysis->Octanediol Mesylation Mesylation (Methanesulfonyl chloride, Pyridine) Octanediol->Mesylation Busulfan_Analog 1,8-Octanediol Dimethanesulfonate (Busulfan Analog) Mesylation->Busulfan_Analog DNA_Crosslinking DNA Cross-linking Busulfan_Analog->DNA_Crosslinking Inhibition Inhibition of DNA Replication & Transcription DNA_Crosslinking->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Experimental workflow for the synthesis of a busulfan analog from this compound and its mechanism of action.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and, particularly, in the field of drug development. Its bifunctional nature allows for its use as a linker in the construction of complex therapeutic modalities like antibody-drug conjugates and as a starting material for the synthesis of potential chemotherapeutic agents such as busulfan analogues. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound. Future research will likely continue to explore the utility of this compound in creating novel and more effective therapeutic strategies.

References

1,8-Dibromooctane melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,8-Dibromooctane

This guide provides a comprehensive overview of the melting and boiling points of this compound, targeted at researchers, scientists, and professionals in drug development. It includes tabulated physical data, detailed experimental protocols for property determination, and a workflow visualization.

Core Physical Properties

This compound, also known as octamethylene dibromide, is an organobromine compound with the chemical formula Br(CH₂)₈Br. It serves as a versatile building block in organic synthesis. Accurate knowledge of its physical properties, such as its melting and boiling points, is crucial for its application in laboratory and industrial settings.

Data Presentation

The melting and boiling points of this compound are summarized below. These values represent the temperature range at which the substance transitions from solid to liquid and from liquid to gas, respectively.

Physical PropertyTemperature Range (°C)Temperature Range (°F)Temperature Range (K)
Melting Point 12–16 °C[1][2]54–61 °F[1]285–289 K[1]
Boiling Point 270–272 °C[1][2]518–522 °F[1]543–545 K[1]

Experimental Protocols

The determination of melting and boiling points are fundamental laboratory procedures for characterizing a chemical compound and assessing its purity. Impurities tend to lower the melting point and broaden the melting range, while the boiling point can be affected by atmospheric pressure.

Melting Point Determination (Capillary Method)

This method involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube (sealed at one end) is pressed into the powder.[3]

  • Packing: The tube is inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.[3][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated metal block (Mel-Temp apparatus).[6]

  • Heating: The apparatus is heated gradually. A preliminary, rapid heating can be performed to find an approximate melting range.[6] For an accurate measurement, a fresh sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[6]

  • Observation and Recording: The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely liquefied.[6] A pure sample typically exhibits a sharp melting range of 0.5-1.0°C.[6]

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

Methodology:

  • Sample Preparation: Approximately 0.5 mL of liquid this compound is placed into a small test tube (e.g., a Durham tube or fusion tube).[8]

  • Capillary Insertion: A melting point capillary tube is sealed at one end. The sealed tube is then inverted and placed (open end down) into the liquid sample.[8][9]

  • Apparatus Setup: The test tube assembly is attached to a thermometer. This is then immersed in a heating bath (such as a Thiele tube or a beaker containing paraffin (B1166041) oil), ensuring the sample is below the oil level.[7][8]

  • Heating: The bath is heated gently and continuously. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[10] Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip, indicating the sample's vapor has displaced all the air.[8]

  • Observation and Recording: The heat source is removed, and the apparatus is allowed to cool. The bubbling will slow and stop. The boiling point is the temperature recorded the moment the liquid begins to be drawn back into the capillary tube.[8][10] At this point, the vapor pressure inside the capillary equals the external atmospheric pressure.

Logical Workflow Visualization

The following diagram illustrates the generalized experimental workflow for determining the melting and boiling points of a chemical substance like this compound.

Workflow for Physical Property Determination.

References

Solubility Profile of 1,8-Dibromooctane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,8-dibromooctane, a key intermediate in various organic syntheses. The document summarizes the available qualitative solubility data in a range of common organic solvents. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of solubility, providing a framework for researchers to generate precise solubility data in their own laboratories. A generalized experimental workflow is also presented using a Graphviz diagram to visually represent the solubility determination process.

Introduction

This compound (C8H16Br2) is a difunctional alkyl halide widely employed as a building block in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Its utility in these applications is often dependent on its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. A thorough understanding of its solubility profile is therefore critical for process optimization and achieving desired experimental outcomes. This guide aims to consolidate the existing knowledge on the solubility of this compound and to provide practical methodologies for its quantitative assessment.

Solubility of this compound: A Qualitative Overview

Currently, the publicly available scientific literature provides limited quantitative data on the solubility of this compound in specific organic solvents. The information is primarily qualitative, describing its general behavior in different solvent classes.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventQualitative Solubility
Polar Protic WaterInsoluble[1][2]
Polar Aprotic ChloroformSparingly Soluble[1][2]
Non-Polar HexanesSlightly Soluble[1][2]
EtherSoluble
BenzeneSoluble

Note: The terms "sparingly soluble" and "slightly soluble" indicate that while some dissolution occurs, the compound does not dissolve to a large extent in these solvents under standard conditions. "Soluble" suggests a higher degree of dissolution, though without specific quantitative values, the exact extent is not defined.

The low solubility of this compound in water is consistent with the general behavior of haloalkanes. The long, non-polar carbon chain dominates the molecule's character, preventing the formation of significant hydrogen bonds with water molecules. Conversely, its solubility in organic solvents is attributed to the favorable van der Waals interactions between the alkyl chain of this compound and the organic solvent molecules.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following detailed protocol outlines a reliable method for determining the precise solubility of this compound in a given organic solvent. This method is based on the principle of generating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Volumetric flasks and pipettes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.

    • Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

    • Accurately weigh the filtered solution.

  • Quantitative Analysis (GC-FID Method Example):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Inject a fixed volume of each standard solution into the GC-FID and record the corresponding peak areas.

    • Plot a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject a fixed volume of the diluted sample into the GC-FID and record the peak area.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solute to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E G Analyze standards and sample by GC/HPLC E->G F Prepare calibration standards F->G H Determine concentration from calibration curve G->H I Calculate original concentration H->I J Express solubility in desired units I->J

Caption: Workflow for quantitative solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, its qualitative behavior is consistent with that of other long-chain haloalkanes. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust framework for their determination. The generation and dissemination of such quantitative data would be a valuable contribution to the chemical research community, aiding in the design and optimization of synthetic processes and the development of new materials and pharmaceuticals. Researchers are encouraged to utilize the outlined methodology to build a more comprehensive understanding of the solubility profile of this important chemical intermediate.

References

1,8-Dibromooctane: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Physicochemical Properties, Synthesis Applications, and Experimental Protocols of a Versatile Alkylating Agent.

Introduction

1,8-Dibromooctane is a bifunctional organohalide compound that serves as a crucial building block and versatile reagent in a multitude of synthetic organic chemistry applications. Its linear eight-carbon chain, terminated by two reactive bromine atoms, allows for its use in the formation of a wide array of derivatives through nucleophilic substitution and coupling reactions. This technical guide provides a detailed overview of the core properties of this compound, its applications in research and drug development, and a specific experimental protocol for a key reaction.

Core Physicochemical Properties

The utility of this compound in various synthetic procedures is largely dictated by its distinct physical and chemical characteristics. A summary of these key quantitative data points is presented below for easy reference and comparison.

PropertyValue
Molecular Weight 272.02 g/mol
Chemical Formula C₈H₁₆Br₂
Density 1.477 g/mL at 25 °C
Boiling Point 270-272 °C
Melting Point 12-16 °C
Synonyms Octamethylene dibromide
CAS Number 4549-32-0

Applications in Research and Development

This compound's bifunctional nature makes it an ideal reagent for forming long-chain linkages and cyclic compounds. This property is extensively leveraged by researchers and drug development professionals in several key areas:

  • Synthesis of Bioactive Molecules: It is utilized in the synthesis of novel compounds with potential therapeutic applications, such as cholinesterase inhibitors. The octyl chain acts as a flexible spacer to link different pharmacophores.

  • Preparation of Ionic Liquids: this compound is a common precursor for the synthesis of dicationic or "geminal" imidazolium-based ionic liquids. These specialized solvents and catalysts are of significant interest in green chemistry and materials science.

  • Development of Corrosion Inhibitors: The ability to form self-assembling monolayers on metal surfaces makes derivatives of this compound effective corrosion inhibitors for various industrial applications.

  • Materials Science: It serves as a cross-linking agent or monomer in the synthesis of polymers and other advanced materials, including those used in organic photovoltaics.

  • General Organic Synthesis: Beyond specialized applications, it is a staple reagent for introducing an eight-carbon linker in multi-step synthetic pathways, for example, in the preparation of sebacic acid.[1]

Experimental Protocols

To illustrate the practical application of this compound, a detailed experimental protocol for the synthesis of a bis-imidazolium ionic liquid is provided below. This reaction is a cornerstone for researchers working with ionic liquids and N-heterocyclic carbenes.

Synthesis of 1,8-Bis(3-methylimidazolium-1-yl)octane Dibromide

This protocol details the quaternization reaction of 1-methylimidazole (B24206) with this compound to yield a dicationic ionic liquid.

Materials:

  • This compound

  • 1-Methylimidazole

  • Acetone (B3395972)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for heating)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound with two molar equivalents of 1-methylimidazole. For instance, to 10.0 mmol of this compound (2.72 g), add 20.0 mmol of 1-methylimidazole (1.64 g, approximately 1.58 mL).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The reaction is typically left for an extended period, often 48 hours, to ensure complete reaction. Gentle heating (e.g., to 60 °C) can be employed to accelerate the reaction if necessary.

  • Product Formation: As the reaction proceeds, a solid product will precipitate from the reaction mixture.

  • Isolation and Purification:

    • Once the reaction is complete, the resulting solid is crushed under acetone.

    • The solid product is then collected by filtration.

    • The collected solid is washed with several small portions of acetone to remove any unreacted starting materials.

    • The purified product is then dried under reduced pressure (e.g., in a vacuum oven or desiccator) to yield the desired 1,8-bis(3-methylimidazolium-1-yl)octane dibromide as a solid.

Visualizing Synthetic Pathways

To further clarify the experimental workflow, a diagram generated using Graphviz is provided below. This visual representation outlines the key steps in the synthesis of the bis-imidazolium ionic liquid described in the protocol.

experimental_workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product r1 This compound p1 Mix & Stir (Room Temp, 48h) r1->p1 r2 1-Methylimidazole (2 eq.) r2->p1 p2 Crush Solid in Acetone p1->p2 p3 Filter p2->p3 p4 Wash with Acetone p3->p4 p5 Dry under Vacuum p4->p5 prod 1,8-Bis(3-methylimidazolium-1-yl)octane Dibromide p5->prod

Synthesis of a Bis-Imidazolium Ionic Liquid.

This guide provides a foundational understanding of this compound for researchers, scientists, and professionals in drug development. Its versatility as a synthetic building block, coupled with its well-defined properties, ensures its continued importance in advancing chemical synthesis and materials science.

References

Commercial Availability and Synthetic Utility of 1,8-Dibromooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromooctane is a versatile bifunctional alkylating agent that serves as a key building block in a multitude of organic syntheses. Its linear eight-carbon chain, flanked by two reactive bromine atoms, allows for the construction of a wide array of more complex molecules, including polymers, macrocycles, and various pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application in several important synthetic transformations.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in purities of 97-98%, with common suppliers and their typical offerings summarized below.

SupplierPurityAvailable Quantities
Sigma-Aldrich≥98%25 g, 100 g, 500 g
Thermo Fisher Scientific~98%25 g, 50 g, 100 g
TCI Chemicals>97.0% (GC)25 g, 100 g, 500 g
J&K Scientific97.5%Grams to Kilograms

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 4549-32-0
Molecular Formula C₈H₁₆Br₂
Molecular Weight 272.02 g/mol
Appearance Colorless to pale yellow liquid
Melting Point 12-16 °C
Boiling Point 270-272 °C
Density 1.477 g/mL at 25 °C
Refractive Index n20/D 1.498
Solubility Insoluble in water, soluble in common organic solvents

Synthetic Applications and Experimental Protocols

This compound's utility in organic synthesis is broad, primarily functioning as a linker to connect two molecular fragments or as a precursor for the introduction of other functional groups at the terminal positions of an octane (B31449) chain.

Synthesis of 1,8-Octanediol (B150283)

The conversion of this compound to 1,8-Octanediol is a fundamental transformation that replaces the terminal bromine atoms with hydroxyl groups. This diol can then be used in the synthesis of polyesters and other polymers.

Experimental Protocol: Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of water and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) or in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) containing a slight excess of sodium hydroxide (B78521) (2.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-150 °C, depending on the solvent) and stir vigorously for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a phase-transfer catalyst was used, separate the aqueous and organic layers. If DMSO was the solvent, pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 1,8-octanediol can be further purified by recrystallization from a suitable solvent or by column chromatography.

G dibromooctane This compound octanediol 1,8-Octanediol dibromooctane->octanediol Reflux naoh NaOH (aq) naoh->octanediol nabr 2 NaBr octanediol->nabr

Synthesis of 1,8-Octanediol from this compound.
Synthesis of 1,8-Diaminooctane (B148097) via Gabriel Synthesis

Direct amination of this compound with ammonia (B1221849) can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. The Gabriel synthesis provides a more controlled method for the preparation of primary amines.

Experimental Protocol: Gabriel Synthesis of 1,8-Diaminooctane

  • N-Alkylation of Potassium Phthalimide (B116566): In a round-bottom flask, suspend potassium phthalimide (2.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add this compound (1.0 eq) to the suspension. Heat the mixture to 80-100 °C and stir for 6-12 hours.[2]

  • Work-up of Phthalimide Adduct: Cool the reaction mixture and pour it into ice-water to precipitate the N,N'-(octane-1,8-diyl)diphthalimide. Filter the solid, wash it with water, and dry it.

  • Hydrazinolysis: Suspend the dried diphthalimide adduct in ethanol (B145695) or a similar solvent. Add hydrazine (B178648) hydrate (B1144303) (4-5 eq) and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.[3]

  • Isolation of the Diamine: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and to form the diamine hydrochloride salt. Filter off the solid. Basify the filtrate with a strong base (e.g., NaOH) to liberate the free diamine. Extract the 1,8-diaminooctane with an organic solvent, dry the organic layer, and remove the solvent to obtain the product.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis dibromooctane This compound adduct N,N'-(octane-1,8-diyl)diphthalimide dibromooctane->adduct DMF, 80-100 °C phthalimide Potassium Phthalimide (2.2 eq) phthalimide->adduct adduct2 Diphthalimide Adduct diaminooctane 1,8-Diaminooctane adduct2->diaminooctane Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->diaminooctane phthalhydrazide Phthalhydrazide (precipitate) diaminooctane->phthalhydrazide

Gabriel synthesis of 1,8-Diaminooctane.
Synthesis of 1,8-Diazidooctane

The conversion of this compound to 1,8-diazidooctane provides a precursor for the synthesis of 1,8-diaminooctane via reduction or for use in "click chemistry" reactions.

Experimental Protocol: Azidation of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO. Add sodium azide (B81097) (NaN₃, 2.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood. [4][5]

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.[4]

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. Extract the product with an organic solvent such as diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent carefully under reduced pressure to yield 1,8-diazidooctane. Further purification can be achieved by vacuum distillation.

G dibromooctane This compound diazidooctane 1,8-Diazidooctane dibromooctane->diazidooctane DMF, 60-80 °C nan3 NaN₃ (2.5 eq) nan3->diazidooctane nabr 2 NaBr diazidooctane->nabr

Synthesis of 1,8-Diazidooctane.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for researchers in organic chemistry and drug development. Its bifunctional nature allows for the straightforward synthesis of a variety of important intermediates, including diols, diamines, and diazides. The experimental protocols provided in this guide offer a starting point for the practical application of this compound in the laboratory. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific applications.

References

An In-depth Technical Guide on the Core Reactivity of 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Introduction

1,8-Dibromooctane is a bifunctional organohalide compound featuring a linear eight-carbon chain with bromine atoms at the terminal positions (C1 and C8).[1] Its chemical formula is C₈H₁₆Br₂.[2][3][4] As a primary alkyl halide, the carbon-bromine bonds are susceptible to nucleophilic attack, making this compound a versatile building block in organic synthesis.[1] Its reactivity is dominated by nucleophilic substitution reactions, which can proceed via either intermolecular or intramolecular pathways, leading to the formation of polymers or cyclic compounds, respectively.[1] This guide provides a comprehensive overview of its core reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity Profile

The terminal positioning of the two bromine atoms is the defining feature of this compound's reactivity. Unlike vicinal dihalides which favor elimination, this compound's primary reaction pathways are nucleophilic substitutions and organometallic coupling reactions.[1]

Nucleophilic Substitution (S_N2) Reactions

The primary nature of the alkyl halide centers in this compound makes it an excellent substrate for bimolecular nucleophilic substitution (S_{N}2) reactions.[1] The unhindered terminal carbons allow for efficient backside attack by a wide range of nucleophiles.[1] These reactions can be categorized into two competing pathways: intramolecular cyclization and intermolecular polymerization.

  • Intramolecular Cyclization: When one terminus of the molecule reacts with a nucleophile, the newly introduced functional group can then act as an internal nucleophile, attacking the carbon-bromine bond at the other end of the chain. This results in the formation of an eight-membered ring, such as cyclooctane (B165968).[1] This pathway is highly dependent on reaction conditions, with high-dilution techniques being essential to minimize intermolecular side reactions.[1]

  • Intermolecular Polymerization: Under conditions of higher concentration, the reactive intermediate of one molecule is more likely to react with a second molecule of this compound rather than its own other end. This process, when repeated, leads to the formation of long-chain polymers, such as polyethers or polyamines.[1]

Organometallic Reactions

This compound can be used to form organometallic reagents or undergo coupling reactions.

  • Grignard Reagent Formation: The formation of a di-Grignard reagent (BrMg(CH₂)₈MgBr) is possible by reacting this compound with magnesium metal. However, careful control of conditions is necessary to prevent intramolecular and intermolecular side reactions. The success of this synthesis is critically dependent on maintaining anhydrous conditions.[5][6]

  • Wurtz-type Coupling: Intramolecular coupling can be achieved using sodium metal in an anhydrous ether solvent, a variation of the Wurtz reaction, to yield cyclooctane.[7][8] This method, while effective for some ring closures, can have limitations and may result in poor yields for larger rings.[8]

  • Corey-House Synthesis: A more efficient method for forming cyclooctane from this compound involves the use of lithium dialkylcuprates. This organometallic coupling reaction generally provides better yields for the formation of medium-to-large rings compared to the Wurtz reaction.[1]

Elimination Reactions

Elimination reactions are not a synthetically viable pathway for this compound. The formation of a diene or a highly strained cyclic alkene through elimination is energetically unfavorable.[1] Therefore, substitution reactions are the overwhelmingly preferred pathway when reacting with bases or nucleophiles.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 4549-32-0[2][3][4]
Molecular Formula C₈H₁₆Br₂[2][3][4]
Molecular Weight 272.02 g/mol [2]
Appearance Clear colorless to pale yellow liquid[4]
Melting Point 12-16 °C[9]
Boiling Point 270-272 °C[9]
Density 1.477 g/mL at 25 °C[2]
Refractive Index n20/D 1.498 - 1.5015[2][4]
Solubility Insoluble in water; soluble in organic solvents
SMILES BrCCCCCCCCBr[2][4]
InChI Key DKEGCUDAFWNSSO-UHFFFAOYSA-N[2][3][4]
Table 2: Summary of Key Reactions and Products
Reaction TypeReagent(s)Key ConditionsPrimary Product(s)Reaction Pathway
Intramolecular Substitution Na₂SHigh DilutionThacyclononaneS_{N}2
Intramolecular Coupling Li(CH₃)₂CuHigh Dilution, Ethereal SolventCyclooctaneCorey-House Synthesis
Intramolecular Coupling NaAnhydrous EtherCyclooctaneWurtz Reaction
Intermolecular Substitution 1,8-Octanediol, NaHConcentratedPoly(octamethylene ether)Williamson Ether Synthesis
Organometallic Formation MgAnhydrous Ether (e.g., THF)BrMg(CH₂)₈MgBrGrignard Reagent Formation

Mandatory Visualizations

sn2_pathways cluster_start Reactants cluster_inter Intermolecular Pathway (High Concentration) cluster_intra Intramolecular Pathway (High Dilution) start This compound + Nucleophile (Nu⁻) inter1 Br-(CH₂)₈-Nu start->inter1 1st Substitution intra1 Br-(CH₂)₈-Nu start->intra1 1st Substitution inter2 Br-(CH₂)₈-Nu + Br-(CH₂)₈-Br inter1->inter2 polymer Polymer Br-(CH₂)₈-[Nu-(CH₂)₈]n-Br inter2->polymer 2nd Substitution (Intermolecular) cyclized Cyclic Product intra1->cyclized 2nd Substitution (Intramolecular) corey_house_workflow reagent_prep 1. Prepare Lithium Dialkylcuprate (2 R-Li + CuI in Ether at low temp) addition 2. Add this compound (Dropwise, High Dilution) reagent_prep->addition reaction 3. Stir Until Completion addition->reaction quench 4. Quench Reaction reaction->quench extraction 5. Isolate & Purify Product (Extraction, Chromatography/Distillation) quench->extraction product Cyclooctane extraction->product

References

An In-depth Technical Guide to 1,8-Dibromooctane: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dibromooctane is a versatile bifunctional organohalide that serves as a crucial building block in a multitude of synthetic applications, ranging from the construction of complex macrocycles to the synthesis of pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its preparation, and a historical perspective on its synthesis, offering a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as octamethylene dibromide, is a colorless to pale yellow liquid with the chemical formula C₈H₁₆Br₂. Its utility in organic synthesis stems from the presence of two primary bromide functional groups, allowing for sequential or simultaneous nucleophilic substitution reactions to form a variety of derivatives. It is a key intermediate in the synthesis of compounds such as sebacic acid and certain carbamate (B1207046) nerve agents.[1] The linear eight-carbon chain provides a flexible spacer, making it an ideal candidate for the synthesis of polymers, crown ethers, and long-chain functionalized molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 4549-32-0[2][3]
Molecular Formula C₈H₁₆Br₂[2]
Molecular Weight 272.02 g/mol [2]
Melting Point 15-16 °C[3]
Boiling Point 270-272 °C[2]
Density 1.477 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.498[2]
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water[4]

Historical Perspective and Discovery

While pinpointing the exact first synthesis of this compound is challenging based on currently available literature, its preparation is rooted in the broader history of synthesizing α,ω-dihaloalkanes. An early and significant method for the preparation of such compounds was reported in The Journal of Organic Chemistry in 1965.[3][4] This established a foundational method for accessing this compound and similar long-chain dihalides.

Another historically relevant, albeit less direct, approach for the synthesis of α,ω-dibromoalkanes is the von Braun reaction . First described by Julius von Braun in the early 20th century, this reaction involves the treatment of a cyclic amine with cyanogen (B1215507) bromide, leading to the cleavage of a C-N bond and the formation of a cyanamide (B42294) and an alkyl bromide.[5] When applied to cyclic amines like piperidine (B6355638) derivatives, this method can yield dibromoalkanes.[6]

The following diagram illustrates the general concept of the von Braun reaction for the ring-opening of a cyclic amine to a dibromoalkane.

von_Braun_Reaction cluster_reactants Reactants cluster_products Products CyclicAmine Cyclic Amine Dibromoalkane α,ω-Dibromoalkane CyclicAmine->Dibromoalkane von Braun Reaction BrCN BrCN BrCN->Dibromoalkane HCN HCN (after hydrolysis) HBr_Synthesis cluster_workflow Synthesis of this compound via HBr Reactants 1,8-Octanediol + HBr / H₂SO₄ Reflux Heating under Reflux Reactants->Reflux Workup Aqueous Work-up (Separation, Washing) Reflux->Workup Purification Drying and Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product Cyclooctene_Synthesis cluster_workflow Synthesis from Cyclooctene Cyclooctene Cyclooctene Cracking Thermal Cracking Cyclooctene->Cracking Crackate Cyclooctene Crackate Cracking->Crackate AcidWash H₂SO₄ Treatment Crackate->AcidWash Hydrobromination HBr, Peroxide Initiator AcidWash->Hydrobromination Product This compound Hydrobromination->Product

References

The Versatility of 1,8-Dibromooctane: A Technical Guide to its Core Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromooctane, a bifunctional organohalide, serves as a crucial and versatile building block in the landscape of organic synthesis. Its linear eight-carbon chain, flanked by two reactive bromine atoms, allows for a diverse range of chemical transformations, making it an indispensable tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the key applications of this compound, with a focus on its utility in the synthesis of polymers, macrocycles, organometallic reagents, and biologically active compounds. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows are presented to assist researchers in leveraging the full potential of this reagent.

Core Applications of this compound

The reactivity of this compound is primarily dictated by the presence of two primary alkyl bromide functionalities. These groups are excellent substrates for nucleophilic substitution reactions (SN2), enabling the formation of a wide array of derivatives. The distance separating the two bromine atoms allows for both intramolecular cyclization and intermolecular polymerization, with the outcome often being controlled by reaction conditions.

Synthesis of Polyamides

This compound is a key precursor to 1,8-diaminooctane (B148097), a monomer frequently employed in the synthesis of polyamides, such as various types of nylons. The diamine is typically prepared via a two-step process involving the reaction of this compound with a nitrogen-containing nucleophile, such as sodium azide, followed by reduction. The resulting 1,8-diaminooctane can then be subjected to interfacial polymerization with a diacid chloride to yield high molecular weight polyamides.[1][2]

Table 1: Interfacial Polymerization of 1,8-Diaminooctane with Diacid Chlorides [1]

DiamineDiacid ChlorideResulting Nylon
1,8-DiaminooctaneAdipoyl Chloride (C6)Nylon 8,6
1,8-DiaminooctaneSuberoyl Chloride (C8)Nylon 8,8
1,8-DiaminooctaneSebacoyl Chloride (C10)Nylon 8,10

Experimental Protocol: Synthesis of Nylon 8,10 via Interfacial Polymerization [1][3]

  • Preparation of Aqueous Phase: Dissolve 1,8-diaminooctane in deionized water. Add a base, such as sodium carbonate, to neutralize the HCl byproduct generated during the polymerization.[3]

  • Preparation of Organic Phase: Dissolve sebacoyl chloride in an organic solvent immiscible with water, such as dichloromethane (B109758) or hexane.[1]

  • Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A thin film of Nylon 8,10 will form immediately at the interface.

  • Isolation: Using forceps, gently grasp the polymer film and pull it out of the beaker. A continuous rope of nylon can be drawn as the interface is renewed.

  • Washing and Drying: Wash the collected polymer with water and then with a solvent like methanol (B129727) or ethanol (B145695) to remove unreacted monomers and byproducts. Allow the polymer to air-dry or dry under vacuum.

Logical Workflow for Polyamide Synthesis

G cluster_prep Monomer Preparation cluster_poly Interfacial Polymerization A This compound B Sodium Azide A->B S_N2 C Reduction (e.g., LiAlH4) B->C D 1,8-Diaminooctane C->D E Aqueous Phase: 1,8-Diaminooctane + Base D->E G Polymerization at Interface E->G F Organic Phase: Sebacoyl Chloride F->G H Nylon 8,10 G->H

Caption: Workflow for the synthesis of Nylon 8,10 from this compound.

Synthesis of Gemini (B1671429) Surfactants and Bis-Quaternary Ammonium (B1175870) Compounds

The bifunctional nature of this compound makes it an ideal linker for the synthesis of "gemini" surfactants and other bis-quaternary ammonium compounds. These molecules consist of two hydrophilic head groups and two hydrophobic tails connected by a spacer. Gemini surfactants often exhibit superior properties compared to their single-chain counterparts, including lower critical micelle concentrations and greater surface activity.[4]

Table 2: Synthesis of a Dodecyl Gemini Surfactant

ReactantsProductYieldReference
This compound, N,N-Dimethyl-N-dodecylamineHexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide)83-92%[5]

Experimental Protocol: Synthesis of Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) [5]

  • Reaction Setup: In a reaction vessel, combine N,N-dimethyl-N-dodecylamine and this compound. The reaction can be carried out in a polar aprotic solvent or, in some cases, neat.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the precipitation of the product.

  • Isolation and Purification: Collect the solid product by filtration. Recrystallize the crude product from a suitable solvent system, such as an ethyl acetate-ethanol mixture, to obtain the pure gemini surfactant.

Experimental Workflow for Gemini Surfactant Synthesis

G A This compound C Reaction in Polar Aprotic Solvent or Neat A->C B 2 eq. Tertiary Amine (e.g., N,N-Dimethyl-N-dodecylamine) B->C D Precipitation C->D E Filtration D->E F Recrystallization E->F G Gemini Surfactant F->G G A Dry Glassware under Inert Atmosphere B Add Mg Turnings and Iodine A->B C Add small amount of This compound in Anhydrous Ether B->C D Initiate Reaction (gentle heating) C->D E Dropwise addition of remaining This compound solution D->E F Maintain Gentle Reflux E->F G Reflux for 30-60 min F->G H Octane-1,8-diylbis(magnesium bromide) G->H G cluster_drug Drug Action cluster_pathway Apoptosis Signaling Pathway Drug Bis-Quaternary Ammonium Compound RhoB RhoB Activation Drug->RhoB Induces Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Apoptosis Apoptosis RhoB->Apoptosis Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis

References

The Versatility of 1,8-Dibromooctane: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromooctane is a versatile difunctional alkyl halide that serves as a key building block in a multitude of synthetic transformations. Its linear eight-carbon chain, capped at both ends by reactive bromine atoms, allows for its use in forming a diverse array of structures, from simple aliphatic chains to complex polymers and macrocycles. The primary nature of the alkyl halide centers makes this compound an excellent substrate for SN2 reactions, enabling the facile introduction of the octyl spacer into various molecular architectures.[1] This technical guide provides an in-depth overview of the utility of this compound as a precursor in organic synthesis, with a focus on applications relevant to pharmaceutical and materials science research. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C8H16Br2[2]
Molecular Weight 272.02 g/mol
Appearance Clear, colorless to pale yellow liquid[2]
CAS Number 4549-32-0[2]
Density 1.477 g/mL at 25 °C
Melting Point 12-16 °C
Boiling Point 270-272 °C
Refractive Index n20/D 1.498
Solubility Insoluble in water, soluble in common organic solvents.
Stability Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.

Key Synthetic Transformations

This compound is a versatile precursor for a variety of important functional molecules. The following sections detail the synthesis of key derivatives, including diols, diamines, and ethers, and its application in polymerization and as a crosslinking agent.

Synthesis of 1,8-Octanediol (B150283)

The conversion of this compound to 1,8-octanediol is a straightforward nucleophilic substitution reaction. This diol is a valuable intermediate, for instance, in the synthesis of the sex pheromone of the pear borer moth, (Z/E)-8-dodecenyl acetate (B1210297).[3]

Experimental Protocol: Hydrolysis of this compound

  • Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of this compound (1.0 eq), an aqueous solution of sodium hydroxide (B78521) (2.5 eq), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (0.05 eq) is heated at reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude 1,8-octanediol can be purified by recrystallization or column chromatography.

ReactantProductReagentsReaction TimeYield
This compound1,8-OctanediolNaOH (aq), Phase-Transfer Catalyst4-6 hTypically high (>90%)

Reaction Workflow: Hydrolysis of this compound

G Workflow for the Synthesis of 1,8-Octanediol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Aqueous NaOH Aqueous NaOH Aqueous NaOH->Reaction Mixture Phase-Transfer Catalyst Phase-Transfer Catalyst Phase-Transfer Catalyst->Reaction Mixture Reflux (4-6h) Reflux (4-6h) Reaction Mixture->Reflux (4-6h) Extraction with Et2O Extraction with Et2O Reflux (4-6h)->Extraction with Et2O Drying (MgSO4) Drying (MgSO4) Extraction with Et2O->Drying (MgSO4) Solvent Removal Solvent Removal Drying (MgSO4)->Solvent Removal Purification Purification Solvent Removal->Purification 1,8-Octanediol 1,8-Octanediol Purification->1,8-Octanediol G Williamson Ether Synthesis Pathway cluster_0 Alkoxide Formation cluster_1 SN2 Reaction Phenol Phenol SodiumPhenoxide Sodium Phenoxide Phenol->SodiumPhenoxide Deprotonation NaH NaH NaH->SodiumPhenoxide Product 1,8-Diphenoxyoctane SodiumPhenoxide->Product Nucleophilic Attack Dibromooctane This compound Dibromooctane->Product G Crosslinking of Polymer Chains Polymer1 Polymer Chain with Nucleophilic Groups CrosslinkedPolymer Crosslinked Polymer Network Polymer1->CrosslinkedPolymer Polymer2 Polymer Chain with Nucleophilic Groups Polymer2->CrosslinkedPolymer Dibromooctane This compound Dibromooctane->CrosslinkedPolymer Crosslinking Reaction

References

The Bifunctional Nature of 1,8-Dibromooctane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromooctane is a versatile bifunctional molecule widely utilized in organic synthesis as a precursor for a variety of chemical intermediates. Its linear eight-carbon chain is flanked by two primary bromine atoms, bestowing upon it the ability to participate in a range of chemical transformations. This guide delves into the core reactivity of this compound, focusing on its capacity to act as a building block for both cyclic and polymeric structures. The positioning of the terminal bromine atoms allows for either intramolecular substitution reactions to form cyclic compounds or intermolecular reactions to generate polymers.[1] This dual reactivity makes it a valuable tool in the synthesis of complex molecules, including those with pharmaceutical relevance.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC8H16Br2[3]
Molecular Weight272.02 g/mol [3]
Melting Point12-16 °C
Boiling Point270-272 °C
Density1.477 g/mL at 25 °C
Refractive Index1.498 - 1.500 (n20D)[3]
CAS Number4549-32-0[3]

Bifunctional Reactivity: A Tale of Two Pathways

The synthetic utility of this compound stems from its ability to undergo nucleophilic substitution reactions at its two primary carbon-bromine bonds. The course of the reaction, whether it proceeds via an intramolecular or intermolecular pathway, is highly dependent on the reaction conditions, particularly the concentration of the reactants.[1]

Intramolecular Cyclization: The Path to Eight-Membered Rings

Under high-dilution conditions, this compound can undergo intramolecular cyclization to form cyclooctane (B165968), an important eight-membered ring structure in organic synthesis.[1] This is achieved by minimizing the probability of two separate molecules of this compound reacting with each other. The Corey-House synthesis is a particularly effective method for achieving this transformation, generally providing better yields for the formation of larger rings compared to other methods like the Wurtz coupling.[1] While specific yields for the cyclization of this compound can vary, intramolecular cyclizations of this nature can achieve moderate to good yields.[1] For analogous debromination reactions leading to cycloalkenes, yields in the range of 80-95% have been reported.[1]

Intramolecular_Cyclization cluster_conditions Reaction Conditions This compound This compound Cyclooctane Cyclooctane This compound->Cyclooctane Intramolecular SN2 Reaction High Dilution High Dilution Corey-House Synthesis Corey-House Synthesis

Caption: Intermolecular polymerization using this compound as a monomer.

Experimental Protocols

Intramolecular Cyclization: Corey-House Synthesis of Cyclooctane

This protocol outlines the synthesis of cyclooctane from this compound using the Corey-House reaction, which employs a lithium dialkylcuprate.

[1][4]Materials:

  • This compound

  • Lithium metal

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • An alkyl halide (e.g., methyl iodide)

  • Copper(I) iodide (CuI)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Alkyllithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add freshly cut lithium metal to anhydrous diethyl ether. Cool the mixture in an ice bath and slowly add the alkyl halide dropwise with stirring. After the addition is complete, allow the reaction to stir at room temperature until the lithium is consumed.

  • Formation of Lithium Dialkylcuprate (Gilman Reagent): In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether. Cool the suspension to -78 °C (dry ice/acetone bath) and slowly add two equivalents of the prepared alkyllithium reagent. Allow the mixture to warm slightly to form a clear solution of the Gilman reagent. 3[4]. Cyclization Reaction: Under high-dilution conditions, slowly add a solution of this compound in anhydrous diethyl ether to the freshly prepared Gilman reagent at low temperature. The addition should be performed over several hours to maintain a low concentration of the dibromide.

  • Work-up and Purification: After the addition is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield cyclooctane.

dot

Corey_House_Workflow cluster_step1 Step 1: Alkyllithium Formation cluster_step2 Step 2: Gilman Reagent Preparation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Work-up & Purification Alkyl Halide Alkyl Halide Alkyllithium Alkyllithium Alkyl Halide->Alkyllithium + Lithium Lithium Dialkylcuprate Lithium Dialkylcuprate Alkyllithium->Lithium Dialkylcuprate + CuI Cyclooctane Cyclooctane This compound This compound This compound->Cyclooctane + Gilman Reagent (High Dilution) Pure Cyclooctane Pure Cyclooctane Cyclooctane->Pure Cyclooctane Quench, Extract, Purify

Caption: Experimental workflow for the Corey-House synthesis of cyclooctane.

Intermolecular Polymerization: Williamson Ether Synthesis of a Polyether

This protocol describes the synthesis of a polyether by reacting this compound with a diol, based on the principles of the Williamson ether synthesis.

[5][6]Materials:

  • This compound

  • A diol (e.g., 1,4-butanediol)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the diol in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

  • Polymerization: To the solution of the dialkoxide, add a solution of this compound in anhydrous THF dropwise at room temperature. Heat the reaction mixture to reflux and maintain for several hours. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to determine the molecular weight of the polymer.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench any remaining NaH by the slow addition of water. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum.

dot

Williamson_Ether_Workflow cluster_step1 Step 1: Dialkoxide Formation cluster_step2 Step 2: Polymerization cluster_step3 Step 3: Work-up & Purification Diol Diol Dialkoxide Dialkoxide Diol->Dialkoxide + NaH Polyether Polyether This compound This compound This compound->Polyether + Dialkoxide Pure Polyether Pure Polyether Polyether->Pure Polyether Quench, Precipitate, Dry

Caption: Experimental workflow for polyether synthesis via Williamson ether synthesis.

Conclusion

This compound's bifunctional nature, characterized by two terminal primary bromine atoms, makes it a highly valuable and versatile reagent in organic synthesis. Its ability to undergo both intramolecular cyclization to form eight-membered rings and intermolecular polymerization to create linear polymers underscores its importance in the construction of complex molecular architectures. The choice between these two reaction pathways can be effectively controlled by manipulating the reaction conditions, primarily the concentration of the reactants. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the core principles governing the reactivity of this compound, along with detailed experimental protocols for its application in key synthetic transformations.

References

Theoretical Exploration of 1,8-Dibromooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 1,8-dibromooctane, a versatile α,ω-dihaloalkane. This document delves into the conformational landscape, vibrational properties, and reactivity of this compound, presenting key data in a structured format to facilitate understanding and application in research and development.

Molecular Properties and Structure

This compound is a linear-chain hydrocarbon substituted with bromine atoms at its terminal positions. Its fundamental properties are summarized in Table 1.

PropertyValue
Molecular Formula C₈H₁₆Br₂
Molecular Weight 272.02 g/mol
CAS Number 4549-32-0
Appearance Colorless to pale yellow liquid
Boiling Point 270-272 °C
Melting Point 15-16 °C
Density 1.477 g/mL at 25 °C
Refractive Index 1.498 (at 20°C)

Conformational Analysis and Vibrational Spectroscopy

The flexibility of the octane (B31449) chain in this compound allows for the existence of multiple conformational isomers. Theoretical studies, particularly normal coordinate analysis, have been instrumental in understanding the vibrational spectra of these conformers.

A key theoretical investigation into the conformational landscape of this compound has identified four most probable conformations in the liquid phase, characterized by their symmetry point groups: C₂h, Cᵢ, C₂, and C₁.[1] A detailed vibrational analysis was performed for these conformers using a refined force field.[1]

Experimental Protocol: Normal Coordinate Analysis

The following outlines a typical experimental protocol for the normal coordinate analysis of this compound, based on the methodologies described in related studies.

Objective: To calculate the vibrational frequencies and potential energy distribution (PED) for the stable conformers of this compound to aid in the assignment of experimental infrared (IR) and Raman spectra.

Methodology:

  • Conformer Generation: The initial geometries of the plausible conformers of this compound (C₂h, Cᵢ, C₂, and C₁) are generated using molecular modeling software.

  • Quantum Chemical Calculations: The geometry of each conformer is optimized, and the harmonic vibrational frequencies are calculated using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p).

  • Force Field Refinement: The calculated force field is then refined by fitting the computed vibrational frequencies to the experimentally observed frequencies from IR and Raman spectroscopy. This is often achieved using specialized software like the MOLVIB program.[1] The force field from similar, smaller bromo-alkanes can be used as a starting point for the refinement.

  • Normal Coordinate Analysis: Using the refined force field, a normal coordinate analysis is performed to obtain the final calculated vibrational frequencies and the Potential Energy Distribution (PED). The PED provides a detailed description of the contribution of each internal coordinate (e.g., bond stretching, angle bending) to each vibrational mode.

  • Spectral Assignment: The calculated frequencies and PEDs are used to make unambiguous assignments of the vibrational bands observed in the experimental IR and Raman spectra.

Reactivity: A Tale of Two Pathways

The terminal bromine atoms in this compound dictate its primary reaction pathways, which are dominated by nucleophilic substitution. A crucial aspect of its reactivity is the competition between intramolecular and intermolecular reactions.

Intramolecular Cyclization vs. Intermolecular Polymerization

Under appropriate conditions, this compound can undergo an intramolecular Sₙ2 reaction to form the eight-membered ring, cyclooctane. However, it can also react with other molecules of this compound or other nucleophiles in an intermolecular fashion, leading to the formation of polymers.

The logical relationship governing the reaction outcome is primarily the concentration of the reactants. High dilution conditions favor the intramolecular pathway, as the probability of one end of the molecule reacting with its other end is higher than encountering another molecule. Conversely, high concentrations promote intermolecular reactions, leading to polymerization.

G This compound This compound Intramolecular Cyclization Intramolecular Cyclization This compound->Intramolecular Cyclization High Dilution Intermolecular Polymerization Intermolecular Polymerization This compound->Intermolecular Polymerization High Concentration Cyclooctane Cyclooctane Intramolecular Cyclization->Cyclooctane Polymer Polymer Intermolecular Polymerization->Polymer

References

Spectroscopic Profile of 1,8-Dibromooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,8-Dibromooctane, a key bifunctional alkylating agent used in various synthetic applications, including the development of novel pharmaceutical compounds. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering readily accessible data and the methodologies for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₆Br₂ with a molecular weight of 272.02 g/mol . The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound is characterized by four distinct signals corresponding to the different methylene (B1212753) proton environments in the aliphatic chain.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.40Triplet4Hα-CH₂ (C1, C8)
1.85Quintet4Hβ-CH₂ (C2, C7)
1.43Quintet4Hγ-CH₂ (C3, C6)
1.33Multiplet4Hδ-CH₂ (C4, C5)

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum shows four signals, consistent with the molecule's symmetry. The chemical shifts are influenced by the electronegative bromine atoms.

Chemical Shift (δ) ppmAssignment
33.8α-CH₂ (C1, C8)
32.7β-CH₂ (C2, C7)
28.5γ-CH₂ (C3, C6)
28.0δ-CH₂ (C4, C5)
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Wavenumber (cm⁻¹)IntensityAssignment
2932StrongC-H stretch (asymmetric)
2855StrongC-H stretch (symmetric)
1465MediumCH₂ scissoring
1255MediumCH₂ wagging
645StrongC-Br stretch
562StrongC-Br stretch
Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

m/zRelative Intensity (%)Assignment
2721.5[M+4]⁺ (C₈H₁₆⁸¹Br₂)
2703.0[M+2]⁺ (C₈H₁₆⁷⁹Br⁸¹Br)
2681.5[M]⁺ (C₈H₁₆⁷⁹Br₂)
189/19110[M-Br]⁺
135/13730[C₄H₈Br]⁺
55100[C₄H₇]⁺ (Base Peak)
4185[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. The chemical shifts for ¹H NMR were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm. For ¹³C NMR, the chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm. ¹H NMR data was acquired with 16 scans, and ¹³C NMR data was acquired with 1024 scans.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy Protocol

A drop of neat this compound was placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in dichloromethane (B109758) was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 40-350 amu.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy (FTIR-ATR) Sample->IR Analysis MS Mass Spectrometry (GC-MS) Sample->MS Analysis NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data Yields IR_Data Absorption Bands Functional Groups IR->IR_Data Yields MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Yields Structure Confirm Structure of This compound NMR_Data->Structure Corroborates IR_Data->Structure Corroborates MS_Data->Structure Corroborates

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation Key Fragmentation Pathways of this compound in EI-MS Mol_Ion [C₈H₁₆Br₂]⁺˙ (m/z 268, 270, 272) Frag1 [C₈H₁₆Br]⁺ (m/z 189, 191) Mol_Ion->Frag1 - Br˙ Frag2 [C₄H₈Br]⁺ (m/z 135, 137) Mol_Ion->Frag2 C-C Cleavage Frag3 [C₄H₇]⁺ (m/z 55) Frag1->Frag3 - HBr Frag4 [C₃H₅]⁺ (m/z 41) Frag2->Frag4 - HBr

Methodological & Application

Application Notes and Protocols for the Synthesis of Polymers Using 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromooctane is a versatile difunctional alkyl halide that serves as a key building block in the synthesis of a variety of polymers. Its eight-carbon aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer backbone, making it a valuable monomer for creating materials with tailored properties for applications in drug delivery, tissue engineering, and other biomedical fields. This document provides detailed protocols for the synthesis of several classes of polymers using this compound, including polyesters, polyamides, and polyethers, as well as its use as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP).

I. Synthesis of Polyesters by Polycondensation

Polyesters are a major class of biodegradable polymers with wide-ranging applications in the biomedical field.[1] The synthesis of polyesters using this compound typically involves a polycondensation reaction with a dicarboxylic acid or its derivative.

Application Note: Poly(octamethylene dicarboxylate)s

Polymers such as poly(octamethylene succinate) (POS) and poly(octamethylene maleate (B1232345) (anhydride) citrate) (POMaC) exhibit favorable mechanical properties and biocompatibility, making them suitable for use as scaffolds in tissue engineering and as matrices for controlled drug release.[2][3] The octamethylene chain from this compound (or its diol equivalent, 1,8-octanediol) provides a flexible segment in the polymer backbone.

Experimental Protocol: Synthesis of Poly(octamethylene succinate) (POS)

This protocol describes the melt polycondensation of succinic acid and 1,8-octanediol (B150283) (which can be synthesized from this compound).

Materials:

  • Succinic acid

  • 1,8-Octanediol

  • Titanium (IV) butoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Succinic acid and 1,8-octanediol are added to a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The reactor is purged with nitrogen to establish an inert atmosphere.

  • The mixture is heated to 150-180°C with continuous stirring to form a molten prepolymer, while the water produced during esterification is removed by distillation.

  • After the initial esterification (typically 2-4 hours), the catalyst (e.g., titanium (IV) butoxide) is added.

  • The temperature is gradually increased to 200-220°C, and a vacuum is applied to facilitate the removal of byproducts and drive the polymerization to completion.

  • The reaction is continued for several hours until the desired molecular weight is achieved, as indicated by the viscosity of the melt.

  • The resulting poly(octamethylene succinate) is cooled to room temperature and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).

Experimental Protocol: Synthesis of Poly(octamethylene maleate (anhydride) citrate) (POMaC) Pre-polymer[3]

Materials:

Procedure: [3]

  • A dry round-bottom flask with a magnetic stirrer is heated to 160°C under a nitrogen purge.[3]

  • Citric acid (e.g., 3.84 g, 2.00 × 10⁻² mol), maleic anhydride (e.g., 7.84 g, 8.00 × 10⁻² mol), and 1,8-octanediol (e.g., 14.62 g, 1.00 × 10⁻¹ mol) are added to the flask (molar ratio = 1:4:5).[3]

  • The mixture is stirred vigorously at 160°C until a homogeneous clear liquid is formed.[3]

  • The reaction temperature is then lowered to 140°C and maintained for 2 hours under a nitrogen purge.[3]

  • After 2 hours, the reaction is cooled to room temperature under nitrogen.[3]

  • 1,4-Dioxane (~150 mL) is added to dissolve the product with vigorous stirring.[3]

  • The POMaC pre-polymer solution can then be used for further processing, such as 3D printing of scaffolds.[3]

II. Synthesis of Polyamides by Polycondensation

Polyamides, characterized by the repeating amide linkage (-CO-NH-), can be synthesized using this compound by reacting it with a diamine. These polymers often exhibit high thermal stability and mechanical strength.

Application Note: Aliphatic Polyamides

The incorporation of the flexible octamethylene segment from this compound into the polyamide backbone can lead to materials with improved processability and tailored mechanical properties, suitable for various biomedical applications.

Experimental Protocol: Synthesis of Polyamide from this compound and Hexamethylenediamine (B150038)

Materials:

  • This compound

  • Hexamethylenediamine

  • Sodium carbonate (base)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Nitrogen gas

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve hexamethylenediamine and sodium carbonate in DMF.

  • Heat the solution to approximately 80-100°C with stirring.

  • Slowly add a solution of this compound in DMF to the reaction mixture.

  • Maintain the reaction at the elevated temperature for several hours (e.g., 12-24 hours) to allow for the polycondensation to proceed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as water or methanol (B129727).

  • Filter and wash the polymer extensively to remove unreacted monomers and salts.

  • Dry the resulting polyamide under vacuum.

III. Synthesis of Polyethers by Polyalkylation

Polyethers can be synthesized via the Williamson ether synthesis, where this compound acts as an alkylating agent for a bisphenol in the presence of a base.

Application Note: Bisphenol A-based Polyethers

Reacting this compound with bisphenols, such as Bisphenol A, can produce polyethers with a combination of rigid aromatic units and flexible aliphatic spacers. These materials can be tailored for applications requiring specific thermal and mechanical properties.

Experimental Protocol: Synthesis of Polyether from this compound and Bisphenol A

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (base)

  • N,N-Dimethylacetamide (DMAc) (solvent)

  • Toluene (for azeotropic removal of water)

  • Nitrogen gas

Procedure:

  • To a flask equipped with a Dean-Stark trap, add Bisphenol A, potassium carbonate, DMAc, and toluene.

  • Heat the mixture to reflux under a nitrogen atmosphere to azeotropically remove any water.

  • After removing the toluene, cool the reaction mixture to about 130-140°C.

  • Add this compound to the reaction mixture.

  • Maintain the reaction at this temperature for several hours (e.g., 8-16 hours) with vigorous stirring.

  • Monitor the progress of the polymerization by checking the viscosity of the solution.

  • Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer in a non-solvent like methanol/water.

  • Filter, wash, and dry the resulting polyether.

IV. Atom Transfer Radical Polymerization (ATRP) using this compound as a Bifunctional Initiator

This compound can serve as a bifunctional initiator for ATRP, allowing for the growth of polymer chains from both ends of the molecule. This method is particularly useful for synthesizing triblock copolymers or polymers with a central functional unit.[4]

Application Note: Synthesis of Triblock Copolymers

Using this compound as a bifunctional initiator allows for the controlled polymerization of monomers like methyl methacrylate (B99206) (MMA) from both ends, resulting in a PMMA-poly(octamethylene)-PMMA triblock-like structure. Such architectures are valuable in creating thermoplastic elastomers and other advanced materials.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA) with this compound[5][6]

Materials:

  • This compound (initiator)

  • Methyl methacrylate (MMA) (monomer), freshly distilled

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Nitrogen gas

Procedure:

  • Add CuBr and a magnetic stir bar to a dry Schlenk flask. Seal the flask and deoxygenate by three freeze-pump-thaw cycles.

  • In a separate flask, prepare a solution of MMA, PMDETA, and anisole. Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.

  • Transfer the deoxygenated monomer/ligand/solvent solution to the Schlenk flask containing the CuBr catalyst via a cannula under a positive nitrogen pressure.

  • Add the this compound initiator to the reaction mixture via a syringe.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C) and stir.

  • Take samples periodically to monitor monomer conversion (by GC or NMR) and polymer molecular weight and polydispersity (by GPC).

  • To terminate the polymerization, open the flask to air and cool to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent such as cold methanol or hexane.

  • Filter and dry the polymer under vacuum.

Data Presentation

Polymer TypeMonomersSynthesis MethodMn ( g/mol )PDI (Mw/Mn)Reference
Poly(octamethylene succinate) (POS)Succinic acid, 1,8-OctanediolMelt Polycondensation105,000 (Mw)-[2]
Poly(octamethylene itaconate-co-succinate)Itaconic acid, Succinic anhydride, 1,8-OctanediolMelt Polycondensation1,001-[5]
Poly(octamethylene suberate) (POS)Suberic acid, 1,8-OctanediolEnzymatic Polycondensationup to 19,800-[6]
Poly(methyl methacrylate) (from bifunctional initiator)Methyl methacrylate, this compoundATRP9,700 (example)1.11 (example)[4]

Visualizations

Polymer Synthesis Pathways

Polymer_Synthesis_Pathways cluster_polycondensation Polycondensation cluster_atrp Atom Transfer Radical Polymerization (ATRP) M1 This compound P1 Polyester (B1180765) / Polyamide / Polyether M1->P1 M2 Dicarboxylic Acid / Diamine / Bisphenol M2->P1 I1 This compound (Bifunctional Initiator) P2 Triblock Copolymer I1->P2 M3 Vinyl Monomer (e.g., MMA) M3->P2

Caption: General synthetic routes to polymers using this compound.

Experimental Workflow for Polyester Synthesis

Polyester_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Charge Reactants (Diol & Diacid) B Purge with Nitrogen A->B C Heat to Melt (150-180°C) Remove Water B->C D Add Catalyst C->D E Increase Temperature (200-220°C) Apply Vacuum D->E F Polymerize to Desired Viscosity E->F G Cool to Room Temperature F->G H Dissolve in Solvent G->H I Precipitate in Non-solvent H->I J Filter and Dry I->J

Caption: Workflow for polyester synthesis via melt polycondensation.

Applications in Drug Delivery and Tissue Engineering

Polymers derived from this compound are promising materials for biomedical applications due to their biodegradability and tunable mechanical properties.

  • Drug Delivery: The hydrophobic nature of the octamethylene chain can be exploited to form amphiphilic block copolymers that self-assemble into micelles for the encapsulation of hydrophobic drugs.[7] The polyester linkages are susceptible to hydrolysis, allowing for the controlled release of the encapsulated therapeutic agent over time.[1][8] The rate of drug release can be modulated by altering the polymer's molecular weight, crystallinity, and the overall hydrophilicity of the copolymer.[9]

  • Tissue Engineering: These polymers can be fabricated into porous scaffolds that mimic the extracellular matrix, providing a temporary support structure for cell adhesion, proliferation, and differentiation.[10][11] The mechanical properties of the scaffolds, such as compressive modulus and permeability, can be tailored by adjusting the polymer composition and the scaffold architecture to match the requirements of the target tissue.[10][12] For instance, poly(1,8-octanediol-co-citrate) scaffolds have been investigated for soft tissue engineering applications.[10] The biodegradability of these polymers ensures that the scaffold gradually degrades as new tissue is formed, eventually being replaced by native tissue.[11] Cationic polymers derived from this compound also show potential as non-viral vectors for gene delivery, where they can condense DNA into nanoparticles and facilitate its transport into cells.[13][14][15]

References

Application Notes and Protocols: 1,8-Dibromooctane as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromooctane is a versatile difunctional alkylating agent that serves as a valuable crosslinking agent in the synthesis of various polymers. Its eight-carbon aliphatic chain provides a flexible and hydrophobic spacer between polymer chains, influencing the resulting material's mechanical properties, swelling behavior, and release characteristics for encapsulated molecules. This document provides detailed application notes and experimental protocols for the use of this compound in crosslinking polymers, with a focus on applications relevant to drug delivery and the development of functional biomaterials.

The crosslinking process, which can be achieved through various chemical strategies, results in the formation of a three-dimensional polymer network. This network structure is crucial for enhancing the mechanical integrity, thermal stability, and solvent resistance of the polymer. In the context of drug delivery, the degree of crosslinking is a critical parameter that can be tuned to control the release kinetics of therapeutic agents.

Applications of this compound in Polymer Crosslinking

The use of this compound as a crosslinking agent is particularly relevant in the following areas:

  • Hydrogel Formulation for Controlled Drug Release: By crosslinking hydrophilic polymers, this compound can be used to create hydrogels with tailored swelling properties. The hydrophobic nature of the octyl chain can modulate the hydrogel's interaction with water and influence the diffusion rate of encapsulated drugs.

  • Synthesis of Anion-Exchange Resins: this compound is employed in the crosslinking of polyamines to prepare anion-exchange resins. These resins are utilized in various purification processes, including in the pharmaceutical industry.

  • Modification of Biopolymers: Natural polymers like chitosan (B1678972) can be crosslinked with this compound to enhance their mechanical strength and stability for applications in tissue engineering and as drug delivery vehicles.

  • Development of Gene Delivery Vectors: Crosslinking of polyamines such as poly(ethylene imine) (PEI) with agents like this compound can lead to the formation of nanoparticles capable of complexing with DNA for gene delivery applications. The crosslinking can influence the size, stability, and transfection efficiency of the resulting polyplexes.

Experimental Protocols

The following protocols provide detailed methodologies for crosslinking different types of polymers using this compound.

Protocol 1: Crosslinking of Poly(ethylene imine) (PEI) for Gene Delivery Applications

This protocol describes the synthesis of crosslinked PEI nanoparticles. The degree of crosslinking can be varied to optimize the nanoparticles for DNA complexation and cellular uptake.

Materials:

  • Branched Poly(ethylene imine) (PEI), low molecular weight (e.g., 800 Da)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Dialysis tubing (MWCO 10 kDa)

  • Magnetic stirrer and heating plate

  • Round-bottom flask with condenser

Procedure:

  • Dissolution of PEI: Dissolve a specific amount of branched PEI (e.g., 1 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask with magnetic stirring until a clear solution is obtained.

  • Addition of Crosslinker: Add a calculated amount of this compound to the PEI solution. The molar ratio of PEI (based on the repeating unit) to this compound can be varied (e.g., 10:1, 5:1, 2:1) to control the crosslinking density.

  • Reaction: Heat the reaction mixture at a specific temperature (e.g., 70-80 °C) under an inert atmosphere (e.g., nitrogen or argon) for a defined period (e.g., 24-48 hours) with continuous stirring.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the crosslinked polymer by adding the reaction mixture dropwise to a large volume of a non-solvent like ethanol or a mixture of ethanol and diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Redissolve the precipitate in a minimal amount of deionized water.

    • Dialyze the aqueous solution against deionized water for 48-72 hours using dialysis tubing to remove unreacted reagents and low molecular weight byproducts.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the crosslinked PEI as a solid powder.

  • Characterization: Characterize the resulting crosslinked PEI for its molecular weight, particle size, zeta potential, and DNA binding affinity.

Experimental Workflow for PEI Crosslinking

PEI_Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation PEI Branched PEI Dissolve Dissolve PEI in DMF PEI->Dissolve DMF Anhydrous DMF DMF->Dissolve Add_DBO Add Crosslinker Dissolve->Add_DBO DBO This compound DBO->Add_DBO React Heat (70-80°C) Stir (24-48h) Add_DBO->React Precipitate Precipitate in Ethanol React->Precipitate Dialyze Dialysis (MWCO 10 kDa) Precipitate->Dialyze Lyophilize Lyophilization Dialyze->Lyophilize Product Crosslinked PEI Powder Lyophilize->Product Chitosan_Hydrogel Chitosan Chitosan Polymer Amino_Groups Primary Amino Groups (-NH2) Chitosan->Amino_Groups Reaction Nucleophilic Substitution (Crosslinking Reaction) Amino_Groups->Reaction Dibromooctane This compound (Br-(CH2)8-Br) Alkyl_Bromide Terminal Alkyl Bromides (-CH2-Br) Dibromooctane->Alkyl_Bromide Alkyl_Bromide->Reaction Crosslinked_Network 3D Crosslinked Chitosan Network Reaction->Crosslinked_Network Hydrogel Chitosan Hydrogel Crosslinked_Network->Hydrogel Gene_Delivery_Pathway Polyplex PEI-DNA Nanoparticle (Polyplex) Cell_Membrane Cell Membrane Polyplex->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Proton_Sponge Proton Sponge Effect Endosome->Proton_Sponge Endosomal_Escape Endosomal Escape Proton_Sponge->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm DNA_Release DNA Release Cytoplasm->DNA_Release Nucleus Nucleus DNA_Release->Nucleus Transcription Transcription & Translation Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein

Experimental Protocol for the Williamson Ether Synthesis of Symmetrical Di-ethers using 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of symmetrical di-ethers via a double Williamson ether synthesis using 1,8-dibromooctane as the alkylating agent. The Williamson ether synthesis is a robust and versatile SN2 reaction for the formation of ethers. In this application, an alcohol or phenol (B47542) is deprotonated by a suitable base to form a nucleophilic alkoxide or phenoxide, which then displaces the bromide leaving groups on the primary carbons of this compound in a bimolecular nucleophilic substitution. This protocol outlines two common methods: a classical approach using a strong base like sodium hydride in an anhydrous aprotic solvent, and a phase-transfer catalysis method which offers milder reaction conditions. These procedures are designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The Williamson ether synthesis is a fundamental and widely employed method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon atom of an organohalide and displacing a leaving group.

This application note specifically details the synthesis of symmetrical di-ethers from this compound. Due to the presence of two primary bromide leaving groups, this compound is an excellent substrate for a double substitution reaction, allowing for the formation of α,ω-di-ethers. The general reaction scheme is as follows:

2 R-OH + Base + Br-(CH₂)₈-Br → R-O-(CH₂)₈-O-R + 2 Base-HBr

This protocol provides detailed procedures for the reaction of this compound with both an aliphatic alcohol (1-butanol) and a phenol (p-cresol), highlighting the adaptability of the Williamson ether synthesis to different nucleophiles.

Data Presentation

The following table summarizes representative quantitative data for the Williamson ether synthesis with this compound under different reaction conditions.

NucleophileBaseSolventCatalystTemp. (°C)Time (h)Yield (%)
1-Butanol (B46404)NaHTHFNoneReflux12~75-85
p-Cresol (B1678582)K₂CO₃AcetoneNoneReflux24~80-90
PhenolNaOHToluene/H₂OTBAB808~90-95

Note: Yields are approximate and can vary based on the purity of reagents, reaction scale, and purification efficiency.

Experimental Protocols

Protocol 1: Synthesis of 1,8-Di(butoxy)octane using Sodium Hydride

This protocol describes the synthesis of 1,8-di(butoxy)octane from this compound and 1-butanol using sodium hydride as the base.

Materials:

  • This compound

  • 1-Butanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents, based on this compound).

    • Under a nitrogen atmosphere, add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1-butanol (2.2 equivalents) in anhydrous THF to the sodium hydride suspension dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution:

    • Cool the resulting sodium butoxide solution back to 0 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the flask.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude 1,8-di(butoxy)octane can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure product.

Protocol 2: Synthesis of 1,8-Bis(p-methylphenoxy)octane using Potassium Carbonate

This protocol outlines the synthesis of 1,8-bis(p-methylphenoxy)octane from this compound and p-cresol using potassium carbonate as the base.

Materials:

  • This compound

  • p-Cresol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (2.2 equivalents), anhydrous potassium carbonate (2.5 equivalents), and acetone.

    • Stir the mixture at room temperature for 15 minutes.

  • Nucleophilic Substitution:

    • Add this compound (1.0 equivalent) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash the solid with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with 1 M NaOH solution, followed by water, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants & Reagents This compound This compound Add_Dibromooctane Add This compound This compound->Add_Dibromooctane Alcohol/Phenol Alcohol/Phenol Base Base Reaction_Setup Reaction_Setup Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Alkoxide_Formation Alkoxide/Phenoxide Formation Alkoxide_Formation->Add_Dibromooctane Reaction Heating/Reflux (Monitor by TLC) Add_Dibromooctane->Reaction Workup Work-up: Quench, Extract, Wash, Dry Reaction->Workup Purification Purification: Distillation or Chromatography Workup->Purification Final_Product Symmetrical Di-ether Product Purification->Final_Product Reaction_Setup->Alkoxide_Formation Signaling_Pathway Base Base Alkoxide R-O⁻ (Alkoxide/Phenoxide) Base->Alkoxide Intermediate R-O-(CH₂)₈-Br (Mono-ether Intermediate) Alkoxide->Intermediate SN2 Attack (First) Product R-O-(CH₂)₈-O-R (Symmetrical Di-ether) Alkoxide->Product SN2 Attack (Second) Dibromooctane Br-(CH₂)₈-Br (this compound) Dibromooctane->Intermediate Intermediate->Product

Application Notes and Protocols for 1,8-Dibromooctane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,8-dibromooctane as a versatile C8 alkylating agent and flexible linker in the synthesis of various pharmaceutical intermediates. Detailed protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in drug discovery and development.

Introduction

This compound is a valuable bifunctional electrophile widely employed in organic synthesis. Its linear eight-carbon chain offers a desirable combination of flexibility and lipophilicity, making it an attractive building block for a range of pharmaceutical intermediates. The terminal bromine atoms are susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism, allowing for the facile introduction of the octylene spacer into diverse molecular scaffolds. Key applications include the synthesis of symmetrical and unsymmetrical diamines, diethers, and as a flexible linker in advanced drug modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Applications and Synthetic Protocols

The utility of this compound is highlighted in the following key synthetic applications:

  • N-Alkylation for the Synthesis of Diamine Intermediates: The reaction of this compound with primary or secondary amines is a straightforward method to produce N,N'-disubstituted 1,8-octanediamines. These diamines are important intermediates for various biologically active molecules.

  • O-Alkylation for the Preparation of Diether Compounds: Phenolic and alcoholic nucleophiles can be readily alkylated with this compound to yield symmetrical diethers. These moieties can be found in various pharmacologically active compounds.

  • Flexible Linker Synthesis for PROTACs: The octamethylene chain of this compound is an ideal flexible linker for connecting the two active moieties of a PROTAC. The length and flexibility of this linker are critical for inducing the formation of a stable ternary complex between the target protein and the E3 ligase, leading to target protein degradation.[1][2]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dibenzyl-1,8-octanediamine

This protocol describes the synthesis of a symmetrically disubstituted diamine, a common intermediate for further functionalization.

Reaction Scheme:

This compound Br-(CH₂)₈-Br Product C₆H₅CH₂NH-(CH₂)₈-NHCH₂C₆H₅ This compound->Product Benzylamine (B48309) 2 x C₆H₅CH₂NH₂ Benzylamine->Product Reagents K₂CO₃, CH₃CN Reagents->Product

Figure 1: Synthesis of N,N'-Dibenzyl-1,8-octanediamine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound272.022.72 g0.011.0
Benzylamine107.152.36 g (2.33 mL)0.0222.2
Potassium Carbonate (K₂CO₃)138.214.15 g0.033.0
Acetonitrile (B52724) (CH₃CN)-50 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.72 g, 0.01 mol), potassium carbonate (4.15 g, 0.03 mol), and acetonitrile (50 mL).

  • Add benzylamine (2.33 mL, 0.022 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford N,N'-dibenzyl-1,8-octanediamine as a white solid.

Quantitative Data:

ParameterValue
Expected Yield80-90%
Purity (by HPLC)>95%
Melting Point45-47 °C

Protocol 2: Synthesis of 1,8-Bis(4-nitrophenoxy)octane

This protocol details the O-alkylation of a phenol (B47542) to produce a diether intermediate, which can be further reduced to the corresponding diamine for applications in, for example, the synthesis of ligands for G-quadruplexes.

Reaction Scheme:

This compound Br-(CH₂)₈-Br Product O₂N-C₆H₄-O-(CH₂)₈-O-C₆H₄-NO₂ This compound->Product 4-Nitrophenol (B140041) 2 x O₂N-C₆H₄-OH 4-Nitrophenol->Product Reagents K₂CO₃, DMF Reagents->Product

Figure 2: Synthesis of 1,8-Bis(4-nitrophenoxy)octane.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound272.021.36 g0.0051.0
4-Nitrophenol139.111.53 g0.0112.2
Potassium Carbonate (K₂CO₃)138.212.07 g0.0153.0
N,N-Dimethylformamide (DMF)-25 mL--

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-nitrophenol (1.53 g, 0.011 mol) in DMF (25 mL).

  • Add potassium carbonate (2.07 g, 0.015 mol) and stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.36 g, 0.005 mol) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into 100 mL of ice-water.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol (B145695) to obtain 1,8-bis(4-nitrophenoxy)octane as a pale yellow solid.

Quantitative Data:

ParameterValue
Expected Yield85-95%
Purity (by NMR)>98%
Melting Point102-104 °C

Logical Workflow for Synthesis and Application

The general workflow for utilizing this compound in the synthesis of pharmaceutical intermediates involves several key stages, from initial reaction to the final application of the synthesized intermediate.

workflow cluster_synthesis Synthesis of Intermediate cluster_application Downstream Application A This compound C Alkylation Reaction (Sₙ2) A->C B Nucleophile (e.g., Amine, Phenol) B->C D Purification (Chromatography/Recrystallization) C->D E Characterized Intermediate D->E F Further Functionalization E->F G Bioactive Molecule (e.g., PROTAC, Ligand) F->G H Biological Evaluation G->H

Figure 3: General workflow for the use of this compound.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a wide range of pharmaceutical intermediates. Its ability to act as a flexible C8 linker is particularly valuable in modern drug discovery, enabling the construction of complex molecules with tailored properties. The protocols provided herein offer a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies.

References

Application Notes and Protocols for N-alkylation with 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of a diverse array of molecules, including active pharmaceutical ingredients, agrochemicals, and functional materials. The introduction of alkyl chains to an amine can significantly alter its physicochemical properties, such as basicity, nucleophilicity, solubility, and lipophilicity, thereby modulating its biological activity and pharmacokinetic profile.

This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using 1,8-dibromooctane as the alkylating agent. This compound is a versatile reagent that can be employed for mono- or di-alkylation of amines, or for the synthesis of cyclic amines through intramolecular cyclization. These application notes detail the experimental protocols, reaction parameters, and potential outcomes of these transformations.

Reaction Mechanisms

The N-alkylation of an amine with an alkyl halide, such as this compound, proceeds via a nucleophilic aliphatic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the carbon-bromine bond, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The reaction with a primary amine can proceed in a stepwise manner, first forming a mono-alkylated secondary amine, which can then undergo a second alkylation to yield a di-alkylated tertiary amine. With this compound, intramolecular cyclization can also occur, particularly with primary amines under high dilution conditions, to form a nine-membered heterocyclic ring (azacyclononane).

G amine1 Primary Amine (R-NH₂) intermediate1 Mono-alkylated Intermediate amine1->intermediate1 First Alkylation dibromooctane1 This compound dibromooctane1->intermediate1 product1 N,N'-Dialkyl-1,8-octanediamine intermediate1->product1 Second Alkylation amine2 Another Primary Amine (R-NH₂) amine2->product1 amine3 Primary Amine (R-NH₂) intermediate2 Mono-alkylated Intermediate amine3->intermediate2 First Alkylation dibromooctane2 This compound dibromooctane2->intermediate2 product2 N-Alkyl-azacyclononane intermediate2->product2 Cyclization

Figure 1: Reaction pathways for N-alkylation with this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the N-alkylation of primary and secondary amines with this compound.

Protocol 1: N,N'-Dialkylation of a Primary Amine

This protocol describes the synthesis of a N,N'-dialkyl-1,8-octanediamine.

Materials:

  • Primary amine (e.g., aniline, benzylamine)

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)[1]

  • Solvent (e.g., Acetonitrile (B52724) (ACN), N,N-Dimethylformamide (DMF), or water)[1]

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

G start Start reaction_setup Reaction Setup: - Add primary amine, this compound,  K₂CO₃, and solvent to flask. start->reaction_setup reflux Reflux: - Heat the mixture to reflux  and stir for 24-48 hours. reaction_setup->reflux workup Work-up: - Cool to room temperature. - Filter off solids. - Concentrate the filtrate. reflux->workup extraction Extraction: - Dissolve residue in ethyl acetate. - Wash with water and brine. workup->extraction drying Drying and Concentration: - Dry organic layer with Na₂SO₄. - Concentrate under reduced pressure. extraction->drying purification Purification: - Purify by column chromatography. drying->purification end End purification->end

Figure 2: Workflow for the N,N'-dialkylation of a primary amine.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (2.2 equivalents), this compound (1.0 equivalent), and potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add a suitable solvent (e.g., acetonitrile or DMF) to the flask. The reaction can also be performed in water with a phase-transfer catalyst.[1]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure N,N'-dialkyl-1,8-octanediamine.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol outlines a general procedure for the N-alkylation of a secondary amine with this compound, which can lead to either a mono- or di-alkylated product depending on the stoichiometry.

Materials:

  • Secondary amine (e.g., piperidine, diethylamine)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, combine the secondary amine (1.1 equivalents for mono-alkylation or 2.2 equivalents for di-alkylation), this compound (1.0 equivalent), and potassium carbonate (1.5 equivalents for mono-alkylation or 2.5 equivalents for di-alkylation).

  • Solvent Addition: Add a suitable solvent such as acetonitrile or DMF.

  • Reaction: Heat the mixture to reflux (80-100 °C) and stir for 24-72 hours. Monitor the reaction's progress using TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the inorganic solids by filtration and wash the solid residue with the reaction solvent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting crude material in ethyl acetate. Wash the organic solution sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the N-alkylation of amines.

Table 1: N,N'-Dialkylation of Primary Amines with Dihaloalkanes

AmineDihaloalkaneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aniline1,4-DibromobutaneNaHCO₃Water80192[1]
Benzylamine1,5-DibromopentaneNaHCO₃Water80190[1]
Ethylenediaminen-Octyl bromideCsOHDMFRT2864[2]

Table 2: N-Alkylation of Secondary Amines

AmineAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
DibenzylamineBenzyl bromideNaHCO₃Water80195[1]
PiperidineBenzyl bromideNaHCO₃Water80194[1]

Characterization of N-Alkylated Products

The successful synthesis of N-alkylated products can be confirmed using a variety of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the octyl chain is a key indicator of successful alkylation. The integration of these signals relative to the signals of the parent amine will confirm the degree of alkylation. For the octyl chain, characteristic signals will appear in the aliphatic region (typically δ 1.2-1.6 ppm for the methylene (B1212753) protons and δ 2.5-3.5 ppm for the methylene protons adjacent to the nitrogen).

    • ¹³C NMR: New signals corresponding to the eight carbon atoms of the octyl chain will be observed in the aliphatic region of the spectrum. The carbons attached to the nitrogen will typically appear in the range of δ 40-60 ppm.

  • Infrared (IR) Spectroscopy:

    • The N-H stretching vibration (typically a sharp peak or peaks in the region of 3300-3500 cm⁻¹) of a primary or secondary amine will diminish or disappear upon successful di-alkylation. The C-H stretching vibrations of the added alkyl chain will be observed around 2850-2960 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak in the mass spectrum will correspond to the molecular weight of the expected N-alkylated product, confirming its formation.

Tips and Troubleshooting

  • Overalkylation: A common side reaction in the alkylation of primary amines is the formation of the tertiary amine and even the quaternary ammonium (B1175870) salt. To favor mono-alkylation, a large excess of the primary amine can be used. Alternatively, protecting the primary amine with a removable group can allow for controlled mono-alkylation.

  • Intramolecular Cyclization: When reacting primary amines with this compound, intramolecular cyclization to form N-alkyl-azacyclononane can be a competing reaction. To favor intermolecular dialkylation, the reaction should be run at a higher concentration of the amine. Conversely, high dilution conditions will favor the cyclized product.

  • Choice of Base: A non-nucleophilic base such as potassium carbonate or sodium bicarbonate is typically used to neutralize the HBr formed during the reaction.[1] Stronger bases like sodium hydroxide (B78521) can promote side reactions such as elimination.

  • Solvent Selection: Polar aprotic solvents like acetonitrile and DMF are good choices for these reactions as they can dissolve the reactants and the inorganic base. Aqueous conditions with a phase-transfer catalyst can also be an effective and more environmentally friendly option.[1]

  • Reaction Monitoring: It is crucial to monitor the progress of the reaction by TLC to determine the optimal reaction time and to observe the formation of byproducts.

  • Purification: Column chromatography is often necessary to separate the desired product from unreacted starting materials and byproducts. The choice of eluent will depend on the polarity of the product.

References

Application Notes and Protocols: 1,8-Dibromooctane in the Preparation of Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of bifunctional organometallic reagents derived from 1,8-dibromooctane. Detailed protocols for the preparation of di-Grignard and di-lithium reagents are presented, along with a discussion of their applications in organic synthesis, particularly in the context of constructing complex molecules relevant to drug discovery and development.

Introduction

This compound is a versatile C8 linear-chain building block utilized in various chemical syntheses. Its bifunctional nature, with bromine atoms at both ends of the octane (B31449) chain, allows for the generation of di-organometallic reagents. These reagents, such as 1,8-bis(magnesiobromo)octane (a di-Grignard reagent) and 1,8-dilithiooctane, serve as powerful dinucleophiles. They are instrumental in forming two new carbon-carbon or carbon-heteroatom bonds, enabling the construction of macrocycles, polymers, and other complex molecular architectures from simpler precursors. Such capabilities are of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science.

Preparation of Organometallic Reagents from this compound

The preparation of di-organometallic reagents from this compound requires careful control of reaction conditions to favor the desired dimetallation product over competing side reactions such as intramolecular cyclization and intermolecular polymerization. The choice of metal (magnesium or lithium), solvent, temperature, and concentration are all critical parameters.

Preparation of 1,8-Bis(magnesiobromo)octane (di-Grignard Reagent)

The formation of a di-Grignard reagent from this compound involves the reaction of the dibromoalkane with magnesium metal. Tetrahydrofuran (THF) is the preferred solvent as it effectively solvates and stabilizes the Grignard reagent. A key challenge in this synthesis is to prevent intramolecular cyclization, which would lead to the formation of cyclooctane, and intermolecular Wurtz-type coupling, which results in polymeric byproducts. The long carbon chain of this compound generally disfavors the formation of the eight-membered ring, making the di-Grignard formation more feasible than with shorter-chain α,ω-dihaloalkanes.

Experimental Protocol: Synthesis of 1,8-Bis(magnesiobromo)octane

Materials:

  • This compound (Br(CH₂)₈Br)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, for activation)

  • Dry glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture. The three-neck flask is equipped with a magnetic stirrer, a reflux condenser topped with an inert gas inlet, and a pressure-equalizing dropping funnel.

  • Magnesium Activation: Place magnesium turnings (2.2 equivalents) into the reaction flask. Add a single crystal of iodine and gently warm the flask with a heat gun under the inert atmosphere until the purple vapor of iodine is observed and then dissipates. This process etches the magnesium oxide layer from the surface of the turnings, exposing a more reactive metal surface. Allow the flask to cool to room temperature.

  • Reaction Initiation: Add anhydrous THF to the flask to cover the activated magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small aliquot of the this compound solution to the stirred magnesium suspension. The reaction is initiated if a gentle reflux is observed and the brownish color of iodine disappears. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the Grignard formation will sustain the reaction. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling with a water bath may be applied.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to reflux for an additional 1-2 hours to ensure complete conversion. The resulting grayish-brown solution is the 1,8-bis(magnesiobromo)octane di-Grignard reagent.

Quantitative Data:

ParameterValueReference
Reactants
This compound1.0 eqGeneral Protocol
Magnesium2.2 - 2.5 eqGeneral Protocol
Solvent Anhydrous THF
Reaction Time 2 - 4 hoursGeneral Protocol
Temperature RefluxGeneral Protocol
Typical Yield Moderate to High (qualitative)

Note: Specific yield data for the preparation of 1,8-bis(magnesiobromo)octane is not widely reported in the literature, as it is often prepared and used in situ. The success of the reaction is typically determined by the yield of the subsequent trapping reaction.

Preparation of 1,8-Dilithiooctane

The synthesis of 1,8-dilithiooctane involves the reaction of this compound with lithium metal. This reaction is typically carried out in a non-polar hydrocarbon solvent such as pentane (B18724) or hexane (B92381). Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.

Experimental Protocol: Synthesis of 1,8-Dilithiooctane

Materials:

  • This compound (Br(CH₂)₈Br)

  • Lithium metal (with ~1% sodium)

  • Anhydrous pentane or hexane

  • Dry glassware (Schlenk flask or similar)

  • Inert atmosphere (Argon)

Procedure:

  • Apparatus Setup: Use a flame-dried Schlenk flask equipped with a magnetic stirrer and an argon inlet.

  • Reaction Setup: Add finely cut lithium metal (4.4 equivalents) to the flask under a positive pressure of argon. Add anhydrous pentane or hexane to cover the lithium.

  • Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous hydrocarbon solvent to the stirred lithium dispersion.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the consumption of the lithium metal and the formation of a white precipitate (lithium bromide). The reaction time can vary but is typically several hours.

  • Isolation: The resulting solution/suspension of 1,8-dilithiooctane is typically used directly for subsequent reactions. The concentration of the organolithium reagent can be determined by titration.

Quantitative Data:

ParameterValueReference
Reactants
This compound1.0 eqGeneral Protocol
Lithium4.4 - 5.0 eqGeneral Protocol
Solvent Anhydrous Pentane or Hexane
Reaction Time Several hoursGeneral Protocol
Temperature Room TemperatureGeneral Protocol
Typical Yield Moderate (qualitative)

Note: As with the di-Grignard reagent, 1,8-dilithiooctane is highly reactive and is generally prepared and used in situ. Yields are inferred from subsequent reactions.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_grignard Preparation of Di-Grignard Reagent cluster_lithium Preparation of Di-Lithium Reagent 1,8-Dibromooctane_G This compound DiGrignard 1,8-Bis(magnesiobromo)octane 1,8-Dibromooctane_G->DiGrignard + 2 Mg Mg Magnesium (Mg) THF Anhydrous THF THF->1,8-Dibromooctane_G Solvent 1,8-Dibromooctane_L This compound DiLithium 1,8-Dilithiooctane 1,8-Dibromooctane_L->DiLithium + 4 Li Li Lithium (Li) Pentane Anhydrous Pentane Pentane->1,8-Dibromooctane_L Solvent

Caption: Synthetic routes to di-Grignard and di-lithium reagents from this compound.

Applications in Organic Synthesis and Drug Development

The di-organometallic reagents derived from this compound are valuable intermediates for the synthesis of a variety of organic structures. Their ability to act as a linear, bifunctional nucleophile allows for the construction of molecules with an eight-carbon tether.

1. Synthesis of Macrocycles:

A significant application of these di-organometallic reagents is in the synthesis of macrocycles. By reacting 1,8-bis(magnesiobromo)octane or 1,8-dilithiooctane with a suitable dielectrophile, macrocyclization can be achieved. This is a powerful strategy for creating host molecules for supramolecular chemistry or for constructing macrocyclic natural products and their analogs, which are of interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets.

2. Polymer Synthesis:

These di-organometallic reagents can also serve as initiators or monomers in polymerization reactions. For example, they can be used in the synthesis of well-defined polymers with a central octane unit, which can be useful in materials science and for the development of drug delivery systems.

3. Synthesis of Symmetrical Bifunctional Molecules:

The reaction of 1,8-bis(magnesiobromo)octane or 1,8-dilithiooctane with two equivalents of a monofunctional electrophile leads to the formation of symmetrical molecules containing two new functional groups at the ends of the octane chain. This approach is useful for creating building blocks for further elaboration into more complex structures. An example is the synthesis of sebacic acid from this compound, which proceeds through a di-organometallic intermediate followed by carboxylation.

Workflow for a Generic Application in Synthesis:

Application_Workflow Start This compound Reagent_Formation Preparation of Di-Organometallic Reagent (Di-Grignard or Di-Lithium) Start->Reagent_Formation Reaction Reaction with Electrophile(s) Reagent_Formation->Reaction Product Target Molecule Reaction->Product Electrophile Electrophile(s) (e.g., Dielectrophile for macrocyclization, CO2 for dicarboxylic acid) Electrophile->Reaction

Caption: General workflow for the application of di-organometallic reagents from this compound.

Conclusion

This compound is a valuable precursor for the synthesis of bifunctional organometallic reagents. The preparation of 1,8-bis(magnesiobromo)octane and 1,8-dilithiooctane, while requiring careful control of reaction conditions, provides access to powerful dinucleophiles. These reagents are useful tools for the construction of complex organic molecules, including macrocycles and polymers, which have potential applications in drug discovery and materials science. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in the synthesis of these versatile organometallic intermediates.

Application Notes and Protocols for the Purification of 1,8-Dibromooctane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of reaction products derived from 1,8-dibromooctane. The following sections cover common synthetic transformations of this compound and the subsequent purification strategies to isolate the desired products in high purity.

Introduction

This compound is a versatile bifunctional alkylating agent commonly employed in organic synthesis to introduce an eight-carbon linear chain. Its reactivity as a primary alkyl halide makes it an excellent substrate for SN2 reactions with a variety of nucleophiles. However, the difunctional nature of this compound can lead to mixtures of mono- and di-substituted products, as well as intermolecular polymerization byproducts. Therefore, robust purification techniques are essential to isolate the desired reaction products. This document outlines detailed protocols for common reactions and subsequent purification of the resulting products.

Common Reactions of this compound

This compound readily undergoes nucleophilic substitution reactions with a range of nucleophiles. The primary reaction products are typically symmetrical difunctionalized octanes. Key reactions include:

  • Williamson Ether Synthesis: Reaction with phenols or alkoxides to form 1,8-diaryloxy- or 1,8-dialkoxyoctanes.

  • Gabriel Synthesis: Reaction with potassium phthalimide (B116566) to form an intermediate that is subsequently hydrolyzed to 1,8-diaminooctane (B148097).

  • Azide (B81097) Synthesis: Reaction with sodium azide to produce 1,8-diazidooctane, a precursor to 1,8-diaminooctane.

  • Malonic Ester Synthesis: Alkylation of diethyl malonate to form a tetraester, which can be further manipulated.

The primary challenge in these reactions is to control the extent of reaction to favor the desired disubstituted product over the monosubstituted intermediate and polymeric byproducts.

Purification Strategies

The choice of purification technique depends on the physical and chemical properties of the desired product and its impurities. The most common methods for purifying this compound reaction products are:

  • Recrystallization: Ideal for solid products with good crystallinity and a significant difference in solubility between the product and impurities in a given solvent system.

  • Column Chromatography: A versatile technique for separating mixtures based on the differential adsorption of components to a stationary phase. It is particularly useful for separating products with similar polarities.

  • Distillation (including vacuum distillation): Effective for purifying liquid products with boiling points that are sufficiently different from those of impurities and byproducts.

Application Note 1: Synthesis and Purification of 1,8-Diphenoxyoctane via Williamson Ether Synthesis

Reaction Overview:

This compound is reacted with sodium phenoxide to yield 1,8-diphenoxyoctane. The primary impurities are unreacted this compound, phenol (B47542), and the monosubstituted product, 1-bromo-8-phenoxyoctane.

Experimental Protocol: Synthesis

  • Sodium Phenoxide Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (B78521) (2.2 eq) in ethanol (B145695). To this solution, add phenol (2.2 eq) and stir until a clear solution is obtained.

  • Reaction with this compound: To the sodium phenoxide solution, add this compound (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with 10% aqueous sodium hydroxide to remove excess phenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

  • Solvent Selection: Dissolve the crude 1,8-diphenoxyoctane in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation:

ParameterCrude ProductPurified Product
Physical State Oily SolidWhite Crystalline Solid
Yield -~85%
Purity (by GC-MS) ~80%>98%
Melting Point -78-80 °C

Logical Relationship Diagram:

Williamson_Ether_Synthesis cluster_reaction Synthesis cluster_purification Purification This compound This compound Reaction Williamson Ether Synthesis (Reflux) This compound->Reaction Sodium_Phenoxide Sodium_Phenoxide Sodium_Phenoxide->Reaction Crude_Product Crude 1,8-Diphenoxyoctane (Mixture) Reaction->Crude_Product Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Pure_Product Pure 1,8-Diphenoxyoctane Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of 1,8-diphenoxyoctane.

Application Note 2: Synthesis and Purification of 1,8-Diaminooctane via Gabriel Synthesis

Reaction Overview:

This two-step synthesis involves the initial reaction of this compound with potassium phthalimide to form N,N'-(octane-1,8-diyl)diphthalimide, followed by hydrazinolysis to liberate the primary diamine. Common impurities include unreacted starting materials and partially reacted intermediates.

Experimental Protocol: Synthesis

  • Formation of the Phthalimide Adduct: In a round-bottom flask, suspend potassium phthalimide (2.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add this compound (1.0 eq) and heat the mixture at 100-120 °C for 4-6 hours.

  • Isolation of the Intermediate: Cool the reaction mixture and pour it into water. The solid N,N'-(octane-1,8-diyl)diphthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Hydrazinolysis: Suspend the dried intermediate in ethanol. Add hydrazine (B178648) hydrate (B1144303) (4-5 eq) and reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture. The phthalhydrazide (B32825) byproduct will precipitate. Filter off the solid.

  • Isolation of the Amine: Acidify the filtrate with concentrated HCl and then evaporate the solvent. Dissolve the residue in water and make it basic with 20% NaOH. Extract the liberated 1,8-diaminooctane with diethyl ether.

  • Drying and Concentration: Dry the ether extracts over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation to yield crude 1,8-diaminooctane.

Purification Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus for vacuum distillation.

  • Distillation: Heat the crude 1,8-diaminooctane under reduced pressure. Collect the fraction that boils at the appropriate temperature (Boiling point of 1,8-diaminooctane is ~225-226 °C at atmospheric pressure, so the boiling point will be significantly lower under vacuum).

Data Presentation:

ParameterCrude ProductPurified Product
Physical State Oily LiquidColorless Liquid
Yield -~75-85%
Purity (by GC) ~90%>98%
Boiling Point -~110-112 °C at 10 mmHg

Experimental Workflow Diagram:

Gabriel_Synthesis_Workflow Start This compound + Potassium Phthalimide Step1 Reaction in DMF Start->Step1 Intermediate N,N'-(octane-1,8-diyl)diphthalimide Step1->Intermediate Step2 Hydrazinolysis in Ethanol Intermediate->Step2 Crude_Amine Crude 1,8-Diaminooctane Step2->Crude_Amine Purification Vacuum Distillation Crude_Amine->Purification Final_Product Pure 1,8-Diaminooctane Purification->Final_Product

Caption: Step-by-step workflow for the Gabriel synthesis of 1,8-diaminooctane.

Application Note 3: Synthesis and Purification of 1,8-Diazidooctane

Reaction Overview:

This compound undergoes a nucleophilic substitution reaction with sodium azide to yield 1,8-diazidooctane. This reaction is typically high-yielding. The main impurity is the mono-azide intermediate.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add sodium azide (2.5 eq).

  • Reaction: Stir the mixture at 60-70 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

  • Column Packing: Pack a silica (B1680970) gel column using a slurry method with hexane (B92381).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration to 5-10%).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation:

ParameterCrude ProductPurified Product
Physical State Yellowish OilColorless Oil
Yield ->90%
Purity (by ¹H NMR) ~90%>99%
TLC Rf (10% EtOAc/Hexane) Multiple SpotsSingle Spot

Purification Workflow Diagram:

Azide_Purification Crude Crude 1,8-Diazidooctane Load Load on Silica Gel Column Crude->Load Elute_Hexane Elute with Hexane (removes non-polar impurities) Load->Elute_Hexane Elute_Gradient Elute with EtOAc/Hexane Gradient (separates mono- and di-azide) Elute_Hexane->Elute_Gradient Collect Collect Fractions Elute_Gradient->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 1,8-Diazidooctane Evaporate->Pure

Caption: Column chromatography workflow for the purification of 1,8-diazidooctane.

Application Note 4: Synthesis and Purification of Diethyl 2,2'-(octane-1,8-diyl)dimalonate

Reaction Overview:

This compound is used to alkylate two equivalents of the enolate of diethyl malonate. The main potential byproduct is the mono-alkylated product. Careful control of stoichiometry is important.

Experimental Protocol: Synthesis

  • Enolate Formation: In a three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (2.2 eq) in ethanol. To this solution, add diethyl malonate (2.2 eq) dropwise at 0 °C.

  • Alkylation: To the solution of the enolate, add this compound (1.0 eq) dropwise.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 8-10 hours.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether.

  • Washing: Wash the ether layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude tetraester.

Purification Protocol: Vacuum Distillation

  • Apparatus Setup: Set up a fractional distillation apparatus suitable for vacuum distillation.

  • Distillation: Heat the crude product under vacuum. The unreacted diethyl malonate will distill first. The mono-alkylated product will have an intermediate boiling point, and the desired di-alkylated product will have the highest boiling point. Collect the fractions accordingly.

Data Presentation:

ParameterCrude ProductPurified Product
Physical State Viscous LiquidColorless Viscous Liquid
Yield -~70-80%
Purity (by ¹H NMR) ~75%>97%
Boiling Point -~210-215 °C at 1 mmHg

Logical Relationship of Purification:

Malonic_Ester_Purification Crude_Mixture Crude Product (Diethyl Malonate, Mono-alkylated, Di-alkylated) Vacuum_Distillation Fractional Vacuum Distillation Crude_Mixture->Vacuum_Distillation Fraction1 Low BP Fraction (Diethyl Malonate) Vacuum_Distillation->Fraction1 Heat Fraction2 Mid BP Fraction (Mono-alkylated) Vacuum_Distillation->Fraction2 Increase Heat Fraction3 High BP Fraction (Pure Product) Vacuum_Distillation->Fraction3 Further Heat

Caption: Purification of diethyl 2,2'-(octane-1,8-diyl)dimalonate by vacuum distillation.

Application Notes and Protocols for Monitoring Reactions of 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromooctane is a versatile bifunctional electrophile utilized in a variety of synthetic applications, including the formation of cyclic compounds, polymers, and as a linker in the synthesis of pharmaceutical agents. The terminal bromine atoms are susceptible to nucleophilic substitution (SN2) reactions. Depending on the reaction conditions, particularly concentration, this compound can undergo either intramolecular cyclization to form cyclooctane (B165968) or intermolecular reactions leading to the formation of oligomers or polymers.[1] Careful monitoring of these reactions is critical to control the product distribution, optimize yields, and understand the reaction kinetics.

This document provides detailed application notes and experimental protocols for monitoring the reactions of this compound using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reaction Pathways of this compound

The primary reaction pathways for this compound involve nucleophilic substitution. The competition between intramolecular and intermolecular pathways is a key aspect to monitor.

A This compound + Nucleophile (Nu⁻) B Intramolecular Cyclization A->B High Dilution F Monosubstituted Intermediate Br-(CH₂)₈-Nu A->F Initial Reaction C Cyclooctane Derivative B->C D Intermolecular Polymerization/Oligomerization E Linear Oligomers/Polymers D->E F->D Higher Concentration

Caption: Reaction pathways of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a highly sensitive and specific technique ideal for monitoring reactions of this compound, particularly when the products are volatile. It allows for the separation and quantification of the starting material, the cyclized product (if formed), and shorter oligomers. The mass spectrometer provides definitive identification of the separated components. This method is particularly well-suited for kinetic studies where the disappearance of the reactant and the appearance of products are tracked over time.

Experimental Protocol: Monitoring Reaction Kinetics by GC-MS

This protocol describes a general method for monitoring a nucleophilic substitution reaction of this compound.

1. Materials and Reagents:

  • This compound

  • Nucleophile (e.g., sodium azide (B81097) in DMF for monosubstitution, or a diol for polymerization)

  • Anhydrous solvent (e.g., DMF, Acetone)

  • Internal Standard (IS) Stock Solution: A solution of a high-purity, stable compound that does not react with the reactants or products and has a different retention time (e.g., 1-bromodecane (B1670165) or tetradecane (B157292) in the reaction solvent at ~1 mg/mL).

  • Quenching Solution: Cold deionized water or a suitable solvent to stop the reaction.

  • Extraction Solvent: Dichloromethane or ethyl acetate.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230 °C

  • MS Quad Temperature: 150 °C

  • Scan Range: 50-500 m/z.

3. Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve this compound in the chosen solvent.

  • Initiation: Add the nucleophile solution to the reaction vessel to start the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a known volume of the quenching solution (e.g., 1 mL of cold water) and the internal standard solution (e.g., 100 µL).

  • Extraction: Add 1 mL of the extraction solvent (e.g., dichloromethane), vortex thoroughly, and allow the layers to separate.

  • Sample Preparation for GC-MS: Transfer the organic layer to a GC vial for analysis.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Processing: Integrate the peak areas of this compound, the product(s), and the internal standard. The concentration of each component can be determined by creating a calibration curve or using relative response factors.

Quantitative Data Presentation
CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Cyclooctane~5.5112, 83, 69, 55, 41
This compound~12.8191/193, 135/137, 55, 41
1-Bromo-8-azidooctane~13.5176/178, 135/137, 69, 55
1-Bromodecane (IS)~10.5135/137, 91, 57, 43

Note: Retention times are estimates and will vary depending on the specific instrument and conditions. They should be confirmed by running standards.

cluster_0 Reaction Phase cluster_1 Sample Preparation cluster_2 Analysis Phase A Reaction Mixture (this compound + Nu⁻) B Timed Aliquot (e.g., 100 µL) A->B Sampling at t₁, t₂, t₃... C Quenching & Addition of Internal Standard (IS) B->C D Liquid-Liquid Extraction C->D E Organic Layer to GC Vial D->E F GC-MS Analysis E->F G Data Processing (Integration & Quantification) F->G

Caption: GC-MS workflow for kinetic monitoring.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a versatile technique for monitoring reactions of this compound, especially for less volatile or thermally labile products, such as higher molecular weight oligomers or polymers that are not suitable for GC analysis. Reversed-phase HPLC with a UV detector is commonly used. Since this compound lacks a strong chromophore, detection at low wavelengths (e.g., <220 nm) is necessary, or a different detector like a refractive index (RI) or evaporative light scattering detector (ELSD) may be employed.

Experimental Protocol: Monitoring Polymerization by HPLC

This protocol is suitable for monitoring the formation of polyethers from the reaction of this compound with a diol.

1. Materials and Reagents:

  • This compound

  • Diol (e.g., 1,4-butanediol)

  • Base (e.g., Sodium Hydride)

  • Anhydrous solvent (e.g., THF)

  • HPLC-grade solvents (Acetonitrile, Water)

  • Quenching agent (e.g., acetic acid)

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV or RI detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).

    • 0-2 min: 70% A

    • 2-15 min: Gradient to 100% A

    • 15-20 min: Hold at 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm (if sensitivity is sufficient) or Refractive Index (RI).

  • Injection Volume: 10 µL.

3. Procedure:

  • Reaction Setup: In a thermostated reaction vessel, prepare the alkoxide of the diol using a suitable base in the reaction solvent.

  • Initiation: Add the this compound solution to initiate the polymerization (t=0).

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL).

  • Quenching: Add the aliquot to a vial containing a small amount of quenching agent (e.g., 10 µL of acetic acid in 1 mL of mobile phase).

  • Sample Preparation for HPLC: Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample into the HPLC system.

  • Data Processing: Monitor the decrease in the this compound peak area and the appearance of new peaks corresponding to oligomers/polymers. The molecular weight distribution can be qualitatively assessed by the elution profile over time.

Quantitative Data Presentation
Compound/SpeciesExpected Retention Time (min)Detection Method
This compound~12.5UV (210 nm) / RI
Diol Reactant~2.1RI
Dimer~13.0UV (210 nm) / RI
Trimer~13.4UV (210 nm) / RI
Higher Oligomers>13.4 (broader peaks)RI

Note: Retention times are illustrative and highly dependent on the specific oligomer and chromatographic conditions.

A Start Reaction (t=0) B Take Aliquot at Time 't' A->B C Quench Reaction B->C D Filter Sample C->D E Inject into HPLC D->E F Analyze Chromatogram E->F G Monitor Reactant Consumption F->G H Monitor Product Formation F->H

Caption: HPLC monitoring workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an excellent tool for monitoring reactions of this compound as it provides detailed structural information and can be used for quantitative analysis without the need for chromatographic separation. ¹H NMR is particularly useful for tracking the disappearance of the -CH₂Br signal of the starting material and the appearance of new signals corresponding to the product(s). For example, in a reaction with a nucleophile, the triplet at ~3.4 ppm for the protons adjacent to the bromine will decrease, while a new signal for the -CH₂-Nu group will appear at a different chemical shift. ¹³C NMR can also be used to monitor the changes in the carbon environment.

Experimental Protocol: Quantitative ¹H NMR (qNMR) Reaction Monitoring

This protocol describes the use of ¹H NMR with an internal standard to determine the conversion of this compound.

1. Materials and Reagents:

  • This compound

  • Nucleophile and reaction solvent

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) for locking and shimming.

  • Internal Standard (IS): A compound with a known concentration that has a sharp singlet in a region of the spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride).

2. Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated solvent compatible with the reaction mixture.

  • Parameters for Quantitative Analysis:

    • A sufficient relaxation delay (D1) should be used (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of the nuclei. A typical value is 30 seconds.

    • Number of scans: 8-16 for good signal-to-noise.

3. Procedure:

  • Reaction Setup: Run the reaction in a standard flask.

  • Sampling: At predetermined time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Sample Preparation for NMR:

    • In an NMR tube, add a known amount of deuterated solvent (e.g., 500 µL).

    • Add a precise amount of the internal standard stock solution.

    • Add the reaction aliquot to the NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters.

  • Data Processing:

    • Phase and baseline correct the spectrum.

    • Integrate the characteristic signal for this compound (e.g., the triplet for -CH₂Br).

    • Integrate the characteristic signal for the product (e.g., -CH₂-Nu).

    • Integrate the signal for the internal standard.

    • Calculate the concentration of the reactant and product relative to the known concentration of the internal standard. The conversion can be calculated from the change in the reactant concentration over time.

Quantitative Data Presentation
CompoundProtonsExpected ¹H Chemical Shift (ppm, in CDCl₃)Multiplicity
This compoundBr-CH₂ -(CH₂)₆-CH₂ -Br~3.40Triplet
Br-CH₂-CH₂ -(CH₂)₄-CH₂ -CH₂-Br~1.85Multiplet
-(CH₂ )₄-~1.3-1.5Multiplet
Cyclooctane-CH₂ -~1.54Singlet
1-Bromo-8-octanolHO-CH₂ -~3.64Triplet
Br-CH₂ -~3.40Triplet
Oligoether/Polyether-O-CH₂ -~3.4-3.6Triplet
CompoundCarbonsExpected ¹³C Chemical Shift (ppm, in CDCl₃)
This compoundC H₂-Br~33.8
CH₂-C H₂-Br~32.8
Interior -C H₂-~28.0, 28.6
Cyclooctane-C H₂-~27.2
1-Bromo-8-octanolC H₂-OH~62.9
C H₂-Br~34.0
Oligoether/Polyether-C H₂-O-~70-72

Note: Chemical shifts are approximate and can be influenced by solvent and other functional groups present.

A Reaction in Flask B Withdraw Aliquot A->B C Add to NMR Tube with Deuterated Solvent & Internal Standard B->C D Acquire ¹H NMR Spectrum (Quantitative Parameters) C->D E Process Spectrum (Integrate Peaks) D->E F Calculate Conversion and Concentrations E->F

Caption: Workflow for quantitative NMR monitoring.

References

safe handling and disposal procedures for 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 1,8-Dibromooctane (CAS No: 4549-32-0). Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.

Overview and Physical Properties

This compound is a halogenated hydrocarbon commonly used in organic synthesis as a building block and alkylating reagent.[1] It is a combustible liquid that is incompatible with strong oxidizing agents and strong bases.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C8H16Br2[4]
Molecular Weight 272.02 g/mol [5]
Appearance Yellow Liquid[4][6]
Odor Odorless[4][6]
Melting Point 12-16 °C (54-61 °F)[1][2]
Boiling Point 270-272 °C (518-522 °F)[1][6]
Density 1.477 g/mL at 25 °C[1][7]
Flash Point > 112 °C (> 233.6 °F)[6]
Solubility Insoluble in water[4]
Vapor Density 9.37[6]

Health and Safety Information

This compound is considered hazardous and requires careful handling. It is known to cause skin and eye irritation.[8] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[4]

Table 2: Toxicological Data for this compound

TestResultSpeciesReference
LD50 Oral4,984 mg/kgRat
LD50 Dermal8,880 mg/kgRabbit

Safe Handling and Storage Protocols

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations of vapors low.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[5]

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[5]

3.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.[8]

  • Wash hands thoroughly after handling.[6]

  • Keep the container tightly closed when not in use.[4]

3.4. Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Keep containers tightly closed to prevent leakage.[4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Carefully measure and dispense this compound C->D E Keep container tightly closed when not in use D->E F Avoid inhalation of vapors and direct contact D->F G Properly label and store the chemical E->G H Decontaminate work area F->H I Remove and dispose of PPE correctly H->I J Wash hands thoroughly I->J

Safe Handling Workflow for this compound

Emergency Procedures

4.1. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[8]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, get medical attention.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

4.2. Accidental Release Measures

  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[6]

  • Large Spills: Evacuate the area immediately. Contact your institution's emergency response team.[9]

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon oxides and hydrogen bromide gas.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Emergency_Response_Plan cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate SmallSpill Small Spill Evacuate->SmallSpill Assess spill size LargeSpill Large Spill Evacuate->LargeSpill Assess spill size Absorb Absorb with inert material SmallSpill->Absorb EmergencyTeam Contact Emergency Response Team LargeSpill->EmergencyTeam Collect Collect in sealed container for disposal Absorb->Collect Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to fresh air Inhalation->FreshAir WashSkin Wash with soap and water SkinContact->WashSkin RinseEyes Rinse eyes for 15 mins EyeContact->RinseEyes RinseMouth Rinse mouth, do not induce vomiting Ingestion->RinseMouth MedicalAttention Seek Medical Attention FreshAir->MedicalAttention WashSkin->MedicalAttention RinseEyes->MedicalAttention RinseMouth->MedicalAttention

References

Application Notes and Protocols: 1,8-Dibromooctane as a Linker in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromooctane is a versatile bifunctional alkylating agent that has found significant utility as a flexible linker in the construction of a variety of supramolecular architectures. Its eight-carbon chain provides a balance of conformational flexibility and structural definition, making it an ideal component for linking molecular building blocks in the formation of host-guest complexes, mechanically interlocked molecules, self-assembled monolayers, and drug delivery systems. The terminal bromine atoms serve as reactive handles for facile substitution reactions, allowing for the covalent attachment of this compound to a wide range of molecular components. These application notes provide an overview of the use of this compound in supramolecular chemistry and detailed protocols for its application.

Key Applications

This compound is primarily utilized in the following areas of supramolecular chemistry:

  • Formation of Host-Guest Inclusion Complexes: The flexible octyl chain can be encapsulated within the cavities of macrocyclic hosts such as cucurbiturils and prismarenes.

  • Synthesis of Mechanically Interlocked Molecules: It can be used as a component of the thread or axle in the synthesis of rotaxanes and catenanes.

  • Construction of Self-Assembled Monolayers (SAMs): As 1,8-octanedithiol (B75322), it can form SAMs on gold surfaces, which can be further functionalized.

  • Preparation of Gemini (B1671429) Surfactants: The octyl chain acts as a spacer linking two surfactant head groups, influencing their aggregation behavior.

  • Development of Drug Delivery Systems: The linker can be used to conjugate active pharmaceutical ingredients (APIs) to carrier molecules or nanoparticles.

Data Presentation

The following tables summarize quantitative data for supramolecular systems employing an octyl or related alkyl linker, providing a basis for comparison and selection of appropriate systems for specific applications.

Table 1: Thermodynamic Data for Cucurbit[1]uril (CB[1]) Host-Guest Complexes with α,ω-Alkyldiammonium Ions of Varying Length.

Guest (H₃N⁺-(CH₂)ₙ-NH₃⁺)nLog KΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)
1,4-Diaminobutane44.05-5.5-26.8-21.3
1,5-Diaminopentane53.81-5.2-27.4-22.2
1,6-Diaminohexane63.83-5.2-22.1-16.9
1,7-Diaminoheptane72.67-3.6-9.6-6.0

Data adapted from calorimetric titrations in aqueous formic acid. The data for n=8 is not available in the cited source, but the trend shows a decrease in stability for linkers longer than six methylene (B1212753) units.

Table 2: Physicochemical Properties of Gemini Imidazolium Surfactants with Different Spacer Lengths.

Surfactant (Spacer Length)CMC (mM) from Surface Tensionγ at CMC (mN/m)Γₘₐₓ (10⁻¹⁰ mol/cm²)Aₘᵢₙ (Ų/molecule)
Propyl (n=3)0.9832.42.5465.4
Butyl (n=4)1.0233.12.4867.0
Pentyl (n=5)1.1534.22.3969.5
Hexyl (n=6)1.3235.62.3171.9
Octyl (n=8)1.6537.82.2075.5

Data for a series of 3,3'-(alkane-diyl)bis(1-(2-hydroxydodecyl)-1H-imidazol-3-ium) bromide surfactants.[2]

Experimental Protocols

Protocol 1: Synthesis of a[3]Rotaxane using a Derivative of this compound as a Thread Precursor

This protocol describes a representative "capping" method for the synthesis of a[2]rotaxane, where a macrocycle is threaded onto a linear component (thread) which is then functionalized with bulky "stoppers" to prevent dethreading.[3][4] Here, this compound is used to synthesize the thread.

Materials:

  • This compound

  • Large, bulky amine (e.g., triphenylmethylamine)

  • A suitable macrocycle (e.g., a benzylic amide macrocycle)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (dry)

  • Chloroform (B151607)

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of the Thread:

    • In a round-bottom flask, dissolve the bulky amine (2.2 equivalents) and DIPEA (3 equivalents) in dry acetonitrile.

    • Add this compound (1 equivalent) dropwise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at 60 °C for 48 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting thread by silica gel column chromatography using a gradient of chloroform/methanol as the eluent.

    • Characterize the purified thread by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Formation of the[2]Rotaxane:

    • In a separate flask, dissolve the synthesized thread (1 equivalent) and the macrocycle (1.5 equivalents) in chloroform.

    • Stir the solution at room temperature for 1 hour to allow for the formation of the pseudo-rotaxane complex.

    • To this solution, add a solution of the capping agent (e.g., a bulky acid chloride, 3 equivalents) and DIPEA (4 equivalents) in chloroform dropwise over a period of 4 hours.

    • Stir the reaction mixture at room temperature for 72 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the[2]rotaxane.

    • Characterize the final[2]rotaxane by ¹H NMR, ¹³C NMR, 2D NMR (e.g., ROESY or NOESY), and mass spectrometry to confirm the interlocked structure.

Protocol 2: Formation of a Self-Assembled Monolayer (SAM) of 1,8-Octanedithiol on a Gold Surface

This protocol details the formation of a SAM from 1,8-octanedithiol, which can be used to create a surface with exposed thiol groups for further functionalization.[5][6]

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • 1,8-Octanedithiol

  • Ethanol (B145695) (absolute)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION IS ADVISED )

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of 1,8-octanedithiol in absolute ethanol.

    • Immediately immerse the clean, dry gold substrate into the dithiol solution.

    • Incubate the substrate in the solution for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation.

    • After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed dithiol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Characterization:

    • The resulting SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence and quality of the monolayer.

Protocol 3: Synthesis of a Cationic Gemini Surfactant using this compound as a Spacer

This protocol describes the synthesis of a gemini surfactant with an eight-carbon spacer.[2]

Materials:

  • This compound

  • A suitable N-alkylimidazole (e.g., 1-dodecylimidazole)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve N-alkylimidazole (2.1 equivalents) in acetonitrile.

    • Add this compound (1 equivalent) to the solution.

  • Reaction:

    • Reflux the reaction mixture at 80 °C for 24 hours.

    • Monitor the reaction by TLC.

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain a viscous oil.

    • Wash the crude product with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

    • Dry the resulting solid product under vacuum.

  • Characterization:

    • Characterize the purified gemini surfactant by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • The critical micelle concentration (CMC) of the surfactant in aqueous solution can be determined by surface tensiometry or conductivity measurements.

Visualizations

Diagram 1: General Workflow for the Synthesis of a[3]Rotaxane

G cluster_thread Thread Synthesis cluster_rotaxane Rotaxane Formation cluster_purification Purification & Characterization dibromooctane This compound thread Di-substituted Octane Thread dibromooctane->thread Alkylation amine Bulky Amine amine->thread pseudo Pseudorotaxane thread->pseudo macrocycle Macrocycle macrocycle->pseudo Threading rotaxane [2]Rotaxane pseudo->rotaxane Capping capping Capping Agent capping->rotaxane chromatography Column Chromatography rotaxane->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry chromatography->ms

Caption: Workflow for the synthesis of a[2]rotaxane using a this compound-derived thread.

Diagram 2: Logical Relationship in Supramolecular Drug Delivery

G cluster_conjugate Drug Conjugate Assembly cluster_delivery Targeted Delivery and Release cluster_signaling Cellular Mechanism (Hypothetical) drug Active Drug conjugate Drug-Linker-Carrier Conjugate drug->conjugate linker This compound (Linker Precursor) linker->conjugate carrier Carrier (e.g., Nanoparticle) carrier->conjugate circulation Systemic Circulation conjugate->circulation target Target Cell/Tissue circulation->target Targeting release Drug Release target->release Internalization & Cleavage effect Therapeutic Effect release->effect receptor Cell Surface Receptor effect->receptor pathway Signaling Pathway receptor->pathway response Cellular Response (e.g., Apoptosis) pathway->response

Caption: A conceptual diagram of a targeted drug delivery system using a this compound linker.

Conclusion

This compound is a valuable and versatile linker in supramolecular chemistry. Its simple, flexible structure and reactive end groups allow for its incorporation into a wide array of complex molecular and supramolecular systems. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own work, from fundamental studies of molecular recognition to the development of novel drug delivery platforms. Further exploration of its use in more complex architectures and biological systems is warranted.

References

Application of 1,8-Dibromooctane in the Synthesis of Dicationic Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-IL-001

Introduction

1,8-Dibromooctane is a versatile difunctional alkylating agent extensively utilized in the synthesis of dicationic ionic liquids (ILs). Its eight-carbon aliphatic chain serves as a flexible linker connecting two cationic head groups, typically based on imidazolium, pyridinium, or other heterocyclic moieties. The resulting dicationic ILs often exhibit unique physicochemical properties compared to their monocatonic counterparts, such as higher thermal stability, wider electrochemical windows, and different viscosity and density profiles. These characteristics make them promising candidates for various applications, including as electrolytes in electrochemical devices, catalysts in organic synthesis, and advanced materials in drug development. This document outlines the synthesis of a representative dicationic ionic liquid, 1,1'-(octane-1,8-diyl)bis(3-methylimidazolium) dibromide, and its subsequent conversion to other ionic liquids via anion exchange.

General Synthesis Pathway

The synthesis of dicationic ionic liquids using this compound typically follows a two-step process. The first step is a quaternization reaction where the dibromoalkane reacts with a nitrogen-containing heterocyclic compound, such as 1-methylimidazole (B24206), to form the dicationic bromide salt. The second step involves an anion exchange (metathesis) reaction to replace the bromide anions with other anions, thereby tuning the physicochemical properties of the final ionic liquid.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Exchange DB_Octane This compound Solvent_Heat Solvent & Heat DB_Octane->Solvent_Heat Methylimidazole 1-Methylimidazole (2 eq.) Methylimidazole->Solvent_Heat Dibromide_IL 1,1'-(octane-1,8-diyl)bis(3-methylimidazolium) dibromide Solvent_Heat->Dibromide_IL Dibromide_IL_2 Dibromide IL Anion_Source Anion Source (e.g., LiNTf2, NaBF4) Solvent_Metathesis Solvent Anion_Source->Solvent_Metathesis Final_IL Final Dicationic Ionic Liquid Solvent_Metathesis->Final_IL Dibromide_IL_2->Solvent_Metathesis

Caption: General workflow for the synthesis of dicationic ionic liquids using this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,1'-(octane-1,8-diyl)bis(3-methylimidazolium) dibromide ([C₈(MIM)₂][Br]₂)

This protocol is adapted from the synthesis of a similar dicationic ionic liquid.

Materials:

  • This compound

  • 1-Methylimidazole

  • Toluene (B28343), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (e.g., 5.4 g, 20 mmol) in anhydrous toluene (50 mL).

  • Add 1-methylimidazole (e.g., 3.6 g, 44 mmol, 2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours under a nitrogen atmosphere.

  • During the reaction, a precipitate will form. After the reaction is complete, cool the mixture to room temperature.

  • Decant the toluene solvent from the insoluble product.

  • Wash the crude product by trituration with anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield 1,1'-(octane-1,8-diyl)bis(3-methylimidazolium) dibromide.

Characterization Data:

  • ¹H NMR (D₂O): δ 8.71 (s, 2H, N-CH-N), 7.48 (m, 4H, Ar-H), 4.19 (t, 4H, N-CH₂), 3.89 (s, 6H, N-CH₃), 1.86 (m, 4H, -CH₂), 1.32 (m, 8H, -CH₂) ppm.[1]

  • ¹³C NMR (D₂O): δ 124.01 (N-CH-N), 122.63 (Ar-C), 49.87 (N-CH₂), 36.12 (N-CH₃), 29.57, 25.38 (-CH₂) ppm.[1]

Protocol 2: Anion Exchange to Synthesize 1,1'-(octane-1,8-diyl)bis(3-methylimidazolium) bis(trifluoromethanesulfonyl)imide ([C₈(MIM)₂][NTf₂]₂)

Materials:

  • 1,1'-(octane-1,8-diyl)bis(3-methylimidazolium) dibromide

  • Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)

  • Dichloromethane

  • Deionized water

Procedure:

  • Dissolve 1,1'-(octane-1,8-diyl)bis(3-methylimidazolium) dibromide (1 equivalent) in deionized water.

  • In a separate container, dissolve lithium bis(trifluoromethanesulfonyl)imide (slightly more than 2 equivalents) in deionized water.

  • Add the LiNTf₂ solution dropwise to the dibromide salt solution with vigorous stirring.

  • A second, denser phase of the desired ionic liquid will form.

  • Extract the ionic liquid phase with dichloromethane.

  • Wash the organic phase several times with deionized water to remove any residual lithium bromide.

  • Confirm the absence of bromide ions in the aqueous washings using a silver nitrate (B79036) test (absence of a white precipitate of AgBr).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Dry the final product under high vacuum to remove any residual solvent and water.

Physicochemical Data

The physicochemical properties of dicationic ionic liquids are highly dependent on the nature of the anion. The following table summarizes known data for the dibromide precursor and provides expected trends for other derivatives.

Ionic LiquidAbbreviationFormulaM.W. ( g/mol )Melting Point (°C)Density (g/cm³)Viscosity (cP)
1,1'-(octane-1,8-diyl)bis(3-methylimidazolium) dibromide[C₈(MIM)₂][Br]₂C₁₆H₃₀Br₂N₄438.25Data not availableData not availableData not available
1,1'-(octane-1,8-diyl)bis(3-methylimidazolium) bis(trifluoromethanesulfonyl)imide[C₈(MIM)₂][NTf₂]₂C₂₀H₂₈F₁₂N₆O₈S₄836.73Likely low/RTIL> 1High
1,1'-(octane-1,8-diyl)bis(3-methylimidazolium) bis(tetrafluoroborate)[C₈(MIM)₂][BF₄]₂C₁₆H₃₀B₂F₈N₄452.05Data not availableData not availableData not available
1,1'-(octane-1,8-diyl)bis(3-methylimidazolium) bis(hexafluorophosphate)[C₈(MIM)₂][PF₆]₂C₁₆H₃₀F₁₂N₄P₂568.36Data not availableData not availableData not available

Note: "Data not available" indicates that specific values for this particular dicationic ionic liquid were not found in the searched literature. Trends are predicted based on general knowledge of ionic liquids.

Logical Relationship Diagram for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants This compound + 2 eq. 1-Methylimidazole Quaternization Quaternization (Toluene, Reflux) Reactants->Quaternization Dibromide_Salt [C₈(MIM)₂][Br]₂ Quaternization->Dibromide_Salt Anion_Exchange Anion Exchange (e.g., + LiNTf₂) Dibromide_Salt->Anion_Exchange NMR NMR Spectroscopy (¹H, ¹³C) Dibromide_Salt->NMR Final_IL [C₈(MIM)₂][Anion]₂ Anion_Exchange->Final_IL Final_IL->NMR MS Mass Spectrometry Final_IL->MS Thermal Thermal Analysis (TGA, DSC) Final_IL->Thermal Physical Physical Properties (Viscosity, Density) Final_IL->Physical

Caption: Logical flow from synthesis to characterization of dicationic ionic liquids.

Applications in Drug Development

Dicationic ionic liquids are being explored in drug development for several reasons:

  • Enhanced Solubility: They can be used to solubilize poorly water-soluble active pharmaceutical ingredients (APIs).

  • Drug Delivery Systems: Their unique self-assembly properties can be harnessed to create nanoparticles and micelles for targeted drug delivery.

  • Bioactive ILs: The cation or anion itself can be designed to have therapeutic activity, leading to "dual-functional" drugs.

The long alkyl chain of this compound provides a hydrophobic segment in the dicationic structure, which can influence its interaction with biological membranes and its ability to form aggregates, properties that are highly relevant for drug delivery applications. Further research into the biocompatibility and toxicity of these specific ionic liquids is necessary for their advancement in pharmaceutical applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1,8-Dibromooctane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of various derivatives from 1,8-dibromooctane. This versatile bifunctional molecule serves as a fundamental building block in the synthesis of a wide range of compounds, including ethers, amines, azides, and thiols, which have applications in drug delivery, materials science, and as intermediates in the preparation of active pharmaceutical ingredients (APIs).[1]

Core Concepts in the Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives is through nucleophilic substitution reactions, where the bromine atoms act as leaving groups.[2] Given that this compound is a primary alkyl halide, the SN2 (bimolecular nucleophilic substitution) mechanism is the predominant pathway.[3] This reaction involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new bond.

Several factors are critical for the successful and scalable synthesis of 1,8-disubstituted octanes:

  • Choice of Nucleophile: The strength and steric hindrance of the nucleophile will significantly impact the reaction rate and yield. Stronger, less hindered nucleophiles generally lead to faster and more efficient reactions.

  • Reaction Conditions: Temperature, solvent, and the choice of base (if required to generate the nucleophile) are crucial parameters that need to be optimized for scale-up.

  • Phase-Transfer Catalysis (PTC): For reactions involving a nucleophile that is soluble in an aqueous phase and an organic substrate (like this compound), PTC is an essential technique for achieving high yields and reaction rates on a larger scale.[4] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile from the aqueous to the organic phase where the reaction occurs.[4]

  • Control of Byproducts: In bifunctional molecules like this compound, there is a possibility of intramolecular cyclization or intermolecular polymerization, especially with strong nucleophiles.[2] Reaction conditions, such as high dilution, can favor intramolecular reactions if a cyclic product is desired.[2]

Experimental Protocols

The following section provides detailed protocols for the synthesis of various this compound derivatives.

Synthesis of Symmetrical 1,8-Dialkoxyoctanes (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for preparing ethers from an organohalide and an alkoxide.[5][6] For the synthesis of symmetrical ethers from this compound, two equivalents of an alcohol are reacted in the presence of a base.

Protocol 1: Using a Strong Base (e.g., Sodium Hydride)

This protocol is suitable for the synthesis of ethers from primary and secondary alcohols.

Materials:

  • This compound

  • Alcohol (e.g., Ethanol (B145695), Butanol) (2.2 equivalents)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF in a suitably sized reaction vessel.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the alcohol to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add this compound dropwise.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Phase-Transfer Catalyzed Synthesis

This method is advantageous for scale-up as it uses a weaker, less hazardous base and avoids the need for strictly anhydrous conditions.[3]

Materials:

  • This compound

  • Alcohol (e.g., Phenol) (2.2 equivalents)

  • Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃) (4.0 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.2 equivalents)

  • Toluene (B28343) or Dichloromethane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the alcohol, and the phase-transfer catalyst (TBAB).

  • Add a 50% aqueous solution of sodium hydroxide or solid potassium carbonate.

  • Stir the mixture vigorously and heat to 70-80 °C for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with toluene or dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by distillation or column chromatography.[3]

Quantitative Data for Williamson Ether Synthesis of 1,8-Dialkoxyoctanes

Nucleophile (Alcohol)BaseCatalystSolventTemperature (°C)Time (h)Yield (%)
EthanolNaH-THFReflux6~85
1-ButanolNaH-THFReflux4-675-90[3]
PhenolK₂CO₃TBABAcetonitrile804-690-98[7]
4-MethoxyphenolCs₂CO₃TBABDMF703-592-99[7]
Synthesis of 1,8-Diazidooctane

1,8-Diazidooctane is a useful intermediate for the synthesis of 1,8-diaminooctane (B148097) or for use in "click" chemistry reactions.

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃) (2.5 equivalents)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound in DMF in a reaction flask.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a larger volume of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Caution: organic azides can be explosive).

Quantitative Data for Azide Synthesis

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium AzideDMF9016>95
Synthesis of 1,8-Dithiooctane Derivatives

Protocol: Synthesis of 1,8-Octanedithiol

1,8-Octanedithiol is a common cross-linking agent and is used in the formation of self-assembled monolayers.

Materials:

  • This compound

  • Thiourea (B124793) (2.2 equivalents)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Reflux a mixture of this compound and thiourea in ethanol for 3-4 hours.

  • A solid precipitate of the bis-isothiouronium salt will form. Filter the solid and wash with cold ethanol.

  • Hydrolyze the salt by heating with an aqueous solution of sodium hydroxide.

  • After cooling, acidify the solution with hydrochloric acid to precipitate the dithiol.

  • Extract the product with an organic solvent, wash, dry, and purify by vacuum distillation.

Quantitative Data for Thiol Synthesis

NucleophileSolventConditionsYield (%)
ThioureaEthanol1. Reflux, 2. NaOH hydrolysis~70
Synthesis of 1,8-Diaminooctane

1,8-Diaminooctane is a valuable monomer in polymer synthesis and a precursor for various APIs.

Protocol: Gabriel Synthesis

The Gabriel synthesis provides a reliable method for the preparation of primary amines with minimal over-alkylation.

Materials:

Procedure:

  • Suspend potassium phthalimide in DMF and add this compound.

  • Heat the mixture to 100-120 °C for 4-6 hours to form 1,8-bis(phthalimido)octane.

  • Cool the reaction, and filter the solid product.

  • Suspend the 1,8-bis(phthalimido)octane in ethanol and add hydrazine hydrate.

  • Reflux the mixture for 2-4 hours to cleave the phthalimide groups.

  • After cooling, acidify with concentrated HCl to precipitate phthalhydrazide.

  • Filter off the precipitate and concentrate the filtrate.

  • Basify the residue with a strong NaOH solution and extract the 1,8-diaminooctane with an appropriate organic solvent.

  • Dry the organic layer and purify the product by distillation.

Quantitative Data for Amine Synthesis (Gabriel Method)

NucleophileSolventConditionsYield (%)
Potassium PhthalimideDMF1. 110°C, 2. Hydrazine/Ethanol Reflux80-90

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflows for the synthesis of this compound derivatives.

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) Alcohol Alcohol (ROH) Alkoxide Alkoxide (RO⁻) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Dibromooctane This compound Product 1,8-Dialkoxyoctane Dibromooctane->Product Alkoxide_ref Alkoxide (RO⁻) Alkoxide_ref->Product SN2 Attack

Caption: Workflow for Williamson Ether Synthesis of 1,8-Dialkoxyoctanes.

General_SN2_Workflow Start This compound Reaction Reaction Vessel (Solvent, Heat, Catalyst) Start->Reaction Nucleophile Nucleophile (Nu⁻) (e.g., N₃⁻, RS⁻, CN⁻, R₂N⁻) Nucleophile->Reaction Workup Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product 1,8-Disubstituted Octane (Nu-(CH₂)₈-Nu) Purification->Product

Caption: General Experimental Workflow for SN2 Reactions of this compound.

Scale-Up Considerations

When transitioning from laboratory-scale to pilot or industrial-scale production, several factors must be carefully considered:

  • Heat Transfer: Nucleophilic substitution reactions are often exothermic. Efficient heat management is crucial to maintain optimal reaction temperatures and prevent runaway reactions.

  • Mass Transfer: In heterogeneous reactions, such as those employing phase-transfer catalysis, efficient mixing is essential to ensure adequate contact between the different phases.

  • Reagent Addition: The rate of addition of reagents, particularly strong bases or reactive nucleophiles, should be carefully controlled to manage the reaction exotherm.

  • Safety: A thorough safety assessment is necessary, especially when working with flammable solvents, reactive reagents like sodium hydride, and potentially explosive intermediates like organic azides.

  • Cost-Effectiveness: For industrial applications, the cost of raw materials, solvents, and catalysts, as well as the overall process efficiency and waste generation, are critical economic factors. The use of PTC can often lead to more cost-effective and environmentally friendly processes.[4]

By carefully considering these factors and utilizing the detailed protocols provided, researchers and drug development professionals can successfully scale up the synthesis of a wide variety of this compound derivatives for their specific applications.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a cornerstone of nanotechnology, enabling the development of sophisticated materials for targeted drug delivery, advanced diagnostics, and novel therapeutic applications. The choice of a linker molecule is critical in dictating the physicochemical properties and biological behavior of the final nanoparticle conjugate. 1,8-Dibromooctane, a bifunctional alkyl halide, offers a versatile platform for crosslinking polymer shells, linking nanoparticles to form dimers or clusters, or for the attachment of various ligands through nucleophilic substitution reactions. Its eight-carbon chain provides a flexible spacer, which can be advantageous for mitigating steric hindrance and facilitating interactions between the nanoparticle and its target.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the functionalization of nanoparticles. The methodologies described are adaptable for various nanoparticle types, including those with amine or thiol functional groups on their surface.

Core Concepts in Nanoparticle Functionalization with this compound

The primary mechanism of action for this compound in nanoparticle functionalization is based on the principles of nucleophilic substitution. The bromine atoms at each end of the octane (B31449) chain are good leaving groups, making the molecule susceptible to reaction with nucleophiles such as amines (-NH2) and thiols (-SH).

Key Applications:

  • Intra-particle Crosslinking: For nanoparticles coated with a polymer shell containing amine or thiol groups, this compound can be used to form covalent crosslinks within the shell. This can enhance the stability of the nanoparticle, control the release of encapsulated therapeutics, and modulate the mechanical properties of the particle.

  • Inter-particle Linking (Dimer/Cluster Formation): By controlling the stoichiometry of the reaction, this compound can be used to link two or more nanoparticles together. This is achieved by first reacting one end of the dibromooctane with one nanoparticle, followed by a reaction of the other end with a second nanoparticle.

  • Ligand Conjugation: this compound can act as a homobifunctional linker to attach targeting ligands, imaging agents, or other functional molecules that possess a suitable nucleophilic group. This is typically a two-step process involving the initial attachment of the linker to the nanoparticle followed by the conjugation of the desired molecule.

Data Presentation: Characterization of Functionalized Nanoparticles

The successful functionalization of nanoparticles with this compound can be confirmed and quantified through a variety of analytical techniques. The following tables provide a template for presenting typical quantitative data before and after modification.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with this compound

ParameterBefore FunctionalizationAfter Functionalization/Crosslinking
Hydrodynamic Diameter (nm) 100 ± 5105 ± 6 (for surface linking) or 98 ± 5 (for shell crosslinking)
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) +35 ± 3 (for amine-NP) or -25 ± 4 (for thiol-NP)+30 ± 4 or -28 ± 5 (charge may slightly decrease due to reaction)
Surface Functional Group Density (groups/nm²) 5.2 ± 0.43.8 ± 0.5 (indicates consumption of functional groups)

Table 2: Spectroscopic Analysis of Nanoparticle Functionalization

TechniqueCharacteristic Signal (Before)Characteristic Signal (After)Interpretation
FTIR (cm⁻¹) N-H bend (~1600), S-H stretch (~2550)Disappearance or reduction of N-H or S-H peaks, appearance of C-N stretch (~1100)Confirmation of covalent bond formation
¹H NMR (ppm) Characteristic peaks of surface ligandsAppearance of new peaks corresponding to the octyl chain of the linker (~1.2-1.6 ppm)Confirmation of linker attachment
XPS (Binding Energy, eV) N 1s (~400), S 2p (~164)Shift in N 1s or S 2p binding energyChange in the chemical environment of surface atoms

Experimental Protocols

Protocol 1: Crosslinking of Amine-Functionalized Polymer-Coated Nanoparticles

This protocol describes a general method for the intramolecular crosslinking of a polymer shell on nanoparticles using this compound.

Materials:

  • Amine-functionalized polymer-coated nanoparticles (e.g., PLGA-PEG-NH₂ coated nanoparticles) dispersed in a suitable organic solvent (e.g., anhydrous Dimethylformamide, DMF).

  • This compound.

  • Anhydrous DMF.

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).

  • Quenching agent (e.g., a primary amine like ethanolamine).

  • Purification supplies (e.g., centrifugal filter units or dialysis membrane).

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in anhydrous DMF to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous dispersion.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF. The amount of this compound should be calculated to be at a specific molar ratio to the amine groups on the nanoparticle surface (e.g., 0.1 to 0.5 molar equivalents to favor intramolecular crosslinking).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nanoparticle dispersion.

  • Addition of Base: Add DIPEA to the nanoparticle dispersion. The molar amount of DIPEA should be at least twice the molar amount of this compound to be added.

  • Crosslinking Reaction: Slowly add the this compound solution to the nanoparticle dispersion with vigorous stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

  • Quenching: Add a molar excess of a quenching agent (e.g., ethanolamine) to react with any unreacted bromo-groups. Stir for an additional 2-4 hours.

  • Purification: Purify the crosslinked nanoparticles by repeated washing and centrifugation using centrifugal filter units or by dialysis against a suitable solvent to remove unreacted reagents and byproducts.

  • Characterization: Characterize the purified nanoparticles using DLS, zeta potential, and FTIR to confirm successful crosslinking.

Visualizations

Experimental_Workflow_Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis NP_Dispersion Disperse Amine-NPs in Anhydrous DMF Reaction_Setup Combine NPs and DIPEA under Inert Atmosphere NP_Dispersion->Reaction_Setup Reagent_Prep Prepare this compound & DIPEA Solutions Reagent_Prep->Reaction_Setup Crosslinking Add this compound and Stir for 24-48h Reaction_Setup->Crosslinking Quenching Add Ethanolamine to Quench Reaction Crosslinking->Quenching Purification Purify via Centrifugation or Dialysis Quenching->Purification Characterization Analyze via DLS, Zeta Potential, FTIR Purification->Characterization

Caption: Workflow for crosslinking polymer-coated nanoparticles.

Protocol 2: Formation of Nanoparticle Dimers using this compound

This protocol outlines a two-step approach to link nanoparticles using this compound.

Materials:

  • Thiol-functionalized nanoparticles (e.g., citrate-stabilized gold nanoparticles with a thiol-PEG coating) in an aqueous buffer.

  • This compound.

  • A water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO).

  • A mild base (e.g., sodium bicarbonate).

  • Purification supplies (e.g., gel filtration column or centrifugation).

Procedure:

  • Step 1: Mono-functionalization of the Linker

    • In a reaction vessel, add a large molar excess of this compound to the thiol-functionalized nanoparticles under vigorous stirring. The reaction should be performed in a mixture of aqueous buffer and DMSO to ensure the solubility of the linker.

    • Add a mild base to facilitate the reaction.

    • Allow the reaction to proceed for 4-6 hours at room temperature. The large excess of the linker favors the reaction of only one bromine with a nanoparticle.

    • Purify the mono-functionalized nanoparticles to remove excess this compound. This can be achieved through gel filtration or repeated centrifugation and resuspension.

  • Step 2: Dimerization

    • Disperse the purified mono-functionalized nanoparticles in a fresh aqueous buffer.

    • Add a fresh solution of the original thiol-functionalized nanoparticles. The molar ratio of the mono-functionalized to the original nanoparticles will influence the yield of dimers versus larger aggregates. A 1:1 ratio is a good starting point.

    • Add a mild base and allow the reaction to proceed for 12-24 hours.

    • Purify the resulting mixture to separate dimers from monomers and larger aggregates, for example, by using size-exclusion chromatography.

    • Characterize the products using Transmission Electron Microscopy (TEM) to visualize the dimers and DLS to analyze the size distribution.

Signaling_Pathway_Dimerization cluster_step1 Step 1: Mono-functionalization cluster_step2 Step 2: Dimerization cluster_purification_analysis Purification & Analysis Thiol_NP Thiol-Functionalized Nanoparticle Mono_NP Mono-functionalized Nanoparticle Thiol_NP->Mono_NP Reaction with excess linker Dibromo_Excess Excess This compound Dimer Nanoparticle Dimer Mono_NP->Dimer Reaction Fresh_Thiol_NP Fresh Thiol-Functionalized Nanoparticle Fresh_Thiol_NP->Dimer Purification Purification (e.g., SEC) Dimer->Purification Characterization Characterization (TEM, DLS) Purification->Characterization

Caption: Logical steps for nanoparticle dimerization.

Conclusion

This compound serves as a valuable and versatile tool in the functionalization of nanoparticles. The protocols provided herein offer a foundational approach for researchers to explore the use of this bifunctional linker in creating more stable, targeted, and functional nanoparticle systems. It is crucial to meticulously characterize the resulting nanoparticles at each stage to ensure the desired modification has been achieved and to understand the impact on the nanoparticle's overall properties. The adaptability of these methods to various nanoparticle platforms underscores the potential of this compound in advancing the fields of drug delivery and nanomedicine.

Application Notes and Protocols for Surface Modification Using 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1,8-dibromooctane as a versatile crosslinking agent for the surface modification of materials. The protocols are designed for researchers in drug development, biomaterials science, and diagnostics who require robust methods for the covalent immobilization of biomolecules, such as proteins and peptides, onto various substrates.

Introduction

This compound is a linear, bifunctional alkyl halide that serves as an effective homobifunctional crosslinker. Its terminal bromine atoms are susceptible to nucleophilic substitution (SN2) reactions, making it an ideal candidate for coupling with surfaces rich in nucleophilic groups like amines (-NH2) and hydroxyl (-OH) groups. This allows for the creation of a stable, flexible eight-carbon spacer arm that can reduce steric hindrance and improve the accessibility of immobilized biomolecules. This two-step modification process is particularly useful for preparing surfaces for the targeted delivery of therapeutics, the development of biosensors, and fundamental studies of cell-surface interactions.

Principle of Two-Step Surface Modification

The surface modification process using this compound involves two sequential nucleophilic substitution reactions.

Step 1: Surface Activation. The first step involves the reaction of one of the bromine atoms of this compound with nucleophilic groups on the substrate surface (e.g., hydroxyl or amine groups). This results in the covalent attachment of the octyl bromide linker to the surface, leaving a terminal bromine atom available for further reaction.

Step 2: Biomolecule Immobilization. The second step involves the reaction of the terminal bromine on the now-activated surface with a nucleophilic group on the biomolecule of interest (e.g., an amine group on a lysine (B10760008) residue of a protein). This forms a stable covalent bond, effectively tethering the biomolecule to the surface.

Experimental Protocols

Protocol 1: Modification of Hydroxylated Surfaces and Covalent Immobilization of Proteins

This protocol details the activation of a hydroxyl-bearing surface (e.g., glass, silica (B1680970), or PVA hydrogels) with this compound, followed by the covalent attachment of a protein.

Materials:

  • Hydroxylated substrate (e.g., glass slides, silica nanoparticles)

  • This compound (purity ≥98%)

  • Anhydrous toluene (B28343)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Ethanol (B145695)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or heating mantle

  • Schlenk line or glove box for inert atmosphere (optional but recommended)

  • Centrifuge (for nanoparticle substrates)

  • Sonicator

  • Spectrophotometer or fluorescence reader for protein quantification

Experimental Workflow:

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Protein Immobilization A Clean and Dry Hydroxylated Substrate B Prepare Reaction Mixture: This compound & TEA in Anhydrous Toluene A->B Add to C React Substrate with Mixture under N2 (e.g., 80°C, 24h) B->C D Wash Activated Substrate (Toluene, Ethanol, Water) C->D E Dry Activated Substrate under N2 D->E F Prepare Protein Solution in Reaction Buffer (e.g., PBS) G Incubate Activated Substrate with Protein Solution (e.g., 4°C, 24h) E->G F->G Add to H Wash to Remove Unbound Protein G->H I Store Functionalized Surface in Buffer H->I

Caption: Workflow for protein immobilization on hydroxylated surfaces.

Procedure:

Step 1: Surface Activation with this compound

  • Substrate Preparation: Thoroughly clean the hydroxylated substrate by sonicating in ethanol and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen and further dry in an oven at 110°C for at least 2 hours.

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve this compound (e.g., 0.1 M) and triethylamine (e.g., 0.12 M) in anhydrous toluene.

  • Activation Reaction: Immerse the dried substrate in the reaction mixture. Heat the reaction to 80°C and stir for 24 hours.

  • Washing: After the reaction, allow the vessel to cool to room temperature. Remove the substrate and wash it sequentially with toluene, ethanol, and deionized water to remove unreacted reagents.

  • Drying: Dry the bromo-activated substrate under a stream of nitrogen. The surface is now ready for protein immobilization.

Step 2: Covalent Immobilization of Protein

  • Protein Solution Preparation: Prepare a solution of the desired protein in a suitable reaction buffer (e.g., 1 mg/mL in PBS, pH 7.4).

  • Immobilization Reaction: Immerse the bromo-activated substrate in the protein solution. Incubate at 4°C for 24 hours with gentle agitation.

  • Washing: After incubation, remove the substrate and wash it thoroughly with the reaction buffer to remove non-covalently bound protein.

  • Storage: Store the protein-functionalized surface in a suitable buffer at 4°C until use.

Protocol 2: Modification of Amine-Functionalized Surfaces and Biomolecule Conjugation

This protocol describes the reaction of this compound with a surface presenting primary amine groups, followed by the attachment of a thiol-containing peptide.

Materials:

  • Amine-functionalized substrate

  • This compound (purity ≥98%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Thiol-containing peptide

  • Reaction buffer (e.g., PBS with 10 mM EDTA, pH 7.2)

  • Ethanol

  • Deionized water

  • Nitrogen gas

Experimental Workflow:

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Peptide Conjugation A Dry Amine-Functionalized Substrate B Prepare Reaction Mixture: This compound & DIPEA in Anhydrous DMF A->B Add to C React Substrate with Mixture under N2 (e.g., 25°C, 12h) B->C D Wash Activated Substrate (DMF, Ethanol, Water) C->D E Dry Activated Substrate under N2 D->E F Prepare Thiol-Peptide Solution in Buffer G Incubate Activated Substrate with Peptide Solution (e.g., 25°C, 4h) E->G F->G Add to H Wash to Remove Unbound Peptide G->H I Store Functionalized Surface H->I

Caption: Workflow for peptide conjugation on amine-functionalized surfaces.

Procedure:

Step 1: Surface Activation with this compound

  • Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry.

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve this compound (e.g., 0.1 M) and DIPEA (e.g., 0.2 M) in anhydrous DMF.

  • Activation Reaction: Immerse the substrate in the reaction mixture. Stir the reaction at room temperature (25°C) for 12 hours.

  • Washing: After the reaction, remove the substrate and wash it sequentially with DMF, ethanol, and deionized water.

  • Drying: Dry the bromo-activated substrate under a stream of nitrogen.

Step 2: Covalent Immobilization of Thiol-Peptide

  • Peptide Solution Preparation: Dissolve the thiol-containing peptide in an appropriate reaction buffer (e.g., PBS with 10 mM EDTA, pH 7.2) to the desired concentration.

  • Immobilization Reaction: Immerse the bromo-activated substrate in the peptide solution. Incubate at room temperature for 4 hours with gentle agitation.

  • Washing: After incubation, remove the substrate and wash it thoroughly with the reaction buffer to remove any unbound peptide.

  • Storage: Store the peptide-functionalized surface as appropriate for the specific peptide.

Characterization and Data Presentation

Successful surface modification should be verified using appropriate analytical techniques. The extent of modification can be quantified and presented for comparative analysis.

Characterization Techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of bromine after the activation step and changes in elemental composition.

  • Contact Angle Goniometry: To measure changes in surface hydrophobicity/hydrophilicity after each modification step.

  • Atomic Force Microscopy (AFM): To visualize changes in surface topography and roughness.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the appearance or disappearance of characteristic functional group peaks.

  • Quantification of Immobilized Biomolecules:

    • For Proteins: Use colorimetric assays like the Bicinchoninic Acid (BCA) assay or Micro BCA assay on the wash solutions to determine the amount of immobilized protein by subtracting the unbound from the initial amount. Alternatively, fluorescently labeled proteins can be used, and the fluorescence intensity of the surface can be measured.

    • For Peptides: If the peptide contains a fluorescent label or a specific tag, its surface density can be quantified using fluorescence spectroscopy or corresponding assays.

Quantitative Data Summary:

Surface TypeActivation ConditionsBiomoleculeImmobilization ConditionsSurface Density of Biomolecule (µg/cm²)Reference
Glass (Hydroxylated)This compound (0.1M), TEA, Toluene, 80°C, 24hBovine Serum Albumin (BSA)1 mg/mL in PBS, 4°C, 24h0.5 - 1.5[Fictional Data]
Silica NanoparticlesThis compound (0.1M), TEA, Toluene, 80°C, 24hLysozyme1 mg/mL in PBS, 4°C, 24h2.0 - 3.5[Fictional Data]
Amine-functionalized SiliconThis compound (0.1M), DIPEA, DMF, 25°C, 12hRGD Peptide0.5 mg/mL in PBS/EDTA, 25°C, 4h0.1 - 0.3[Fictional Data]

Note: The data in the table is illustrative and will vary depending on the specific substrate, biomolecule, and reaction conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biomolecule Immobilization Incomplete surface activationEnsure anhydrous conditions and fresh reagents for the activation step. Increase reaction time or temperature. Confirm activation with XPS.
Steric hindrance of the biomoleculeUse a longer chain crosslinker if available, or optimize the concentration of the biomolecule.
Inactive biomoleculeEnsure the biomolecule is active and has available nucleophilic groups for reaction.
High Non-specific Binding Insufficient washingIncrease the number and duration of washing steps. Add a mild non-ionic surfactant (e.g., Tween-20) to the wash buffer.
Hydrophobic interactionsAfter immobilization, block the remaining surface with a blocking agent like Bovine Serum Albumin (BSA) or polyethylene (B3416737) glycol (PEG).
Inconsistent Results Variability in substrate surfaceEnsure consistent cleaning and preparation of the substrate.
Degradation of reagentsUse fresh, high-purity reagents and store them under appropriate conditions.

Safety Precautions

  • This compound is an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents like toluene and DMF are flammable and toxic. Handle them in a fume hood and away from ignition sources.

  • Triethylamine and DIPEA are corrosive and have strong odors. Use them in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

By following these detailed protocols, researchers can effectively utilize this compound for the robust and versatile modification of surfaces for a wide range of applications in drug development and life sciences.

Troubleshooting & Optimization

how to avoid polymerization in 1,8-Dibromooctane reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges of working with 1,8-dibromooctane and avoid unwanted polymerization.

Troubleshooting Guide: Polymerization in this compound Reactions

Undesired polymerization is a common side reaction when using this compound, a versatile bifunctional electrophile. This guide will help you identify the cause of polymerization and provide solutions to favor your desired intramolecular cyclization or monosubstitution product.

Observation Potential Cause Recommended Solution
Formation of a white, insoluble precipitate or a highly viscous reaction mixture.Intermolecular Polymerization: At high concentrations, molecules of this compound are more likely to react with each other than to cyclize internally.High Dilution: Significantly decrease the concentration of this compound in the reaction mixture. This favors the intramolecular reaction pathway by reducing the probability of intermolecular collisions.[1]
Low or no yield of the desired cyclic product, with the majority of starting material consumed.Inappropriate Reaction Conditions: The chosen solvent, temperature, or base may be promoting intermolecular reactions.Optimize Reaction Conditions: - Solvent: Use a polar aprotic solvent like THF or DMF to solvate the nucleophile effectively without hindering its reactivity. - Slow Addition: Add the this compound solution dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the electrophile.
Complex mixture of products observed by TLC or GC-MS, including higher molecular weight species.Competing Reaction Pathways: Depending on the nucleophile and conditions, both substitution and elimination reactions can compete, leading to a variety of products and oligomers.Choice of Nucleophile and Reaction Type: - For cyclization to form a C-C bond, consider the Corey-House synthesis, which is known for good yields in forming larger rings.[1] - For forming cyclic ethers (intramolecular Williamson ether synthesis), use a strong, non-hindered base to generate the alkoxide and ensure anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for polymerization when using this compound?

A1: The primary reason is the bifunctional nature of this compound. It has two reactive C-Br bonds at either end of an eight-carbon chain. In concentrated solutions, the reactive end of one molecule can easily find and react with the reactive end of another molecule, leading to a chain reaction and the formation of a polymer. This is an intermolecular reaction. The desired reaction, often cyclization, is an intramolecular process where the two ends of the same molecule react.

Q2: How does high dilution prevent polymerization?

A2: High dilution favors intramolecular reactions over intermolecular ones. By significantly increasing the volume of solvent, you decrease the concentration of the reactant molecules. This reduces the statistical probability of two different this compound molecules (or their intermediates) encountering each other. Conversely, the proximity of the two reactive ends of a single molecule remains constant, thus making the intramolecular pathway kinetically more favorable under these conditions.

Q3: What are the ideal reaction conditions to promote the cyclization of this compound?

A3: The ideal conditions depend on the desired cyclic product. However, a general principle is to maintain a very low concentration of the this compound. This is often achieved by using a large volume of solvent and adding the this compound solution very slowly (e.g., via a syringe pump) to the reaction mixture containing the nucleophile. For specific reactions like the Corey-House synthesis, using an ethereal solvent at low temperatures is also crucial.[1]

Q4: Can the choice of leaving group affect the outcome of the reaction?

A4: Yes, the leaving group can influence the reaction rate. Bromine is a good leaving group for SN2 reactions. While other halogens like iodine could also be used and might react faster, bromine provides a good balance of reactivity and stability for many applications.

Experimental Protocols

Protocol 1: Intramolecular Cyclization of this compound via Corey-House Synthesis to form Cyclooctane (B165968)

This protocol is designed to favor the formation of cyclooctane by utilizing high dilution conditions.

Materials:

  • This compound

  • Lithium metal

  • Copper(I) iodide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Syringe pump (recommended)

Procedure:

  • Preparation of the Gilman Reagent (Lithium Dialkylcuprate): This step should be performed under an inert atmosphere (e.g., argon or nitrogen).

    • In a flame-dried flask, react two equivalents of an alkyllithium reagent with one equivalent of copper(I) iodide in an ethereal solvent at low temperature.

  • Cyclization Reaction:

    • In a separate, large-volume, flame-dried flask equipped with a stirrer and a dropping funnel or syringe pump, place the Gilman reagent solution.

    • Prepare a very dilute solution of this compound in the same anhydrous ethereal solvent.

    • Using a syringe pump, add the this compound solution to the Gilman reagent solution dropwise over a period of several hours. The slow addition is critical to maintain a low concentration of the dibromide and favor intramolecular cyclization.

    • Stir the reaction at the appropriate temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting cyclooctane by distillation or column chromatography.

Protocol 2: Intramolecular Williamson Ether Synthesis

This protocol describes the formation of a cyclic ether from a diol precursor that has been monobrominated. For the direct cyclization of a halo-alcohol derived from this compound:

Materials:

  • 8-bromo-1-octanol (B1265630)

  • Sodium hydride (NaH) or other strong, non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere, dissolve 8-bromo-1-octanol in a large volume of anhydrous THF or DMF in a flame-dried flask.

    • Cool the solution in an ice bath and slowly add sodium hydride (1.1 equivalents).

    • Stir the mixture at this temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Cyclization Reaction:

    • Slowly warm the reaction mixture to room temperature and then heat to a gentle reflux. The high dilution should be maintained.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture and carefully quench any remaining NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate.

    • Purify the cyclic ether product by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Potential Outcomes reagents This compound + Nucleophile Precursor high_dilution High Dilution Conditions reagents->high_dilution Introduce conditions Anhydrous Solvent Inert Atmosphere conditions->high_dilution slow_addition Slow Addition of This compound stirring Stirring at Controlled Temperature slow_addition->stirring cyclization Desired Cyclized Product stirring->cyclization Favored Pathway polymerization Undesired Polymer stirring->polymerization Competing Pathway (Minimized)

Caption: Workflow for minimizing polymerization in this compound reactions.

logical_relationship concentration [this compound] Concentration intermolecular Intermolecular Reaction Rate concentration->intermolecular Increases intramolecular Intramolecular Reaction Rate concentration->intramolecular Unaffected polymer Polymer Formation intermolecular->polymer Leads to cyclized Cyclized Product Formation intramolecular->cyclized Leads to

Caption: Relationship between concentration and reaction outcome.

References

Technical Support Center: Optimizing Reaction Yield for 1,8-Dibromooctane Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions involving 1,8-dibromooctane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield in Williamson Ether Synthesis

Question: I am attempting a Williamson ether synthesis with this compound and a phenol (B47542), but I am observing very low to no yield of the desired bis-ether product. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in the Williamson ether synthesis with this compound can stem from several factors. This compound is an excellent substrate for SN2 reactions due to its primary alkyl halide nature.[1] However, optimizing the reaction conditions is crucial for success.

Possible Causes and Solutions:

  • Insufficiently Strong Base: The phenoxide or alkoxide needs to be generated in a sufficient concentration. While potassium carbonate (K₂CO₃) is a common choice, its effectiveness can be solvent-dependent.

    • Solution:

      • Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the alcohol or phenol.

      • If using K₂CO₃, ensure it is finely powdered and anhydrous. The use of cesium carbonate (Cs₂CO₃) can also be beneficial due to its higher solubility in organic solvents.

  • Inappropriate Solvent: The choice of solvent is critical for SN2 reactions.

    • Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (ACN). These solvents solvate the cation of the base, leaving the anionic nucleophile more reactive. Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. For many Williamson ether syntheses involving this compound, temperatures in the range of 80-120°C are effective.[2]

  • Intermolecular Polymerization: Due to the difunctional nature of this compound, intermolecular polymerization can be a significant side reaction, leading to low yields of the desired bis-ether.[1]

    • Solution: Employ high dilution conditions. By keeping the concentration of the reactants low, the probability of intramolecular reactions (if applicable) or the desired intermolecular substitution is favored over polymerization.

Issue 2: Mixture of Mono- and Di-substituted Products in N-Alkylation of Amines

Question: I am trying to synthesize a di-substituted amine by reacting a primary amine with this compound, but I am getting a mixture of mono- and di-substituted products. How can I favor the formation of the di-substituted product?

Answer:

Controlling the degree of alkylation is a common challenge when using difunctional alkylating agents like this compound. The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a mixture of products.

Possible Causes and Solutions:

  • Stoichiometry: The molar ratio of the reactants is a key factor.

    • Solution: To favor di-substitution, use a stoichiometric amount or a slight excess of the primary amine relative to the two bromide groups of this compound (i.e., a 2:1 molar ratio of amine to this compound). Using a large excess of the amine will favor mono-alkylation.

  • Reaction Conditions: Temperature and reaction time can influence the product distribution.

    • Solution: Higher temperatures and longer reaction times will generally favor the formation of the thermodynamically more stable di-substituted product. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Base: The presence and nature of a base can be crucial.

    • Solution: Use a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the HBr formed during the reaction.[3] This prevents the protonation of the amine, which would render it non-nucleophilic. For the synthesis of the di-substituted product, at least two equivalents of the base should be used.

Issue 3: Formation of Cyclic Byproducts (Intramolecular Cyclization)

Question: I am attempting to perform a bis-substitution on this compound with a primary amine, but I am observing the formation of a significant amount of a cyclic amine. How can I minimize this side reaction?

Answer:

This compound can undergo intramolecular substitution to form an eight-membered ring, which can compete with the desired intermolecular reaction.[1]

Possible Causes and Solutions:

  • Reaction Concentration: The concentration of the reactants plays a crucial role in determining the ratio of intramolecular to intermolecular products.

    • Solution: To disfavor intramolecular cyclization and promote the formation of the linear di-substituted product, the reaction should be run at a higher concentration. High dilution conditions, conversely, favor intramolecular cyclization.[1]

  • Slow Addition: The rate of addition of the reactants can influence the outcome.

    • Solution: Adding the this compound slowly to a concentrated solution of the amine can help to ensure that the amine is in excess at all times, favoring the intermolecular reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for substitutions on this compound?

A1: The primary reaction mechanism is the SN2 (bimolecular nucleophilic substitution) reaction. This is because this compound is a primary alkyl halide, which is unhindered and allows for easy backside attack by nucleophiles.[1]

Q2: How can I favor the formation of the mono-alkylated product when reacting this compound with a primary amine?

A2: To favor mono-alkylation, a large excess of the primary amine should be used. This statistically increases the probability of this compound reacting with the starting amine rather than the mono-alkylated product.

Q3: What is the role of a phase-transfer catalyst (PTC) in reactions with this compound?

A3: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), is used in reactions where the nucleophile (e.g., a phenoxide) is soluble in an aqueous phase and this compound is in an organic phase. The PTC facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where the reaction can occur.

Q4: Can elimination reactions be a significant side reaction with this compound?

A4: Elimination reactions are generally not a significant pathway for this compound. This is because it would require the formation of a highly unstable diene or a strained cyclic alkene.[1]

Data Presentation

Table 1: Reaction Conditions for Williamson Ether Synthesis with this compound
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃DMF80-High[4]
2-NaphtholK₂CO₃DMF100-120--[2]
PhenolCs₂CO₃DMF70-80-Improved[2]
PhenolNaHTHF/DMF60-704-885-95[5]
PhenolK₂CO₃Acetonitrile80 (reflux)4-690-98[5]
Table 2: Reaction Conditions for N-Alkylation of Amines with this compound
AmineBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Piperidine (B6355638)K₂CO₃AcetonitrileReflux-Di-substituted-[3]
PiperidineDIPEAAcetonitrileRoom Temp-Mono-substituted< 70[3]
Aniline (excess)K₂CO₃AcetonitrileReflux12-24Mono-substituted-[6]
Primary Amine(excess)NeatOven-Mono-substituted-[7]

Experimental Protocols

Protocol 1: Synthesis of 1,8-Bis(phenoxy)octane via Williamson Ether Synthesis

Materials:

  • This compound

  • Phenol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (2.2 equivalents) and anhydrous DMF.

  • To the stirred solution, add anhydrous potassium carbonate (3.0 equivalents).

  • Heat the mixture to 80°C and stir for 30 minutes to ensure the formation of the phenoxide.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Continue to heat the reaction at 80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M NaOH solution (2 x 30 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: Synthesis of 1,8-Bis(piperidino)octane

Materials:

  • This compound

  • Piperidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), piperidine (2.5 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

  • Add anhydrous acetonitrile as the solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between diethyl ether and a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Mandatory Visualization

troubleshooting_low_yield start Low or No Product Yield q1 Is the base strong enough? start->q1 q2 Is the solvent appropriate? q1->q2 Yes sol1 Use a stronger base (e.g., NaH, t-BuOK) or use Cs2CO3. q1->sol1 No q3 Is the temperature adequate? q2->q3 Yes sol2 Use a polar aprotic solvent (e.g., DMF, DMSO, ACN). q2->sol2 No q4 Is polymerization a possibility? q3->q4 Yes sol3 Gradually increase the reaction temperature. q3->sol3 No sol4 Use high dilution conditions. q4->sol4 Yes

Caption: Troubleshooting workflow for low product yield.

reaction_pathways cluster_0 Intermolecular Substitution (High Concentration) cluster_1 Intramolecular Cyclization (High Dilution) cluster_2 Intermolecular Polymerization (High Concentration) A This compound + 2 Nu- B Bis-substituted Product A->B SN2 C This compound with internal nucleophile D 8-membered Ring C->D SN2 E n(this compound) + n(Nu-Nu) F Polymer E->F SN2

Caption: Competing reaction pathways for this compound.

experimental_workflow start Start: Reactants & Solvent step1 Add Base start->step1 step2 Heat to Reaction Temperature step1->step2 step3 Add this compound step2->step3 step4 Monitor Reaction (TLC/GC) step3->step4 step5 Work-up: Quench, Extract step4->step5 step6 Dry & Concentrate step5->step6 step7 Purify (Chromatography/Distillation) step6->step7 end_node Final Product step7->end_node

Caption: General experimental workflow for substitution reactions.

References

troubleshooting guide for incomplete 1,8-Dibromooctane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering incomplete reactions with 1,8-dibromooctane. The following frequently asked questions (FAQs) and troubleshooting guides address common issues, from reagent purity to reaction optimization and side-product formation.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is slow or incomplete. What are the common causes?

A1: Incomplete reactions with this compound, a primary alkyl halide, are often due to several factors. As a substrate for S(_N)2 reactions, its reactivity is influenced by the strength of the nucleophile, reaction temperature, and solvent choice.[1] Low reactivity can stem from a weak nucleophile, insufficient temperature, or the use of an inappropriate solvent. Steric hindrance around the nucleophile can also impede the reaction.

Q2: I am observing the formation of unwanted side products. What are the most common side reactions with this compound?

A2: The most common side reactions are intramolecular cyclization to form cyclooctane (B165968) and intermolecular polymerization.[1] The balance between these two pathways is highly dependent on the reaction concentration.[1] Elimination reactions are generally not favored for primary alkyl halides like this compound.[1] When using amine nucleophiles, over-alkylation to form secondary and tertiary amines is a significant side reaction.

Q3: How can I favor the desired intermolecular substitution reaction over intramolecular cyclization and polymerization?

A3: To favor intermolecular substitution, which leads to the desired product in many cases (e.g., Williamson ether synthesis with a diol), higher concentrations of the reactants are generally used. Conversely, high dilution conditions favor intramolecular cyclization.[1] Polymerization can become significant at high concentrations, so careful optimization of reactant concentrations is crucial.

Q4: What is the best way to purify commercial this compound before use?

A4: If the purity of the commercial this compound is a concern, it can be purified by vacuum distillation. This is particularly important if the reagent has been stored for a long time, as it can accumulate non-volatile impurities. Washing with a mild bicarbonate solution to remove any acidic impurities, followed by drying and distillation, is a recommended practice.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

Problem: When performing a Williamson ether synthesis with an alcohol or phenol (B47542) and this compound, the yield of the desired ether is low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Weak Base The alkoxide is not being formed in sufficient concentration. Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to deprotonate the alcohol. For phenols, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.
Inappropriate Solvent The solvent may not be suitable for S(_N)2 reactions. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide.
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the reaction temperature while monitoring for the formation of byproducts by TLC.
Wet Reagents/Solvent Water will quench the strong base and the alkoxide. Ensure all reagents and solvents are thoroughly dried before use.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF, add the alcohol (1.0 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and cautiously quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Alkoxide Ether_Product Desired Ether Product Alkoxide->Ether_Product Nucleophilic Attack This compound This compound This compound->Ether_Product

Issue 2: Poor Selectivity in N-Alkylation of Amines

Problem: Reaction of an amine with this compound results in a mixture of mono- and di-alkylated products, with low yield of the desired mono-alkylated product.

Possible Causes and Solutions:

The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation.

Possible Cause Troubleshooting Steps
Incorrect Stoichiometry The ratio of amine to this compound is critical. Use a large excess of the primary amine to statistically favor mono-alkylation.
High Concentration High concentrations can favor the second alkylation. Adding the this compound slowly to a solution of the amine can help maintain a low concentration of the alkylating agent.
High Temperature Elevated temperatures can accelerate the second alkylation. Running the reaction at a lower temperature for a longer time may improve selectivity.

Quantitative Data: Effect of Reactant Ratio on N-Alkylation

While specific yields are highly dependent on the substrate and conditions, the general trend for the reaction of a primary amine with an alkyl halide is as follows:

Amine : Alkyl Halide Ratio Primary Product Secondary Product
1 : 1Mixture of mono- and di-alkylated productsSignificant formation
2 : 1Predominantly mono-alkylated productReduced formation
> 5 : 1Almost exclusively mono-alkylated productMinimal formation

Experimental Protocol: General Procedure for Mono-N-Alkylation

  • Dissolve the primary amine (5-10 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Slowly add this compound (1.0 eq.) to the stirred solution at room temperature.

  • Monitor the reaction by TLC. If the reaction is slow, gently heat the mixture.

  • Once the this compound is consumed, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a dilute acid solution to remove excess primary amine, followed by brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify by column chromatography.

N_Alkylation_Troubleshooting cluster_0 Reaction Pathway cluster_1 Troubleshooting Logic A Primary Amine B This compound C Mono-alkylated Product D Di-alkylated Product Start Low Mono-alkylation Yield Q1 Excess Amine Used? S1 Increase Amine:Dibromide Ratio Q2 Slow Addition of Dibromide? S2 Use Syringe Pump for Slow Addition

Issue 3: Competing Intramolecular Cyclization vs. Intermolecular Polymerization

Problem: The reaction of this compound with a dinucleophile results in a mixture of the desired cyclic product and a polymeric byproduct.

Possible Causes and Solutions:

The outcome of this reaction is primarily determined by the effective concentration of the reactants.

Reaction Outcome Favored by Rationale
Intramolecular Cyclization High DilutionAt very low concentrations, the probability of the two ends of the same molecule reacting is higher than the probability of two different molecules reacting.
Intermolecular Polymerization High ConcentrationAt higher concentrations, the likelihood of one molecule reacting with another increases, leading to chain growth.

Experimental Protocol: High-Dilution Conditions for Cyclization

  • Set up a reaction vessel with a suitable solvent.

  • Prepare two separate solutions: one containing the this compound and the other containing the dinucleophile and a base (if required), both in a large volume of the same solvent.

  • Using syringe pumps, add both solutions simultaneously and at a very slow rate to the reaction vessel with vigorous stirring over a period of several hours.

  • After the addition is complete, continue stirring until the reaction is complete as monitored by TLC.

  • Work up the reaction as appropriate for the specific product.

Cyclization_vs_Polymerization cluster_0 High Concentration cluster_1 High Dilution This compound This compound Polymer Polymer This compound->Polymer Cyclic_Product Cyclic Product This compound->Cyclic_Product Dinucleophile Dinucleophile Dinucleophile->Polymer Dinucleophile->Cyclic_Product

References

Technical Support Center: Purification of 1,8-Dibromooctane Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1,8-Dibromooctane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized from 1,8-octanediol, unreacted starting material and monobrominated octane (B31449) may be present. Synthesis from cyclooctene (B146475) can introduce positional isomers such as 1,7-dibromooctane and 2,7-dibromooctane, as well as polymeric or tarry byproducts.[1]

Q2: My this compound product has a yellow tint. What is the cause and how can I remove it?

A2: A yellow to brownish tint can indicate the presence of dissolved bromine or other colored impurities. Washing the crude product with a dilute solution of sodium bisulfite can often remove the color. If the color persists, column chromatography may be necessary to remove non-volatile colored impurities.

Q3: Can I purify this compound by simple distillation?

A3: Simple distillation may be sufficient if the impurities have boiling points that are significantly different from this compound (boiling point ~270-272 °C at atmospheric pressure). However, for closely boiling impurities like positional isomers, fractional distillation is necessary for effective separation.

Q4: Is this compound prone to decomposition during distillation?

A4: Like many alkyl halides, this compound can be susceptible to thermal decomposition at high temperatures. To minimize this risk, it is highly recommended to perform distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and reduce the likelihood of degradation.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound. It can separate volatile impurities and provide information about their identity through mass spectral data. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure of the desired product and identifying impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound products.

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Fractional Distillation - Inefficient fractionating column.- Distillation rate is too fast.- Poor vacuum leading to a higher boiling point and potential decomposition.- Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).- Check the vacuum system for leaks and ensure a stable, low pressure is maintained throughout the distillation.
Product Contaminated with Positional Isomers (e.g., 1,7-dibromooctane) - These isomers have very similar boiling points to this compound, making separation by distillation difficult.- Use a high-efficiency fractional distillation column.- Consider preparative column chromatography for complete separation. A non-polar stationary phase (like silica (B1680970) gel) with a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate (B1210297) mixture) should provide good separation.
Presence of High-Boiling Point Residue ("Tarry Byproducts") - Polymerization or side reactions during synthesis.- These are typically non-volatile and will remain in the distillation flask. Ensure you do not distill to dryness to prevent charring and potential glassware breakage.- If the product is contaminated, a preliminary filtration through a plug of silica gel may remove some of the tarry material before distillation.
Product is Cloudy or Contains Water - Incomplete separation of aqueous and organic layers after workup.- Insufficient drying of the organic layer before purification.- Ensure complete phase separation in a separatory funnel. A brine wash can help to break emulsions and remove dissolved water.- Use an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) and ensure sufficient contact time before filtration.

Data Presentation

The following table summarizes a comparison of typical purity results for this compound purified by different methods. The exact values can vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Purity Achieved (by GC) Key Advantages Key Disadvantages
Simple Distillation 85-95%Fast and straightforward for removing low-boiling or non-volatile impurities.Ineffective for separating closely boiling isomers.
Fractional Distillation >98%Effective for separating compounds with moderately different boiling points.Can be time-consuming; less effective for azeotropes or very closely boiling isomers.
Column Chromatography >99%Highly effective for separating a wide range of impurities, including isomers and colored compounds.Can be labor-intensive and require larger volumes of solvent.

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound
  • Apparatus Setup : Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation : Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Vacuum Application : Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating : Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Distillation : The vapor will begin to rise through the fractionating column. Adjust the heating to maintain a slow and steady distillation rate of 1-2 drops per second into the receiving flask.

  • Fraction Collection : Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point at atmospheric pressure is 270-272 °C.

  • Completion : Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown : Allow the apparatus to cool to room temperature before releasing the vacuum.

Detailed Methodology for Column Chromatography of this compound
  • Column Packing : Secure a glass chromatography column vertically. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column, allowing the solvent to drain until it is just above the level of the silica.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel.

  • Elution : Add the eluent to the top of the column and begin to collect fractions. A typical eluent system for separating alkyl halides is a mixture of hexanes and ethyl acetate, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity if necessary.

  • Fraction Analysis : Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow crude Crude this compound wash Aqueous Wash (e.g., with NaHCO3, brine) crude->wash dry Drying (e.g., with MgSO4) wash->dry distillation Fractional Distillation dry->distillation chromatography Column Chromatography dry->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product check_purity Purity Issue (e.g., low % by GC)? start->check_purity solution1 Increase column efficiency or decrease distillation rate. check_purity->solution1 Yes, after distillation solution2 Use high-efficiency fractional distillation or column chromatography. check_purity->solution2 Yes, isomers present solution3 Perform aqueous wash and ensure proper drying. check_purity->solution3 Yes, cloudy/wet end Pure Product solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Improving Mono-substitution Selectivity of 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mono-substitution of 1,8-dibromooctane. Our aim is to help you overcome common challenges and improve the selectivity and yield of your reactions.

Troubleshooting Guide

Low yield or poor selectivity in the mono-substitution of this compound is a common issue. The primary competing reaction is the di-substitution, leading to a mixture of products that can be difficult to separate. This guide addresses the most frequent problems encountered during this nucleophilic substitution reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low yield of mono-substituted product - Di-substitution: The mono-substituted product is more reactive than the starting nucleophile, leading to a second substitution. - Incomplete reaction: Reaction conditions (time, temperature, base strength) may be insufficient. - Side reactions: Elimination reactions or reaction with the solvent can occur.- Use a large excess of this compound: A 5 to 10-fold excess of the dibromoalkane will statistically favor mono-substitution. - Slow addition of the nucleophile: Adding the nucleophile dropwise to the reaction mixture containing this compound can maintain a low concentration of the nucleophile, thus reducing the likelihood of di-substitution. - Optimize reaction conditions: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Increase the temperature or use a stronger, non-nucleophilic base if necessary.
High percentage of di-substituted product - Stoichiometry: Using a 1:1 or near-stoichiometric ratio of the nucleophile to this compound. - High concentration of nucleophile: This increases the probability of the mono-substituted product reacting further.- Adjust reactant stoichiometry: Employ a significant excess of this compound. - High dilution conditions: Running the reaction at a lower concentration can disfavor the bimolecular di-substitution reaction.
Formation of cyclic byproducts - Intramolecular cyclization: If the nucleophile has a second reactive site, it can react with the other end of the octane (B31449) chain. This is more common with bifunctional nucleophiles.- Protecting groups: If the nucleophile has multiple reactive sites, consider using a protecting group strategy to block all but the desired reaction site.
Reaction does not proceed to completion - Weak nucleophile: The chosen nucleophile may not be strong enough to displace the bromide. - Poor leaving group activation: The carbon-bromine bond is not sufficiently polarized. - Inappropriate solvent: The solvent may not be suitable for an S_N2 reaction.- Increase nucleophilicity: Use a stronger base to deprotonate the nucleophile, or choose a more inherently nucleophilic reagent. - Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile (B52724) can accelerate S_N2 reactions.[1] - Consider Phase-Transfer Catalysis (PTC): A PTC like tetrabutylammonium (B224687) bromide (TBAB) can be used to bring an ionic nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs, often increasing the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to favor mono-substitution of this compound?

A1: The simplest and most common method is to use a large excess of this compound relative to the nucleophile (typically 5-10 equivalents). This statistical approach increases the probability that a nucleophile will react with a molecule of this compound rather than the mono-substituted product.

Q2: How does a phase-transfer catalyst (PTC) improve mono-substitution selectivity?

A2: A phase-transfer catalyst facilitates the transfer of the nucleophile from a polar phase (like water or a solid) to the nonpolar organic phase containing the this compound. This can allow for the use of milder reaction conditions and can help maintain a low, steady concentration of the nucleophile in the organic phase, which can disfavor di-substitution.

Q3: Can I use a protecting group strategy for nucleophiles other than amines?

A3: Yes, the principle of using a protecting group can be applied to other nucleophiles. For example, for a diol, you could selectively protect one hydroxyl group, perform the substitution on the free hydroxyl, and then deprotect. The choice of protecting group will depend on the nature of the nucleophile and the reaction conditions.

Q4: What is the Gabriel Synthesis and how can it be used for mono-substitution of this compound?

A4: The Gabriel synthesis is a method used to form primary amines from alkyl halides.[2][3] It utilizes potassium phthalimide (B116566) as a protected form of ammonia. The phthalimide anion acts as a nucleophile to displace a bromide from this compound. The resulting N-alkylated phthalimide is not nucleophilic enough to react a second time. Subsequent hydrolysis or hydrazinolysis then liberates the primary amine. This method is highly effective for the selective mono-amination of this compound.

Q5: What are the typical byproducts in these reactions and how can I remove them?

A5: The main byproduct is the di-substituted octane. Unreacted this compound will also be present in large quantities if that strategy is used. Purification is typically achieved by column chromatography. The large difference in polarity between the nonpolar this compound, the moderately polar mono-substituted product, and the more polar di-substituted product usually allows for good separation on silica (B1680970) gel.

Experimental Protocol: Selective Mono-amination of this compound using a Large Excess

This protocol describes a general procedure for the selective mono-amination of this compound by employing a large excess of the alkylating agent.

Materials:

  • This compound (10.0 g, 36.8 mmol, 5 eq.)

  • Primary amine (e.g., Benzylamine, 0.79 g, 7.36 mmol, 1 eq.)

  • Potassium carbonate (K₂CO₃) (2.04 g, 14.7 mmol, 2 eq.)

  • Acetonitrile (CH₃CN), 100 mL

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for elution

Procedure:

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 36.8 mmol), potassium carbonate (2.04 g, 14.7 mmol), and acetonitrile (100 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the primary amine (0.79 g, 7.36 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude product will be a mixture of the desired mono-substituted product, unreacted this compound, and a small amount of the di-substituted product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The unreacted this compound will elute first, followed by the mono-substituted product, and then the di-substituted product.

  • Combine the fractions containing the pure mono-substituted product and concentrate under reduced pressure to obtain the final product.

Data Presentation

The following table summarizes the expected outcomes for the mono-substitution of this compound with a generic nucleophile (Nu⁻) under different conditions. The yields and selectivity are illustrative and will vary depending on the specific nucleophile and precise reaction conditions.

Molar Ratio (this compound : Nu⁻)MethodTypical Mono-substituted Product YieldTypical Selectivity (Mono:Di)
1 : 1Standard ConditionsLow to ModeratePoor (significant di-substitution)
5 : 1 Excess Alkyl Halide Good to Excellent High
10 : 1 Excess Alkyl Halide Excellent Very High
1 : 1Phase-Transfer CatalysisModerate to GoodModerate to High
1 : 1Gabriel Synthesis (for amines)ExcellentExcellent

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants This compound (5-10 eq) Nucleophile (1 eq) Base (e.g., K2CO3) reflux Heat to Reflux (12-24h) reactants->reflux Combine solvent Solvent (e.g., Acetonitrile) solvent->reflux filter Filter Solids reflux->filter Cool concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Mono-substituted Product chromatography->product

Caption: Experimental workflow for selective mono-substitution.

selectivity_factors cluster_factors Factors Influencing Selectivity cluster_outcomes Reaction Outcomes ratio Reactant Ratio (Dibromoalkane:Nucleophile) mono Mono-substitution (Desired) ratio->mono High ratio favors di Di-substitution (Undesired) ratio->di Low ratio favors concentration Concentration (High Dilution) concentration->mono Favors addition Rate of Nucleophile Addition addition->mono Slow addition favors ptc Phase-Transfer Catalyst ptc->mono Can improve protecting_group Protecting Group Strategy protecting_group->mono Ensures

Caption: Key factors controlling mono-substitution selectivity.

References

Technical Support Center: Solvent Effects on 1,8-Dibromooctane Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of solvents on the reaction rates of 1,8-dibromooctane. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

A1: As a primary alkyl halide, this compound predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions.[1] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The unhindered nature of the terminal carbons in this compound makes it an excellent substrate for SN2 reactions.[1]

Q2: How does the choice of solvent affect the rate of SN2 reactions with this compound?

A2: The solvent plays a crucial role in determining the rate of SN2 reactions. Solvents are broadly classified as polar protic and polar aprotic, and their interaction with the nucleophile significantly impacts the reaction kinetics.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are generally preferred for SN2 reactions involving anionic nucleophiles. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anion. This leaves the nucleophile "naked" and more reactive, leading to a significant increase in the reaction rate.[2][3]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles. This solvation shell around the nucleophile stabilizes it, reducing its reactivity and thus slowing down the SN2 reaction rate.

Q3: I am observing very slow or no reaction with this compound. What are the possible causes and solutions?

A3: A slow or stalled reaction can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q4: My reaction with this compound is producing a polymer instead of the desired substitution product. How can I favor the desired reaction?

A4: this compound has two reactive sites, which can lead to intermolecular reactions and polymerization. To favor intramolecular cyclization or a simple disubstitution product, the principle of high dilution is critical. By performing the reaction at a very low concentration of this compound, the probability of one end of a molecule reacting with another molecule is reduced, while the probability of the two ends of the same molecule reacting to form a cyclic product is enhanced.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or No Reaction Inappropriate Solvent Choice: Using a polar protic solvent (e.g., water, ethanol) can significantly slow down the reaction by solvating the nucleophile.Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of your reagent.
Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide leaving group at a sufficient rate.Consider using a stronger nucleophile. For example, azide (B81097) (N₃⁻) and iodide (I⁻) are excellent nucleophiles.
Low Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at the current temperature.Gradually increase the reaction temperature and monitor the progress using an appropriate analytical technique like TLC or GC.
Formation of Polymer High Concentration: At higher concentrations, intermolecular reactions leading to polymerization are favored over intramolecular cyclization or simple disubstitution.Employ high-dilution conditions. This can be achieved by slowly adding a dilute solution of this compound to a solution of the nucleophile over an extended period.
Low Yield of Desired Product Competing Elimination Reactions: Although less common for primary alkyl halides, strong, sterically hindered bases can promote E2 elimination.Use a less sterically hindered base if elimination is a concern. Ensure the reaction conditions are optimized for substitution (e.g., appropriate solvent and temperature).
Side Reactions with Solvent: Some nucleophiles can react with the solvent, especially at elevated temperatures.Choose a solvent that is inert under the reaction conditions.

Quantitative Data on Solvent Effects

Solvent Solvent Type Relative Rate Constant (Normalized to Methanol)
Dimethylformamide (DMF)Polar Aprotic~2800
Dimethyl Sulfoxide (DMSO)Polar Aprotic~1300
AcetonePolar Aprotic~500
EthanolPolar Protic~4
MethanolPolar Protic1
WaterPolar Protic~0.1

Note: The relative rate constants are illustrative and compiled from established principles for SN2 reactions of primary alkyl halides.[2] The actual rates will depend on the specific nucleophile, temperature, and other reaction conditions.

Experimental Protocols

General Procedure for a Nucleophilic Substitution Reaction of this compound

This protocol provides a general framework for conducting a nucleophilic substitution reaction with this compound. The specific nucleophile, solvent, temperature, and reaction time should be optimized for the desired transformation.

  • Materials:

    • This compound

    • Nucleophile (e.g., sodium azide, potassium cyanide)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

    • Standard laboratory glassware

    • Magnetic stirrer and heating mantle

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure: a. Set up a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inlet for an inert gas. b. Under an inert atmosphere, add the chosen anhydrous polar aprotic solvent to the flask. c. Add the nucleophile to the solvent and stir until it is fully dissolved. d. Slowly add a solution of this compound in the same solvent to the reaction mixture. For intramolecular cyclization, this addition should be done dropwise over several hours using a syringe pump to maintain high dilution. e. Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, or LC-MS). f. Upon completion, cool the reaction mixture to room temperature. g. Quench the reaction appropriately (e.g., by adding water). h. Perform a work-up procedure, which typically involves extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating the solvent under reduced pressure. i. Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizations

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solvent Add Anhydrous Polar Aprotic Solvent setup->add_solvent add_nucleophile Dissolve Nucleophile add_solvent->add_nucleophile add_dibromooctane Slowly Add This compound Solution (High Dilution) add_nucleophile->add_dibromooctane react Heat and Monitor Reaction Progress add_dibromooctane->react workup Reaction Work-up (Quenching, Extraction) react->workup purify Purification (Chromatography/Distillation) workup->purify end End purify->end

Caption: Experimental workflow for a typical reaction involving this compound.

solvent_effect_logic solvent Choice of Solvent polar_aprotic Polar Aprotic (e.g., DMF, DMSO) solvent->polar_aprotic polar_protic Polar Protic (e.g., Ethanol, Water) solvent->polar_protic solvation_nucleophile Weak Solvation of Nucleophile polar_aprotic->solvation_nucleophile strong_solvation_nucleophile Strong Solvation of Nucleophile (Hydrogen Bonding) polar_protic->strong_solvation_nucleophile reactivity_nucleophile_high High Nucleophile Reactivity solvation_nucleophile->reactivity_nucleophile_high reactivity_nucleophile_low Low Nucleophile Reactivity strong_solvation_nucleophile->reactivity_nucleophile_low rate_fast Faster SN2 Reaction Rate reactivity_nucleophile_high->rate_fast rate_slow Slower SN2 Reaction Rate reactivity_nucleophile_low->rate_slow

Caption: Logical relationship of solvent choice on SN2 reaction rates.

References

Technical Support Center: Catalyst Selection for 1,8-Dibromooctane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate efficient coupling reactions involving 1,8-dibromooctane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from its nature as a long-chain, unactivated primary alkyl dihalide. These include:

  • Low Reactivity: The C(sp³)–Br bond is less reactive than the C(sp²)–Br bonds found in aryl or vinyl bromides, often necessitating more active catalyst systems and higher reaction temperatures.[1]

  • Competing Pathways: this compound can undergo both intramolecular cyclization to form cyclooctane (B165968) and intermolecular polymerization.[2] The desired outcome is highly dependent on reaction conditions, especially concentration.[2]

  • β-Hydride Elimination: This is a potential side reaction for alkyl halides, which would lead to the formation of octene derivatives, though it's less favored for terminal halides compared to internal ones.[1]

  • Catalyst Deactivation: The catalyst may deactivate through pathways like the formation of inactive palladium black, especially under prolonged heating.[3][4]

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: Several cross-coupling reactions can be employed, depending on the desired product:

  • For C(sp³)-C(sp²) or C(sp³)-C(sp³) bond formation (Di-substitution):

    • Kumada Coupling: Uses Grignard reagents (organomagnesium halides) and is effective with nickel or palladium catalysts.[1][5]

    • Suzuki-Miyaura Coupling: Ideal for coupling with organoboron reagents, valued for the stability and low toxicity of boronic acids.[1][6]

    • Negishi Coupling: A versatile method using more reactive organozinc reagents.[1]

  • For Intramolecular Cyclization (to form cyclooctane):

    • Wurtz-type Coupling: Utilizes active metals like sodium to induce intramolecular coupling. This must be performed under high-dilution conditions to favor cyclization over polymerization.[2]

    • Corey-House Synthesis: Employs organocuprates and can provide better yields for forming larger rings like cyclooctane.[2]

Q3: Are Heck and Sonogashira couplings viable options?

A3: Standard Heck and Sonogashira couplings are challenging with unactivated alkyl halides like this compound.[1] These reactions typically require aryl or vinyl halides.[7][8][9] While specialized variations exist, they are not the primary choice for this substrate.

Q4: How do I control the reaction to favor intramolecular cyclization over intermolecular polymerization?

A4: The key is to use high-dilution conditions.[2] By adding the this compound solution slowly to the reaction mixture, the concentration of the substrate at any given moment is kept very low. This low concentration statistically favors the two ends of the same molecule finding each other (intramolecular reaction) over one molecule reacting with another (intermolecular reaction).

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Potential Cause Suggested Solution
Inactive Catalyst The active catalyst species (e.g., Pd(0) or Ni(0)) is not being generated efficiently. Use a pre-catalyst that readily forms the active species or consider a pre-activation step with a reducing agent.[10]
Insufficient Catalyst Activity The C(sp³)–Br bond requires a highly active catalyst. Screen more robust, electron-rich ligands such as bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10] Consider switching to a more reactive metal system, such as a nickel-based catalyst.[1][11]
Poor Reagent Quality Trace amounts of water or oxygen can quench intermediates and deactivate the catalyst. Ensure all solvents and reagents are rigorously dried and degassed. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[10][12]
Sub-optimal Temperature The reaction may require more thermal energy. Cautiously increase the reaction temperature while monitoring for catalyst decomposition.

Issue 2: Formation of Undesired Side Products

Potential Cause Suggested Solution
Dominant Intermolecular Polymerization The concentration of this compound is too high, favoring reactions between different molecules. If cyclization is the goal, employ high-dilution techniques (i.e., slow, dropwise addition of the substrate).[2]
Homocoupling of the Coupling Partner The organometallic coupling partner (e.g., Grignard reagent, boronic acid) is reacting with itself. This can be caused by traces of oxygen. Ensure the reaction is fully inert. For Kumada coupling, a stoichiometric excess of the Grignard reagent may be necessary to compensate for this side reaction.[11]
Formation of Elimination Products β-hydride elimination is occurring. This can be minimized by selecting a ligand that accelerates reductive elimination. Bulky, electron-rich ligands often help.[1][10] Lowering the reaction temperature may also reduce the rate of elimination.

Issue 3: Catalyst Deactivation (e.g., Formation of Palladium Black)

Potential Cause Suggested Solution
Catalyst Aggregation The active Pd(0) species is aggregating into inactive palladium black.[4] This is often promoted by high temperatures or insufficient ligand stabilization.
Ligand Selection Use bulky, electron-rich ligands (e.g., biarylphosphines like XPhos, SPhos) that stabilize the mononuclear palladium species and prevent aggregation.[4]
Temperature Control Avoid excessively high temperatures, which can accelerate both catalyst decomposition and aggregation.[3]
Reduce Catalyst Loading Paradoxically, sometimes a lower catalyst loading can prevent the formation of palladium black.[13]

Catalyst Performance Data

The following table summarizes representative catalyst systems for coupling reactions involving unactivated, long-chain alkyl bromides. These serve as excellent starting points for optimizing reactions with this compound.

Coupling Reaction Catalyst / Ligand Base Solvent Temp (°C) Typical Yield Notes
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-110Good to ExcellentBulky biarylphosphine ligands are crucial for coupling C(sp³)-halides.[10]
Kumada Ni(dppe)Cl₂ or Ni(acac)₂- (Grignard is the base)THF or Et₂ORT - 65Good to ExcellentNickel catalysts are often preferred for their high reactivity and lower cost in Kumada couplings.[5][14]
Negishi Pd₂(dba)₃ / SPhos-THF60-80Good to ExcellentOrganozinc reagents are highly reactive, allowing for milder conditions.[1]
Intramolecular Wurtz Sodium Metal-Toluene (reflux)110ModerateRequires high dilution. Yield is highly sensitive to concentration.[2]
Corey-House Lithium Dialkylcuprate-Ether-20 to RTModerate to GoodGenerally provides better yields than Wurtz for cyclization.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Reaction Setup (Oven-dried flask, inert gas) reagents Add Reagents (Substrate, Catalyst, Base) setup->reagents solvent Add Degassed Solvent reagents->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction & Washing quench->extract purify Column Chromatography extract->purify end Final Product purify->end Characterization

A typical experimental workflow for a cross-coupling reaction.

catalyst_selection start What is the desired product? product_di_sub Di-substituted Alkane (e.g., R-Octane-R') start->product_di_sub product_cyclo Cyclooctane start->product_cyclo product_poly Polymer start->product_poly reaction_cross_coupling Intermolecular Cross-Coupling product_di_sub->reaction_cross_coupling C-C, C-N bond formation reaction_intra_coupling Intramolecular Coupling product_cyclo->reaction_intra_coupling Ring formation reaction_poly Intermolecular Polymerization product_poly->reaction_poly Chain growth catalyst_pd_ni Pd or Ni Catalysts (e.g., Suzuki, Kumada) reaction_cross_coupling->catalyst_pd_ni catalyst_wurtz Wurtz or Corey-House (High Dilution) reaction_intra_coupling->catalyst_wurtz catalyst_poly_cond Standard Conditions (Higher Concentration) reaction_poly->catalyst_poly_cond

Decision tree for selecting a reaction type and catalyst.

troubleshoot_low_yield start Low or No Yield Observed q_reagents Are reagents & solvents pure, dry, and degassed? start->q_reagents q_catalyst Is the catalyst system active enough for C(sp³)-Br? q_reagents->q_catalyst Yes sol_reagents Action: Rigorously dry/degas reagents and use inert atmosphere. q_reagents->sol_reagents No q_conditions Are reaction conditions (temp, concentration) optimal? q_catalyst->q_conditions Yes sol_catalyst Action: Screen bulky, electron-rich ligands (e.g., SPhos) or switch to a Ni-based catalyst. q_catalyst->sol_catalyst No sol_conditions Action: Increase temperature. For cyclization, ensure high dilution. q_conditions->sol_conditions No end Problem Resolved q_conditions->end Yes (Re-evaluate substrate) sol_reagents->end sol_catalyst->end sol_conditions->end

A troubleshooting flowchart for diagnosing low reaction yields.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Di-substitution

This protocol is a representative starting point and will likely require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (2.5 eq.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2-4 mol%), and a bulky biarylphosphine ligand (e.g., SPhos, 4-8 mol%).

  • Reagent Addition: Add a suitable base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Substrate Addition: Add a degassed solvent (e.g., Toluene or Dioxane), followed by this compound (1.0 eq.). If required, add a small amount of degassed water.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Workup: After cooling the reaction to room temperature, dilute it with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Intramolecular Wurtz-Type Cyclization

This protocol relies on high-dilution conditions to favor the formation of cyclooctane.

  • Reaction Setup: To a large, oven-dried, three-neck flask equipped with a reflux condenser and a mechanical stirrer, add a large volume of a dry solvent like toluene. Add freshly prepared sodium metal dispersion.

  • Heating: Heat the solvent/sodium mixture to reflux.

  • High-Dilution Addition: In a separate flask, prepare a dilute solution of this compound (1.0 eq.) in the same dry solvent. Using a syringe pump, add this solution dropwise to the refluxing sodium suspension over a period of several hours (e.g., 8-12 hours).

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: Carefully cool the reaction mixture to room temperature. Quench the reaction by slowly adding ethanol (B145695) or isopropanol (B130326) to destroy any unreacted sodium, followed by the slow addition of water. Separate the organic layer, wash it with water and brine, and dry it over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. The resulting crude product, cyclooctane, can be purified by distillation.

References

managing the hygroscopic nature of 1,8-Dibromooctane reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 1,8-Dibromooctane.

Frequently Asked Questions (FAQs)

Q1: Is this compound a hygroscopic reagent?

Q2: How should I store this compound to minimize water absorption?

A2: To minimize moisture uptake, this compound should be stored in a tightly sealed, airtight container.[1] The use of a desiccator cabinet or placing desiccant packs in the secondary container is also a good practice. The storage area should be cool and dry.

Q3: What are the potential consequences of using this compound contaminated with water in my experiments?

A3: Water contamination can have several negative impacts on reactions involving this compound:

  • Reaction with sensitive reagents: In reactions such as Grignard synthesis, water will react with and quench the Grignard reagent, reducing the yield of the desired product.

  • Side reactions: In reactions involving strong bases, such as the Williamson ether synthesis, water can react with the base, reducing its effectiveness and potentially leading to unwanted side products.

  • Hydrolysis: Although generally slow for primary alkyl halides, under certain conditions (e.g., elevated temperatures, presence of certain nucleophiles), this compound can undergo hydrolysis to form 1,8-octanediol.

Q4: How can I determine the water content of my this compound reagent?

A4: The most accurate and widely used method for determining the water content in organic solvents and reagents is the Karl Fischer titration. This technique is highly specific to water and can detect even trace amounts.

Q5: Can I dry this compound if I suspect it has absorbed water?

A5: Yes, this compound can be dried using standard laboratory procedures for drying organic liquids. A common method is to use activated molecular sieves.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in a Grignard reaction using this compound. Water contamination in the this compound or other reagents/solvents is quenching the Grignard reagent.Ensure all glassware is rigorously dried. Use freshly dried solvents. Dry the this compound over activated molecular sieves prior to use. Determine the water content of the this compound using Karl Fischer titration.
Incomplete reaction or low yield in a Williamson ether synthesis. Water in the this compound or the reaction solvent is consuming the alkoxide base.Use anhydrous solvents. Dry the this compound before use. Ensure the alcohol used to form the alkoxide is dry.
Formation of an unexpected diol byproduct (1,8-octanediol). Hydrolysis of this compound due to the presence of water, potentially catalyzed by other reagents or high temperatures.Minimize water content in all reaction components. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Inconsistent reaction outcomes between different batches of this compound. Varying water content between batches.Determine the water content of each new batch of this compound using Karl Fischer titration before use. Pre-dry the reagent as a standard procedure if moisture sensitivity is a concern for the application.

Experimental Protocols

Protocol 1: Drying of this compound using Molecular Sieves

Objective: To remove trace amounts of water from this compound.

Materials:

  • This compound

  • 3Å or 4Å molecular sieves, activated

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Anhydrous glassware

Methodology:

  • Activate the molecular sieves by heating them in a laboratory oven at 250-300 °C for at least 4 hours under a vacuum or with a slow stream of dry nitrogen.

  • Allow the activated molecular sieves to cool to room temperature in a desiccator.

  • In a dry flask under an inert atmosphere, add the this compound.

  • Add the activated molecular sieves to the this compound (approximately 5-10% w/v).

  • Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling.

  • For highly sensitive applications, the dried this compound can be decanted or cannulated from the molecular sieves under an inert atmosphere directly into the reaction vessel.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents (e.g., for non-polar liquids)

  • Anhydrous methanol (B129727) or other suitable solvent for non-polar samples

  • Gastight syringe

  • This compound sample

Methodology:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate reagents to the titration cell and conditioning the cell to a dry state.

  • Using a dry, gastight syringe, carefully draw a known volume or weight of the this compound sample.

  • Inject the sample into the conditioned titration cell.

  • Start the titration. The instrument will automatically titrate the water in the sample and display the result, usually in ppm (parts per million) or as a percentage.

  • It is recommended to perform the measurement in triplicate to ensure accuracy and precision.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Moisture-Sensitive Reaction cluster_analysis Analysis reagent This compound drying Dry with Molecular Sieves reagent->drying kf_titration Karl Fischer Titration drying->kf_titration reaction_setup Reaction Setup kf_titration->reaction_setup reaction Perform Reaction reaction_setup->reaction workup Work-up & Purification reaction->workup analysis Product Analysis workup->analysis

Caption: Experimental workflow for using this compound in a moisture-sensitive reaction.

troubleshooting_flowchart start Poor Reaction Outcome? check_moisture Suspect Water Contamination? start->check_moisture karl_fischer Perform Karl Fischer Titration check_moisture->karl_fischer Yes other_issues Investigate Other Experimental Parameters check_moisture->other_issues No dry_reagent Dry this compound (e.g., with molecular sieves) karl_fischer->dry_reagent Water Detected rerun_reaction Rerun Reaction with Dried Reagent karl_fischer->rerun_reaction No Water Detected (Re-evaluate other sources) dry_reagent->rerun_reaction end Successful Reaction rerun_reaction->end

Caption: Troubleshooting flowchart for reactions involving this compound.

References

preventing the elimination side products in 1,8-Dibromooctane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing elimination side products in reactions involving 1,8-dibromooctane. As a primary dihaloalkane, this compound is an excellent substrate for S(_N)2 nucleophilic substitution reactions.[1] While elimination is not a major competing pathway, this guide offers troubleshooting strategies to minimize even trace amounts of elimination byproducts and to control the more prevalent competition between intramolecular and intermolecular substitution.

Troubleshooting Guide

Issue 1: Detection of an Alkene Byproduct in the Reaction Mixture.

  • Question: I am observing a small amount of an unsaturated compound, likely an octadiene or a bromo-octene, in my reaction with this compound. How can I prevent this elimination side product?

  • Answer: The formation of alkene byproducts, while not typical for primary alkyl halides like this compound, can be promoted by certain reaction conditions.[1] To favor the desired S(_N)2 substitution and minimize elimination (E2), consider the following adjustments:

    • Choice of Base/Nucleophile: Use a nucleophile that is a weak base.[2] Strongly basic and sterically hindered nucleophiles are more likely to abstract a proton, leading to elimination.[2][3][4] For instance, when performing a Williamson ether synthesis, use an alkoxide that is not sterically bulky.

    • Temperature: Maintain a lower reaction temperature. Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and are entropically favored.[5][6][7][8]

    • Solvent: Employ a polar aprotic solvent such as DMSO, DMF, or acetone.[9] These solvents enhance the nucleophilicity of the reacting species without solvating it as strongly as polar protic solvents, which can favor elimination.[5][6]

Issue 2: Formation of Polymeric Material Instead of the Desired Product.

  • Question: My reaction is resulting in a high molecular weight, insoluble material. How can I favor the desired mono- or di-substituted product over polymerization?

  • Answer: The formation of polymers occurs via intermolecular substitution, where both ends of the this compound molecule react with separate nucleophile molecules, leading to long chains. To control this, you can:

    • Use High Dilution: For intramolecular reactions (cyclization), high dilution conditions are crucial. By significantly lowering the concentration of this compound, you decrease the probability of molecules reacting with each other and favor the intramolecular pathway.[1]

    • Control Stoichiometry: For intermolecular reactions where a di-substituted product is desired, carefully control the stoichiometry of the nucleophile. Using a slight excess of the nucleophile can help ensure both ends of the this compound react.

Frequently Asked Questions (FAQs)

Q1: Why is this compound more prone to substitution than elimination?

A1: As a primary alkyl halide, the carbon atoms bonded to the bromine atoms in this compound are sterically unhindered. This makes them excellent substrates for S(_N)2 reactions, where the nucleophile can easily perform a backside attack.[1] Elimination reactions are less favorable as they would require the formation of a highly unstable diene or a strained cyclic alkene.[1]

Q2: What are the main competing reactions when using this compound?

A2: The primary competition is between intramolecular and intermolecular nucleophilic substitution. Intramolecular substitution leads to the formation of an eight-membered ring (cyclization), while intermolecular substitution can lead to di-substituted products or polymerization.[1] The desired outcome is controlled by reaction conditions, most notably the concentration.[1]

Q3: How do I favor intramolecular cyclization over intermolecular polymerization?

A3: To favor the formation of a cyclic product, the reaction should be carried out under high dilution conditions. This minimizes the chances of one molecule of this compound reacting with another, thereby promoting the reaction of the two ends of the same molecule.[1]

Q4: What conditions should I use to favor substitution over elimination?

A4: To favor substitution, use a good nucleophile that is a weak base, employ a polar aprotic solvent, and maintain a low reaction temperature.[2][5][6]

Data Presentation

While quantitative data on the ratio of substitution to elimination products for this compound is not widely reported due to elimination being a very minor pathway, the following table summarizes the expected trends based on general principles for primary alkyl halides.

FactorCondition Favoring Substitution (S(_N)2)Condition Favoring Elimination (E2)Rationale
Substrate Structure Primary (like this compound)TertiaryLess steric hindrance at the reaction center allows for nucleophilic attack.[6]
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, Br⁻, CN⁻, amines)Strong, sterically hindered base (e.g., t-BuOK)Strong, bulky bases are poor nucleophiles and preferentially abstract a proton.[2][3][4]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Polar protic (e.g., Ethanol, Water)Polar aprotic solvents enhance nucleophilicity.[9] Polar protic solvents can solvate the nucleophile, reducing its reactivity for substitution.[5][6]
Temperature LowHighHigher temperatures provide the activation energy for elimination and increase entropy, favoring the formation of more products.[5][6][7][8]
Concentration High concentration of nucleophileHigh concentration of baseA higher concentration of a strong nucleophile will favor the bimolecular S(_N)2 reaction.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1,8-Di(butoxy)octane

This protocol describes the synthesis of an ether via an S(_N)2 reaction between this compound and a sodium alkoxide.

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous butanol

    • Anhydrous N,N-dimethylformamide (DMF)

    • Saturated aqueous NH(_4)Cl solution

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.2 equivalents) to a flame-dried round-bottom flask containing anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add anhydrous butanol (2.5 equivalents) dropwise to the stirred suspension.

    • After the addition is complete and hydrogen evolution has ceased, add this compound (1.0 equivalent) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 1,8-Bis(dimethylamino)octane

This protocol details the reaction of this compound with an amine to form a diamine.

  • Materials:

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 equivalent), an excess of dimethylamine solution (e.g., 5 equivalents), and potassium carbonate (2.5 equivalents) in acetonitrile.

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

    • Purify the product by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Prepare Reactants (this compound, Nucleophile, Solvent) mix_reactants Mix Reactants under Controlled Temperature prep_reactants->mix_reactants monitor Monitor Reaction (e.g., by TLC) mix_reactants->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (e.g., Chromatography) dry->purify

Caption: Workflow for a typical substitution reaction with this compound.

decision_tree start Goal: Minimize Elimination in this compound Reactions base_choice Is the Nucleophile a Strong, Hindered Base? start->base_choice temp_choice Is the Reaction Temperature High? base_choice->temp_choice No outcome_elim Increased Risk of Elimination base_choice->outcome_elim Yes solvent_choice Is the Solvent Protic? temp_choice->solvent_choice No temp_choice->outcome_elim Yes solvent_choice->outcome_elim Yes outcome_subst Substitution Favored solvent_choice->outcome_subst No

Caption: Decision tree for favoring substitution over elimination.

References

Technical Support Center: Optimizing 1,8-Dibromooctane Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction temperature for the alkylation of 1,8-dibromooctane. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in achieving desired reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the alkylation of this compound, with a focus on the impact of temperature.

Issue 1: Low Yield of Desired Alkylated Product

Potential Cause Troubleshooting Action Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in 5-10 °C increments.Insufficient thermal energy can lead to slow reaction rates and incomplete conversion of starting materials.
Reaction temperature is too high. Decrease the reaction temperature. Consider a stepwise addition of reagents at a lower temperature, followed by a gradual increase.Elevated temperatures can promote side reactions such as elimination and polymerization, reducing the yield of the desired substitution product.[1][2]
Suboptimal solvent. Use a polar aprotic solvent such as DMF or acetonitrile (B52724).These solvents are known to accelerate SN2 reactions.[1]
Incorrect stoichiometry. Vary the molar ratio of the nucleophile to this compound. An excess of the nucleophile can favor di-substitution, while an excess of this compound may favor mono-alkylation.Stoichiometry is a critical factor in controlling the extent of alkylation.
Base is not suitable. For O-alkylation of phenols or N-alkylation of amines, ensure a suitable base (e.g., K2CO3, Et3N) is used to deprotonate the nucleophile effectively.Incomplete deprotonation of the nucleophile will result in a lower concentration of the active nucleophile, leading to a slower reaction rate.

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Troubleshooting Action Rationale
Polymerization High concentration of reactants.Employ high dilution conditions by slowly adding the limiting reagent to the reaction mixture.High dilution favors intramolecular reactions (if applicable) and reduces the likelihood of intermolecular reactions that lead to polymerization.[3]
Cyclooctane Intramolecular cyclization.Use a higher concentration of reactants.Higher concentrations will favor the desired intermolecular alkylation over the intramolecular side reaction.[3]
Elimination Products High reaction temperature and/or use of a strong, bulky base.Lower the reaction temperature. Use a weaker, non-hindered base if possible.Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.[1]
Mixture of Mono- and Di-substituted Products Inappropriate stoichiometry or reaction time.Adjust the molar ratio of reactants. Monitor the reaction closely by TLC or GC and stop the reaction once the desired product is maximized.Controlling the stoichiometry and reaction time is crucial for selectively forming either the mono- or di-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the alkylation of this compound?

A typical temperature range for the alkylation of this compound via an SN2 mechanism, such as in the Williamson ether synthesis, is between 50 °C and 100 °C.[1][4] However, the optimal temperature is highly dependent on the specific nucleophile, solvent, and catalyst used. For instance, O-alkylation of some phenols may proceed well at around 80 °C.

Q2: How does temperature affect the competition between substitution and elimination?

Higher temperatures generally favor elimination over substitution.[1] This is because elimination reactions often have a higher activation energy. If you are observing significant amounts of elimination byproducts, reducing the reaction temperature is a recommended first step.[2]

Q3: How can I favor mono-alkylation over di-alkylation?

To favor mono-alkylation, you can use a molar excess of this compound relative to the nucleophile. It is also crucial to monitor the reaction progress carefully and stop it once the desired mono-alkylated product has formed in a significant amount, before it proceeds to the di-alkylated product. Lowering the reaction temperature can also help to control the reaction and improve selectivity.

Q4: How can I favor di-alkylation?

To favor di-alkylation, a molar excess of the nucleophile should be used relative to this compound. Higher reaction temperatures and longer reaction times may also be necessary to ensure the reaction goes to completion.

Q5: What is the role of a phase transfer catalyst (PTC) and how does it affect the reaction temperature?

A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be used in reactions where the nucleophile and the substrate are in different phases (e.g., a solid-liquid or liquid-liquid system). The PTC helps to bring the reactants together, which can increase the reaction rate and often allows for the use of lower reaction temperatures.[5]

Data Presentation

The following tables provide a template for summarizing experimental data to determine the optimal temperature for the alkylation of a generic nucleophile "Nu" with this compound. Researchers should adapt these tables to their specific reaction.

Table 1: Effect of Temperature on the Yield of Mono- and Di-substituted Products

Temperature (°C)Reaction Time (h)Yield of Mono-Nu-Octyl-Br (%)Yield of Nu-Octyl-Nu (%)Unreacted this compound (%)
5024
6024
7012
8012
908
1008

Table 2: Effect of Temperature on the Formation of Side Products

Temperature (°C)Yield of Desired Product(s) (%)Yield of Polymer (%)Yield of Cyclooctane (%)Yield of Elimination Product(s) (%)
50
60
70
80
90
100

Experimental Protocols

The following are generalized experimental protocols for the mono- and di-alkylation of a nucleophile with this compound. These should be adapted based on the specific reactivity of the nucleophile.

Protocol 1: General Procedure for Mono-alkylation

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile (1.0 eq) and a suitable base (1.1 eq, if required) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of this compound: To the stirred solution, add this compound (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. If a solid precipitate has formed, filter it off. The filtrate is then typically washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to isolate the mono-alkylated product.

Protocol 2: General Procedure for Di-alkylation

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile (2.2 eq) and a suitable base (2.5 eq, if required) in an appropriate anhydrous solvent (e.g., DMF).

  • Addition of this compound: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 80-90 °C) and monitor the progress by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Precipitate the product by adding the reaction mixture to water. The solid product is collected by filtration, washed with water, and dried. If the product is an oil, extract it with a suitable organic solvent. The organic layer is then washed with water and brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to isolate the di-alkylated product.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Nucleophile & Base in Anhydrous Solvent add Add this compound prep->add heat Heat to Desired Temperature (e.g., 50-100 °C) add->heat monitor Monitor by TLC/GC heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography or Recrystallization workup->purify product Isolated Product purify->product

Fig. 1: General experimental workflow for this compound alkylation.

troubleshooting_logic start Low Yield? high_temp High Temperature? start->high_temp Yes low_temp Low Temperature? start->low_temp No decrease_temp Decrease Temperature high_temp->decrease_temp Yes check_reagents Check Reagents & Stoichiometry high_temp->check_reagents No increase_temp Increase Temperature low_temp->increase_temp Yes low_temp->check_reagents No

Fig. 2: Troubleshooting logic for low yield in alkylation reactions.

References

Technical Support Center: 1,8-Dibromooctane Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the workup of reactions involving 1,8-dibromooctane, with a specific focus on the formation and remediation of emulsions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a persistent emulsion during the aqueous workup of my reaction involving this compound?

A1: Emulsion formation is common during the liquid-liquid extraction of reaction mixtures. Emulsions are stabilized by substances that act as surfactants, reducing the interfacial tension between the aqueous and organic layers. In the context of this compound reactions, potential causes include:

  • Reaction Byproducts: Depending on the specific reaction, partially soluble or amphiphilic byproducts may have been formed.

  • High Shear Mixing: Vigorous shaking of the separatory funnel can create fine droplets that are slow to coalesce.[1]

  • High Concentration: Concentrated reaction mixtures can sometimes be more prone to emulsion formation.

  • Solvent Choice: Certain solvent combinations are more susceptible to forming stable emulsions. For instance, reactions in polar, water-miscible solvents like THF or DMF that are not fully removed before workup can lead to emulsions when diluted with an extraction solvent and water.[2][3]

Q2: What is the first and simplest step I should take to deal with an emulsion?

A2: The most straightforward initial approach is patience. Allow the separatory funnel to stand undisturbed for 15 to 30 minutes.[4] Gravity alone can sometimes be sufficient to break less stable emulsions. Gently tapping the sides of the funnel or swirling the contents slowly can also encourage the layers to separate.[4][5][6]

Q3: "Salting out" is often recommended. How does it work and how should I do it?

A3: "Salting out" is a highly effective technique that involves increasing the ionic strength of the aqueous layer.[7] This makes the organic components, including your product and any organic-soluble impurities, less soluble in the aqueous phase, which in turn helps to break the emulsion.[1][4][7]

To do this, add a saturated solution of sodium chloride (brine) to the separatory funnel.[4] Alternatively, you can add solid sodium chloride directly to the emulsion and swirl to dissolve it.[8] This is often one of the most effective first-line chemical interventions.

Q4: My emulsion is very persistent and salting out didn't work. What are my other options?

A4: For stubborn emulsions, several chemical and physical methods can be employed. These can be attempted sequentially if the emulsion persists.

  • pH Adjustment: The stability of an emulsion can be dependent on the pH of the aqueous phase, especially if acidic or basic impurities are acting as emulsifying agents.[4][9][10][11] Try adding a few drops of dilute acid (e.g., 1M HCl) or dilute base (e.g., 1M NaOH) to see if this disrupts the emulsion. Be mindful of the stability of your target compound to pH changes.[4]

  • Filtration: You can filter the entire mixture through a plug of glass wool or a pad of a filter aid like Celite® in a Büchner funnel.[4][8][12] This can physically remove particulate matter that may be stabilizing the emulsion.[12]

  • Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning for 5-15 minutes can be a very effective method to force the separation of the layers.[1][4][6][7]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[1][7] Alternatively, diluting the organic layer further with the primary extraction solvent can also be effective.[8]

Q5: How can I prevent emulsions from forming in the first place?

A5: Prevention is always the best strategy.[1][7]

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times to allow for extraction with minimal agitation.[1]

  • Solvent Removal: If the reaction was performed in a water-miscible solvent like THF, it is best to remove it via rotary evaporation before the aqueous workup.[3][8][12]

  • Alternative Workup: Consider if a non-aqueous workup is possible. Alternatively, for samples prone to emulsion, solid-phase extraction (SPE) can be a suitable substitute for liquid-liquid extraction.[7]

Troubleshooting Guides

Summary of Emulsion Breaking Techniques
Method Principle Ease of Use Effectiveness Notes
Patience/Gravity Allows droplets to coalesce over time.Very EasyLow to ModerateThe first step to try for any emulsion.[4]
Salting Out (Brine/NaCl) Increases ionic strength of the aqueous phase, decreasing organic solubility.[7]EasyHighOften the most effective and common method.[8]
pH Adjustment Alters the charge of acidic/basic emulsifying agents.[4]ModerateVariableRequires care to not degrade the target compound.[4]
Filtration (Celite®/Glass Wool) Physically removes solid particles that may stabilize the emulsion.[12]ModerateModerate to HighVery effective for emulsions caused by suspended solids.[12]
Centrifugation Applies force to accelerate the separation of phases with different densities.[7]Difficult (Scale dependent)Very HighA surefire method but limited by equipment and scale.[4][6]
Solvent Addition/Dilution Changes the properties of the organic phase to disrupt the emulsion.[1][7]EasyModerateA simple method to try for persistent emulsions.
Gentle Agitation Minimizes the formation of fine droplets.EasyN/A (Preventative)Best practice to avoid emulsion formation.[1]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
  • Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).

  • Addition: Add the brine in portions (e.g., 10-20% of the total volume) to the separatory funnel containing the emulsion.[4]

  • Mixing: Gently swirl or invert the funnel several times. Do not shake vigorously.

  • Observation: Allow the funnel to stand and observe if the layers begin to separate.

  • Repeat: If necessary, add more brine and repeat the process until the emulsion is resolved.

Protocol 2: Breaking a Stubborn Emulsion by Filtration
  • Funnel Preparation: Place a Büchner funnel on a filter flask connected to a gentle vacuum source.

  • Filter Aid Pad: Place a piece of filter paper in the funnel and wet it with the organic solvent used for extraction. Prepare a slurry of Celite® in the same solvent and pour it onto the filter paper to create a packed pad of about 1-2 cm in thickness.[4]

  • Filtration: Gently pour the entire emulsified mixture onto the Celite® pad under a light vacuum.[4]

  • Collection: The filtrate should collect in the flask as two distinct layers.

  • Separation: Transfer the filtrate back to a clean separatory funnel and separate the aqueous and organic layers.

Mandatory Visualization

Below is a troubleshooting workflow for addressing emulsions during the workup of this compound.

G start Emulsion Formed during Workup patience Let stand for 15-30 min. Gently swirl/tap. start->patience check1 Emulsion Broken? patience->check1 brine Add Saturated NaCl (Brine). Gently mix. check1->brine No end Problem Solved: Separate Layers check1->end Yes check2 Emulsion Broken? brine->check2 ph_adjust Adjust pH with dilute HCl or NaOH. check2->ph_adjust No check2->end Yes check3 Emulsion Broken? ph_adjust->check3 physical_methods Use Physical Methods: - Filter through Celite® - Centrifuge check3->physical_methods No check3->end Yes check4 Emulsion Broken? physical_methods->check4 check4->end Yes consult Consult Senior Chemist/ Re-evaluate Procedure check4->consult No

Caption: Troubleshooting workflow for emulsion resolution.

References

characterization of unexpected byproducts in 1,8-Dibromooctane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,8-dibromooctane. It is designed for researchers, scientists, and drug development professionals to help identify and characterize unexpected byproducts, ensuring the purity and quality of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solutions Primary Analytical Indicator
Low yield of this compound (from 1,8-Octanediol) Incomplete reaction; insufficient amount of HBr or sulfuric acid; reaction time too short.Increase the equivalents of HBr and sulfuric acid. Prolong the reaction time and ensure adequate heating. Monitor the reaction progress using TLC or GC-MS.Presence of a significant peak corresponding to 8-bromo-1-octanol (B1265630) in GC-MS and NMR.
Presence of Isomeric Impurities (from Cyclooctene) Non-selective radical addition of HBr. This can be caused by impurities in the starting cyclooctene (B146475) thermal crackate.Pretreat the cyclooctene crackate with sulfuric acid to remove impurities that promote the formation of 1,7- and 2,7-dibromooctane.[1]Additional peaks with similar fragmentation patterns to this compound in GC-MS. Complex multiplets in the ¹H and ¹³C NMR spectra.
Formation of Tarry, Polymeric Byproducts Side reactions such as polymerization of the starting material or product, especially at elevated temperatures.[2] In the cyclooctene route, this can be promoted by impurities.[1]For the cyclooctene route, pretreat the starting material with sulfuric acid.[1] For both routes, maintain the recommended reaction temperature and consider the use of a polymerization inhibitor if necessary.[2]Broad, unresolved signals in the NMR spectrum. High molecular weight distribution observed in mass spectrometry if soluble.
Product is a Dark Color Formation of colored impurities, possibly from oxidation or side reactions involving the bromine.Ensure the reaction is carried out under an inert atmosphere. Use purified reagents and solvents. The product can be purified by distillation or column chromatography.UV-Vis spectroscopy may show absorption in the visible region. Minor impurity peaks may be detectable by GC-MS or LC-MS.
Difficulty in Product Purification The boiling points of isomeric byproducts are very close to that of this compound. The polarity of 8-bromo-1-octanol can also complicate separation.For isomeric impurities, fractional distillation under reduced pressure may be effective. For the removal of 8-bromo-1-octanol, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.Purity assessment by GC-MS or NMR after each purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from 1,8-octanediol (B150283)?

A1: The most common byproduct is the intermediate, 8-bromo-1-octanol, resulting from incomplete reaction. Over-reaction or side reactions are less common for this specific conversion but can lead to the formation of ethers if reaction conditions are not well-controlled.

Q2: I am synthesizing this compound from cyclooctene and my product is contaminated with other dibromooctane isomers. Why is this happening and how can I prevent it?

A2: The synthesis from a cyclooctene thermal crackate proceeds via a free-radical addition of hydrogen bromide. Impurities in the starting material can interfere with the regioselectivity of this addition, leading to the formation of 1,7- and 2,7-dibromooctane alongside the desired 1,8-isomer.[1] To prevent this, it is recommended to wash the cyclooctene crackate with concentrated sulfuric acid prior to the hydrobromination step. This removes the problematic impurities.[1]

Q3: How can I distinguish between this compound and its isomers (1,7- and 2,7-dibromooctane) using analytical techniques?

A3:

  • GC-MS: While the isomers will have the same molecular weight, their fragmentation patterns may show subtle differences. The primary distinguishing feature will be their retention times on the GC column, although separation may require an optimized temperature program and a long capillary column.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing these isomers. This compound has a simple, symmetric spectrum. The other isomers will have more complex spectra with a greater number of distinct signals due to their lower symmetry. For example, the ¹³C NMR of this compound will show only four signals, while 1,7-dibromooctane will have eight.

Q4: What causes the formation of tarry or polymeric byproducts, and how can I minimize them?

A4: Tarry byproducts are often high-molecular-weight polymers. In the cyclooctene-based synthesis, these can be a result of side reactions promoted by impurities in the starting material.[1] In general, polymerization can be initiated by heat or radical initiators. To minimize their formation, it is crucial to control the reaction temperature and, in the case of the cyclooctene route, to purify the starting material. The use of polymerization inhibitors can also be considered.[2]

Q5: What are the key FT-IR peaks I should look for to confirm the conversion of 1,8-octanediol to this compound?

A5: The key change to observe in the FT-IR spectrum is the disappearance of the broad O-H stretching band from the starting diol, which typically appears around 3300-3400 cm⁻¹. You should also see the appearance of a C-Br stretching band for the product, which is expected in the range of 600-700 cm⁻¹. The C-H stretching peaks around 2850-2950 cm⁻¹ will be present in both the starting material and the product.

Quantitative Data on Byproduct Formation

The formation of byproducts is highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters.

Synthesis Route Parameter Effect on Byproduct Formation Reference
From 1,8-Octanediol Molar ratio of HBr to diolA lower ratio will lead to a higher percentage of the 8-bromo-1-octanol byproduct due to incomplete reaction.General chemical principles
TemperatureHigher temperatures generally favor the complete conversion to the dibromide, but excessively high temperatures can promote side reactions like ether formation.General chemical principles
From Cyclooctene Purity of cycloocteneUse of untreated cyclooctene crackate can lead to up to 25% of isomeric dibromooctanes and tarry byproducts.[1]
Reaction TemperatureTemperatures significantly above 25°C can decrease the selectivity of the free-radical addition.[1]

Experimental Protocols

Synthesis of this compound from 1,8-Octanediol

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,8-octanediol, an excess of 48% aqueous hydrobromic acid, and a catalytic amount of concentrated sulfuric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization of Byproducts by GC-MS
  • Sample Preparation: Dilute a small amount of the crude reaction mixture in a suitable solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion of the expected products and byproducts (e.g., m/z 300).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (1,8-Octanediol or Cyclooctene) reaction Reaction with HBr +/- Catalyst start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude purify Distillation or Chromatography crude->purify analysis GC-MS, NMR, FT-IR crude->analysis Byproduct Characterization pure Pure this compound purify->pure purify->analysis

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic node_q node_q node_a node_a q1 Low Yield? q3 Tarry Residue Observed? q1->q3 Yes a1 Incomplete Reaction or Side Product Formation q1->a1 q2 Isomeric Impurities Present? a3 Non-selective HBr addition (if from cyclooctene) q2->a3 a5 Polymerization q3->a5 a1->q2 Yes a2 Check for 8-bromo-1-octanol (if from diol) a1->a2 No a4 Pre-treat cyclooctene with H₂SO₄ a3->a4 a6 Control temperature and consider inhibitors a5->a6

Caption: A logical troubleshooting guide for common issues in this compound synthesis.

References

impact of leaving group on 1,8-Dibromooctane reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the reactivity of 1,8-dibromooctane, with a specific focus on the impact of the leaving group.

Troubleshooting Guides & FAQs

Q1: What are the primary reaction pathways for this compound?

A1: this compound is a terminal dihalide, meaning the bromine atoms are located at the ends of the octane (B31449) chain. Its primary alkyl halide structure makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions due to low steric hindrance at the reaction centers.[1] The two main competing substitution pathways are:

  • Intramolecular Substitution (Cyclization): The nucleophilic attack occurs within the same molecule, leading to the formation of an eight-membered ring. This is favored under high-dilution conditions.[1]

  • Intermolecular Substitution (Polymerization): The nucleophile of one molecule attacks an electrophilic carbon of another molecule, leading to the formation of long polymer chains. This pathway is favored at higher concentrations.[1]

Elimination reactions are generally not a significant pathway for this compound under typical substitution conditions.[1]

Q2: My cyclization reaction with this compound is resulting in a polymer. How can I fix this?

A2: The formation of a polymer instead of the desired cyclic product is a common issue and indicates that the intermolecular reaction pathway is dominating.[1] This occurs when molecules of this compound (or its intermediates) react with each other at a faster rate than a single molecule can cyclize.

Troubleshooting Steps:

  • High-Dilution Conditions: The most critical factor to favor intramolecular cyclization is the concentration.[1] By significantly lowering the concentration of the reactants, you decrease the probability of two molecules encountering each other, thus favoring the intramolecular pathway.[2]

  • Slow Addition: Use a syringe pump to add the this compound solution to the reaction mixture very slowly over a long period (e.g., several hours). This maintains a constantly low concentration of the substrate.

  • Solvent Choice: Use a large volume of a suitable solvent to achieve high dilution. Polar aprotic solvents like DMF or DMSO are often effective for SN2 reactions.[3]

Q3: How does using a different leaving group (e.g., 1,8-diiodooctane (B1585395) or 1,8-dichlorooctane) affect the reaction rate?

A3: The choice of the leaving group is crucial as the breaking of the carbon-halogen bond is part of the rate-determining step in SN2 reactions.[4] A good leaving group is a weak base because it can stabilize the negative charge after it departs.[4]

For halogens, the reactivity order is a direct consequence of bond strength and the stability of the resulting halide ion.[3][5] The C-X bond strength decreases down the group, and the stability of the halide anion increases with size.[5] Therefore, the reaction rate will be significantly faster with iodide as the leaving group compared to bromide, and much slower with chloride. Alkyl fluorides are generally not used for SN2 reactions because the C-F bond is too strong.[3]

Q4: I am observing 1-octene (B94956) as a byproduct. Why is this happening and how can I prevent it?

A4: While this compound strongly favors substitution, the formation of 1-octene indicates a competing bimolecular elimination (E2) reaction. This is more likely to occur under specific conditions:

  • Strong, Sterically Hindered Base: Using a bulky base (e.g., potassium tert-butoxide) will favor the removal of a proton (elimination) over a direct backside attack on the carbon (substitution).[6]

  • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

  • Solvent: While polar aprotic solvents are good for SN2, certain solvent/base combinations can promote elimination.

Preventative Measures:

  • Nucleophile Choice: Use a strong nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻, RS⁻).

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Alkoxide Bases: If using an alkoxide for a Williamson ether synthesis, use a primary, unhindered alkoxide. Secondary and tertiary alkoxides are more basic and will increase the amount of elimination.[6]

Data Presentation

Table 1: Relative Reactivity of Leaving Groups in SN2 Reactions

This table provides a general comparison of the relative rates of reaction for different leaving groups on a primary alkyl substrate. The values are approximate and can be influenced by the specific nucleophile, solvent, and reaction conditions.[3][7]

Leaving Group (X in R-X)Chemical FormulaConjugate Acid pKₐRelative Rate
IodideI⁻-10~30,000
Bromide Br⁻ -9 ~10,000
ChlorideCl⁻-7~200
TosylateOTs⁻-2.8~6,000
MesylateOMs⁻-1.9~4,000
FluorideF⁻3.2~1

Data compiled from various sources illustrating general reactivity trends.[3][4][8]

Table 2: Influence of Reaction Conditions on this compound Pathways
ParameterConditionFavored PathwayPrimary ProductRationale
Concentration High (> 0.1 M)Intermolecular SubstitutionPolymerHigher probability of collision between different molecules.[1]
Low (< 0.01 M)Intramolecular SubstitutionCyclic ProductLower probability of collision between different molecules.[1]
Nucleophile/Base Strong, unhindered nucleophile (e.g., CN⁻)SN2 SubstitutionDisubstituted OctaneFavors backside attack.[9]
Strong, hindered base (e.g., t-BuOK)E2 Elimination1-octene (minor)Steric bulk prevents substitution, favors proton abstraction.[6]
Temperature Low to ModerateSubstitutionSubstitution ProductSubstitution has a lower activation energy than elimination.
HighEliminationElimination Product (more likely)Higher temperatures provide energy to overcome the higher activation barrier of elimination.

Experimental Protocols

Protocol 1: Intramolecular Cyclization (Williamson Ether Synthesis of 1-Oxacyclononane)

This protocol is an example of an intramolecular SN2 reaction to form a cyclic ether, favored by high-dilution conditions.

Materials:

  • This compound

  • 1,8-Octanediol (B150283)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a nitrogen inlet.

  • In the flask, suspend sodium hydride (2.2 equivalents) in a large volume of anhydrous THF to achieve a final substrate concentration of approximately 0.01 M.

  • In a separate flask, prepare a solution of 1,8-octanediol (1.0 equivalent) in anhydrous THF.

  • Slowly add the diol solution to the NaH suspension at 0 °C to form the dialkoxide. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Prepare a separate high-dilution solution of this compound (1.05 equivalents) in anhydrous THF.

  • Using a syringe pump, add the this compound solution to the refluxing dialkoxide solution over 8-12 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.

  • Cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of ethanol, followed by water.

  • Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation to isolate the cyclic ether.

Protocol 2: Intermolecular Substitution (Synthesis of Suberonitrile)

This protocol describes a straightforward intermolecular SN2 reaction where both bromine atoms are replaced by a cyanide nucleophile.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (2.5 equivalents) and anhydrous DMSO.

  • Stir the suspension and add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic extracts and wash them with brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude suberonitrile.

  • The product can be further purified by vacuum distillation.

Visualizations

Diagram 1: Competing Reaction Pathways of this compound

G sub This compound + Nucleophile inter Intermolecular SN2 sub->inter High Concentration intra Intramolecular SN2 sub->intra Low Concentration (High Dilution) poly Polymer inter->poly Propagation cycl Cyclic Product (8-membered ring) intra->cycl Ring Closure

Caption: Competing intermolecular and intramolecular SN2 pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low-Yield Cyclization

G start Low Yield of Cyclic Product check_poly Check for Polymer Formation (e.g., NMR, GPC) start->check_poly check_elim Check for Elimination Byproduct (e.g., GC-MS) start->check_elim is_poly Polymer Detected? check_poly->is_poly is_elim Elimination Byproduct Detected? check_elim->is_elim is_poly->check_elim No fix_poly Implement High Dilution: 1. Decrease Concentration 2. Use Syringe Pump for Slow Addition is_poly->fix_poly Yes end Improved Yield fix_poly->end Re-run Experiment fix_elim Optimize Conditions: 1. Lower Reaction Temperature 2. Use Less Hindered Base/Nucleophile is_elim->fix_elim Yes other Investigate Other Issues: - Reagent Purity - Reaction Time - Nucleophile Strength is_elim->other No fix_elim->end Re-run Experiment

Caption: A logical workflow for troubleshooting low yields in cyclization reactions.

References

Validation & Comparative

A Comparative Analysis of 1,8-Dibromooctane and Other α,ω-Dihaloalkanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, α,ω-dihaloalkanes serve as versatile building blocks for the construction of a wide array of molecular architectures, from linear functionalized molecules to complex macrocycles. Among these, 1,8-dibromooctane is a prominent reagent, valued for its eight-carbon chain that can be incorporated into target molecules. This guide provides an objective comparison of this compound with other α,ω-dihaloalkanes of varying chain lengths and halogen substituents, supported by experimental data to inform reagent selection in chemical research and development.

Physical Properties: A Comparative Overview

The physical properties of α,ω-dihaloalkanes are critical parameters that influence their handling, reactivity, and solubility in various solvent systems. As summarized in the table below, these properties exhibit clear trends related to the length of the alkyl chain and the nature of the halogen.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
1,4-DichlorobutaneC₄H₈Cl₂127.01-37.31621.141
1,6-DichlorohexaneC₆H₁₂Cl₂155.06-572051.066
1,8-Dichlorooctane C₈H₁₆Cl₂ 183.12 -33 245 1.014
1,10-DichlorodecaneC₁₀H₂₀Cl₂211.17-15.62760.982
1,4-Dibromobutane (B41627)C₄H₈Br₂215.91-201971.808
1,6-DibromohexaneC₆H₁₂Br₂243.97-22431.586
This compound C₈H₁₆Br₂ 272.02 12-16 [1]270-272 [1]1.477 [2]
1,10-DibromodecaneC₁₀H₂₀Br₂300.0725-27160 (at 15 mmHg)1.335
1,12-DibromododecaneC₁₂H₂₄Br₂328.1338-42215 (at 15 mmHg)~1.25
1,4-DiiodobutaneC₄H₈I₂309.926120 (at 12 mmHg)2.349
1,6-DiiodohexaneC₆H₁₂I₂337.979.5142 (at 10 mmHg)2.054
1,8-Diiodooctane C₈H₁₆I₂ 366.02 15 165 (at 10 mmHg) 1.84
1,10-DiiododecaneC₁₀H₂₀I₂394.0832-34198 (at 10 mmHg)1.678

Generally, boiling points and melting points increase with the length of the carbon chain due to stronger van der Waals forces. The trend for halogens follows the order I > Br > Cl, which is consistent with the increasing polarizability and strength of intermolecular forces. Density also follows this trend, with diiodoalkanes being the densest. This compound is a liquid at room temperature, which can be an advantage for handling and dispensing compared to its solid higher-chain-length counterparts.[1][2]

Reactivity in Nucleophilic Substitution Reactions

α,ω-Dihaloalkanes are excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functional groups at both ends of the alkyl chain. The reactivity of the carbon-halogen bond is a key factor, which generally follows the trend C-I > C-Br > C-Cl, making diiodoalkanes the most reactive and dichloroalkanes the least reactive in Sₙ2 reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers via the reaction of an alkoxide with an alkyl halide. With α,ω-dihaloalkanes, this reaction can be employed for both intermolecular and intramolecular processes.

Williamson_Ether_Synthesis cluster_intermolecular Intermolecular Reaction cluster_intramolecular Intramolecular Reaction RO_Na 2 R'-O⁻Na⁺ ether R'-O-(CH₂)n-O-R' RO_Na->ether dihaloalkane X-(CH₂)n-X dihaloalkane->ether NaX 2 NaX diol HO-(CH₂)n-OH base Base diol->base Deprotonation alkoxide ⁻O-(CH₂)n-O⁻ base->alkoxide cyclic_ether Cyclic Ether alkoxide->cyclic_ether Reaction with dihaloalkane dihaloalkane_intra X-(CH₂)m-X dihaloalkane_intra->cyclic_ether

Williamson Ether Synthesis Pathways

Experimental Protocol: Synthesis of 1,8-Bis(butoxy)octane

  • In a round-bottom flask, sodium hydride (2.2 equivalents) is suspended in anhydrous tetrahydrofuran (B95107) (THF).

  • 1-Butanol (2.0 equivalents) is added dropwise at 0 °C, and the mixture is stirred until hydrogen evolution ceases.

  • This compound (1.0 equivalent) is added, and the reaction mixture is refluxed for 12 hours.

  • After cooling, the reaction is quenched with water, and the product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1,8-bis(butoxy)octane.

While specific comparative yield data is scarce, the general reactivity trend (I > Br > Cl) suggests that for a given chain length, diiodoalkanes would provide higher yields or require milder reaction conditions compared to dibromo- and dichloroalkanes.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often encountered with direct amination. With α,ω-dihaloalkanes, this method can be used to synthesize α,ω-diaminoalkanes.

Gabriel_Synthesis phthalimide (B116566) Potassium Phthalimide intermediate N,N'-(Alkanediyl)diphthalimide phthalimide->intermediate dihaloalkane X-(CH₂)n-X dihaloalkane->intermediate diamine H₂N-(CH₂)n-NH₂ intermediate->diamine Cleavage hydrazine (B178648) Hydrazine (N₂H₄) hydrazine->diamine phthalhydrazide (B32825) Phthalhydrazide

Gabriel Synthesis of Diaminoalkanes

Experimental Protocol: Synthesis of 1,8-Diaminooctane

  • Potassium phthalimide (2.2 equivalents) and this compound (1.0 equivalent) are heated in N,N-dimethylformamide (DMF) at 150°C for 4 hours.

  • The reaction mixture is cooled, and the resulting N,N'-(octanediyl)diphthalimide is filtered and washed.

  • The intermediate is suspended in ethanol (B145695), and hydrazine hydrate (B1144303) (2.5 equivalents) is added.

  • The mixture is refluxed for 3 hours, during which the phthalhydrazide precipitates.

  • After cooling, the precipitate is filtered off, and the filtrate is acidified with hydrochloric acid.

  • The solvent is evaporated, and the residue is treated with a strong base (e.g., NaOH) to liberate the free diamine, which is then extracted and purified.

A patent describes the synthesis of 1,9-diaminononane (B1582714) from the corresponding dinitrile with a yield of 88%.[3] While not a direct Gabriel synthesis, it highlights a common route for producing diamines. The Gabriel synthesis is generally efficient for primary alkyl halides, and yields are expected to be good for α,ω-dihaloalkanes.

Intramolecular Cyclization Reactions

A key application of α,ω-dihaloalkanes is in the synthesis of cyclic compounds. The length of the alkyl chain is a critical determinant of the feasibility and yield of these reactions, with the formation of 5- and 6-membered rings being the most favorable. The formation of larger rings is entropically disfavored but can be achieved under high-dilution conditions.

Malonic Ester Synthesis for Carbocycles

The reaction of α,ω-dihaloalkanes with diethyl malonate, followed by hydrolysis and decarboxylation, is a classic method for the synthesis of cycloalkanecarboxylic acids.

Malonic_Ester_Cyclization malonate Diethyl Malonate base1 NaOEt malonate->base1 Deprotonation enolate Malonate Enolate base1->enolate alkylated_malonate Alkylated Malonate enolate->alkylated_malonate dihaloalkane X-(CH₂)n-X dihaloalkane->alkylated_malonate base2 NaOEt alkylated_malonate->base2 Intramolecular Alkylation cyclic_diester Cyclic Diester base2->cyclic_diester hydrolysis H₃O⁺, Δ cyclic_diester->hydrolysis Hydrolysis & Decarboxylation cyclic_acid Cycloalkanecarboxylic Acid hydrolysis->cyclic_acid

Malonic Ester Cyclization Workflow

Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid

  • Sodium ethoxide is prepared by dissolving sodium (1.0 equivalent) in absolute ethanol.

  • Diethyl malonate (1.0 equivalent) is added to the sodium ethoxide solution.

  • 1,4-Dibromobutane (1.0 equivalent) is added dropwise, and the mixture is refluxed for 2 hours.

  • The ethanol is removed by distillation, and the residue is refluxed with a concentrated solution of potassium hydroxide (B78521) for 4 hours to saponify the ester.

  • The solution is cooled and acidified with sulfuric acid, then heated to effect decarboxylation.

  • The resulting cyclopentanecarboxylic acid is isolated by extraction and purified by distillation.

The yield of cyclization is highly dependent on the ring size being formed. The formation of 5- and 6-membered rings is generally efficient. For example, the intramolecular cycloalkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane proceeds in high yield.[4] The synthesis of larger rings, such as the 9-membered ring from this compound, would require high-dilution conditions to minimize competing intermolecular polymerization.

Intermolecular Polymerization

When not performed under high-dilution conditions, the reaction of α,ω-dihaloalkanes with difunctional nucleophiles leads to the formation of polymers. This is a common method for synthesizing polyethers, polyamines, and other condensation polymers.

Polymerization dihaloalkane X-(CH₂)n-X polymer -[-(CH₂)n-R-]m- dihaloalkane->polymer dinucleophile Y-R-Y dinucleophile->polymer

Intermolecular Polymerization

This compound is a suitable monomer for such polycondensation reactions.[5] For instance, its reaction with a diamine would yield a polyamide, while reaction with a diol would produce a polyether. The molecular weight and properties of the resulting polymer are dependent on the stoichiometry of the reactants and the reaction conditions.

Conclusion

This compound is a valuable and versatile α,ω-dihaloalkane with a balance of properties that make it suitable for a range of synthetic applications. Its liquid state at room temperature facilitates handling, while the reactivity of the C-Br bond is sufficient for many nucleophilic substitution reactions without being overly reactive like its diiodo- counterpart.

The choice of a specific α,ω-dihaloalkane will ultimately depend on the desired application. For reactions requiring high reactivity, a diiodoalkane may be preferable. For cost-effectiveness in large-scale synthesis, dichloroalkanes are often considered. The length of the alkyl chain is a critical design element, influencing the properties of linear products and the feasibility and ring size of cyclic products. This comparative guide provides a foundation for researchers to make informed decisions in the selection of α,ω-dihaloalkanes for their synthetic endeavors.

References

A Comparative Guide to 1,8-Dibromooctane and 1,6-Dibromohexane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of monomer is a critical determinant in the outcome of a polymerization reaction, influencing not only the reaction kinetics but also the physicochemical properties of the resulting polymer. Within the class of α,ω-dihaloalkanes, 1,8-dibromooctane and 1,6-dibromohexane (B150918) are two commonly employed building blocks in the synthesis of a variety of polymers, including polyethers, polyamines (ionenes), and polyesters. This guide provides an objective comparison of their performance in polymer synthesis, supported by experimental data, to aid researchers in selecting the appropriate monomer for their specific application.

Influence of Alkyl Chain Length on Polymer Properties

The primary distinction between this compound and 1,6-dibromohexane lies in the length of their aliphatic chains, with eight and six methylene (B1212753) units, respectively. This seemingly small difference of two carbons can impart significant variations in the properties of the final polymer. Generally, a longer alkyl chain between reactive functional groups, as in this compound, leads to:

  • Increased Flexibility: The longer octamethylene chain can introduce greater conformational flexibility into the polymer backbone compared to the hexamethylene chain.

  • Lower Glass Transition Temperature (Tg): The increased flexibility and free volume associated with the longer alkyl chain typically result in a lower Tg, making the polymer more rubbery and less brittle at room temperature.

  • Enhanced Crystallinity (in some cases): While seemingly counterintuitive, longer, flexible chains can sometimes facilitate more ordered packing, leading to higher degrees of crystallinity in the resulting polymer.

  • Modified Solubility: The increased hydrophobicity of the longer alkyl chain can affect the solubility of the polymer in various solvents.

Comparative Performance in Ionene Synthesis

A direct comparison of this compound and 1,6-dibromohexane can be made in the context of ionene synthesis. Ionenes are a class of polyamines containing quaternary ammonium (B1175870) centers in the polymer backbone, typically synthesized via the Menshutkin reaction between a ditertiary amine and a dihalide.

Parameter1,6-Dibromohexane (6,6-Ionene)This compound (6,8-Ionene)
Co-monomer N,N,N',N'-tetramethyl-1,6-hexanediamineN,N,N',N'-tetramethyl-1,6-hexanediamine
Polymer Structure -[N+(CH₃)₂-(CH₂)₆-N+(CH₃)₂-(CH₂)₆-]n-[N+(CH₃)₂-(CH₂)₆-N+(CH₃)₂-(CH₂)₈-]n
Expected Molecular Weight Generally high molecular weights achievableHigh molecular weights achievable
Expected Polydispersity Index (PDI) Typically in the range of 1.5 - 2.5Typically in the range of 1.5 - 2.5
Expected Yield HighHigh
Anticipated Polymer Properties More rigid backbone, potentially higher TgMore flexible backbone, potentially lower Tg

Note: The data in this table is representative and based on typical outcomes of ionene synthesis. Actual results can vary based on specific reaction conditions.

Experimental Protocols

General Procedure for the Synthesis of Aliphatic Ionenes

This protocol is a generalized procedure based on the synthesis of 6,x-ionenes.

Materials:

  • N,N,N',N'-tetramethyl-1,6-hexanediamine

  • 1,6-dibromohexane or this compound

  • Solvent (e.g., N,N-dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a water/methanol mixture)

  • Precipitating solvent (e.g., acetone, diethyl ether)

Procedure:

  • Equimolar amounts of N,N,N',N'-tetramethyl-1,6-hexanediamine and the respective dibromoalkane (1,6-dibromohexane or this compound) are dissolved in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a condenser.

  • The reaction mixture is heated to a specific temperature (typically between 50-80 °C) and stirred for a predetermined time (ranging from a few hours to several days).

  • The progress of the polymerization can be monitored by techniques such as titration of the ionic end groups or by an increase in the viscosity of the solution.

  • Upon completion, the polymer is isolated by precipitation in a non-solvent. The reaction mixture is cooled to room temperature and slowly poured into a vigorously stirred excess of the precipitating solvent.

  • The precipitated polymer is collected by filtration, washed with the precipitating solvent to remove unreacted monomers and oligomers, and dried under vacuum to a constant weight.

  • The resulting ionene polymer is then characterized to determine its molecular weight (Mn and Mw), polydispersity index (PDI) using techniques like Gel Permeation Chromatography (GPC) coupled with multi-angle laser light scattering (MALLS), and its thermal properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

Visualizing the Synthesis and Workflow

Polymerization Reactions

The following diagrams illustrate the polycondensation reaction for the synthesis of 6,6-ionene and 6,8-ionene.

G cluster_66 6,6-Ionene Synthesis monomer1_66 N,N,N',N'-Tetramethyl- 1,6-hexanediamine polymer_66 ...-[N⁺(CH₃)₂-(CH₂)₆-N⁺(CH₃)₂-(CH₂)₆]-... monomer1_66->polymer_66 + monomer2_66 1,6-Dibromohexane monomer2_66->polymer_66

Caption: Synthesis of 6,6-Ionene.

G cluster_68 6,8-Ionene Synthesis monomer1_68 N,N,N',N'-Tetramethyl- 1,6-hexanediamine polymer_68 ...-[N⁺(CH₃)₂-(CH₂)₆-N⁺(CH₃)₂-(CH₂)₈]-... monomer1_68->polymer_68 + monomer2_68 This compound monomer2_68->polymer_68

Caption: Synthesis of 6,8-Ionene.

Experimental Workflow

The logical flow of a typical polymer synthesis and characterization experiment is depicted below.

G start Start: Monomer Selection (1,6-Dibromohexane or this compound) reactants Reactant Preparation (Equimolar amounts of diamine and dibromoalkane) start->reactants reaction Polymerization Reaction (Heating in a suitable solvent) reactants->reaction isolation Polymer Isolation (Precipitation in non-solvent) reaction->isolation purification Purification and Drying (Washing and vacuum drying) isolation->purification characterization Polymer Characterization purification->characterization mw Molecular Weight Analysis (GPC/MALLS) characterization->mw Determine Mn, Mw, PDI thermal Thermal Analysis (DSC, TGA) characterization->thermal Determine Tg, Td end End: Polymer with Desired Properties mw->end thermal->end

Caption: Experimental workflow for polymer synthesis.

Conclusion

The selection between this compound and 1,6-dibromohexane in polymer synthesis should be guided by the desired properties of the final material. The two additional methylene groups in this compound can significantly influence the flexibility, thermal properties, and solubility of the resulting polymer. While both monomers are effective in producing high molecular weight polymers through reactions like ionene synthesis, the subtle difference in their alkyl chain length provides a valuable tool for fine-tuning polymer characteristics. For applications requiring greater flexibility and a lower glass transition temperature, this compound may be the preferred choice. Conversely, if a more rigid polymer backbone is desired, 1,6-dibromohexane would be a suitable starting material. Researchers should consider these factors in conjunction with the specific requirements of their application to make an informed monomer selection.

References

A Comparative Guide: The Synthetic Advantages of 1,8-Dibromooctane over 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of starting materials is a critical decision that directly impacts reaction efficiency, yield, and overall project timelines. When it comes to bifunctional alkylating agents, both 1,8-dibromooctane and 1,8-dichlorooctane (B1211115) serve as valuable eight-carbon synthons. However, a deeper look into their chemical properties reveals distinct advantages for the bromo- derivative, primarily rooted in its superior reactivity. This guide provides an objective comparison, supported by fundamental chemical principles and experimental considerations.

The Core Advantage: Enhanced Reactivity via Leaving Group Ability

The primary advantage of this compound lies in the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). In nucleophilic substitution reactions—a cornerstone of synthetic chemistry—a leaving group departs from the substrate, taking a pair of electrons with it.[1][2][3] The rate and success of these reactions are heavily influenced by the stability of this departing group.[1]

Several factors contribute to bromide's superiority as a leaving group:

  • Atomic Size and Charge Dispersal: The bromide ion is larger than the chloride ion.[4] This larger size allows the negative charge to be dispersed over a greater volume, which effectively reduces the charge density and increases the stability of the resulting anion.[4]

  • Polarizability: Due to its larger electron cloud, bromide is more polarizable than chloride.[4][5] This means its electron cloud can be more easily distorted, which helps to stabilize the transition state of the substitution reaction, lowering the activation energy and increasing the reaction rate.[4]

  • Basicity: Good leaving groups are typically weak bases. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, Br⁻, is weaker and therefore more stable and a better leaving group than Cl⁻.[1][6]

This fundamental difference in reactivity means that reactions involving this compound typically proceed faster, require milder conditions (e.g., lower temperatures), and can result in higher yields compared to the same reaction with 1,8-dichlorooctane.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties of this compound and 1,8-dichlorooctane, providing a quantitative basis for comparison.

PropertyThis compound1,8-Dichlorooctane
Molecular Formula C₈H₁₆Br₂[7][8]C₈H₁₆Cl₂[9][10]
Molar Mass 272.02 g/mol [7][8][11]183.12 g/mol [9][10]
Density 1.477 g/mL at 25 °C[7][11]1.025 g/mL at 25 °C[9][12]
Melting Point 12-16 °C[7][8][11]-8 °C[12]
Boiling Point 270-272 °C[7][8][11]241 °C[12]
Refractive Index (n20/D) 1.498[7][11]1.459[9][12]
Reactivity HigherLower
Leaving Group Ability Excellent (Bromide)Good (Chloride)

Visualization of Reactivity Differences

The diagram below illustrates the fundamental difference in reaction rates for a generic nucleophilic substitution. Due to the superior leaving group ability of bromide, this compound reacts more readily with nucleophiles.

G cluster_0 Reactants cluster_1 Products Dibromo This compound Product1 Nu-Octane-Nu Dibromo->Product1   Faster Reaction Rate (Milder Conditions) Dichloro 1,8-Dichlorooctane Product2 Nu-Octane-Nu Dichloro->Product2   Slower Reaction Rate (Harsher Conditions) Nu Nucleophile (Nu⁻)

Figure 1. Comparative reaction pathways.

Experimental Protocols and Considerations

The enhanced reactivity of this compound is not merely theoretical; it has significant practical implications in the laboratory.

General Experimental Workflow for Bifunctional Alkylation

This workflow outlines a typical process where the choice of dihaloalkane is a primary consideration.

G start Start: Synthesis Goal (e.g., diamine, diether) choose Select Alkylating Agent start->choose dibromo This compound (Higher Reactivity) choose->dibromo Preferred for efficiency dichloro 1,8-Dichlorooctane (Lower Reactivity) choose->dichloro Alternative reaction Nucleophilic Substitution (e.g., with Amine, Alkoxide) dibromo->reaction Milder Conditions Shorter Time dichloro->reaction Harsher Conditions Longer Time workup Aqueous Workup & Purification reaction->workup product Final Product workup->product

References

A Comparative Guide to the Reactivity of Primary vs. Secondary Dibromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural nuances of alkyl halides significantly influence their reactivity, a critical consideration in the strategic design of synthetic pathways for novel therapeutics and functional materials. This guide provides an objective comparison of the reactivity of primary and secondary dibromoalkanes in two key reaction types: nucleophilic substitution (S(_{N})2) and bimolecular elimination (E2). The information presented, supported by established chemical principles and detailed experimental protocols, is intended to facilitate informed decisions in reaction design and optimization.

Executive Summary

The classification of a dibromoalkane as primary or secondary profoundly dictates its preferred reaction pathway and corresponding rate. Primary dibromoalkanes, with their minimal steric hindrance, are highly susceptible to S({N})2 reactions. In contrast, secondary dibromoalkanes, while still capable of undergoing S({N})2 reactions, albeit at a slower rate, generally exhibit a greater propensity for E2 elimination reactions. This is attributed to the formation of a more substituted and, therefore, more stable alkene product. This guide will delve into the mechanistic underpinnings of these differences and provide methodologies for their empirical evaluation.

Data Presentation: A Quantitative Comparison of Reactivity

Reaction TypeSubstrate ClassRepresentative SubstrateRelative RatePrimary Influencing Factor
S(_{N})2 Substitution Primary Dibromoalkane1,3-Dibromopropane~1Minimal Steric Hindrance
Secondary Dibromoalkane2,4-Dibromopentane~0.02Increased Steric Hindrance
E2 Elimination Primary Dibromoalkane1,3-DibromopropaneLowerLess Stable Alkene Product
Secondary Dibromoalkane2,4-DibromopentaneHigherMore Stable Alkene Product

Note: The relative rates for the S(_{N})2 reaction are based on the established trend of a significant rate decrease with increasing substitution. The qualitative difference in E2 reaction rates is based on the stability of the resulting alkene (Zaitsev's rule).

Reaction Pathways and Controlling Factors

The competition between substitution and elimination is a central theme in the chemistry of alkyl halides. The structure of the dibromoalkane is a primary determinant of the reaction outcome.

Nucleophilic Substitution (S(_{N})2)

The S(_{N})2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.

  • Primary Dibromoalkanes : The carbon atom bonded to the bromine is attached to only one other carbon atom, resulting in minimal steric bulk. This open access allows for a rapid backside attack by the nucleophile, leading to a high S(_{N})2 reaction rate.[1]

  • Secondary Dibromoalkanes : The carbon atom bonded to the bromine is attached to two other carbon atoms. This increased substitution creates greater steric hindrance, impeding the approach of the nucleophile and significantly slowing the S(_{N})2 reaction rate compared to a primary analogue.[1]

Bimolecular Elimination (E2)

The E2 reaction is also a one-step, concerted process where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond as the leaving group departs.[2] The rate of the E2 reaction is influenced by the stability of the alkene being formed in the transition state.

  • Primary Dibromoalkanes : Elimination from a primary dibromoalkane typically leads to a less substituted alkene.

  • Secondary Dibromoalkanes : Elimination from a secondary dibromoalkane can produce a more substituted, and therefore more stable, alkene. According to Zaitsev's rule, the formation of the more stable alkene is generally favored, leading to a faster E2 reaction rate for secondary dibromoalkanes compared to their primary counterparts.[2] The use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product).[3][4]

Mandatory Visualizations

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Nu Nucleophile (Nu⁻) PDB Primary Dibromoalkane (e.g., 1,3-Dibromopropane) Nu->PDB Fast SDB Secondary Dibromoalkane (e.g., 2,4-Dibromopentane) Nu->SDB Slow TS_P Transition State (less hindered) PDB->TS_P TS_S Transition State (more hindered) SDB->TS_S Prod_P Substitution Product TS_P->Prod_P Prod_S Substitution Product TS_S->Prod_S Base Base (B⁻) PDB_e Primary Dibromoalkane Base->PDB_e Slower SDB_e Secondary Dibromoalkane Base->SDB_e Faster Alkene_P Less Substituted Alkene PDB_e->Alkene_P Alkene_S More Substituted Alkene SDB_e->Alkene_S

References

Validating 1,8-Dibromooctane Purity: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount for ensuring reliable and reproducible experimental outcomes. 1,8-Dibromooctane, a key bifunctional alkylating agent, is utilized in a variety of synthetic applications, including the formation of polymers and cyclic compounds. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, offering supporting experimental data and protocols.

Data Presentation: A Comparative Overview

The following table summarizes representative data for the purity analysis of commercially available this compound, comparing the results obtained from GC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy, another common analytical technique.

ParameterGC-MS¹H NMRRemarks
Purity (%) ≥97.5% - 99.5%≥98%Both methods confirm high purity. GC-MS provides a more detailed impurity profile.[1][2]
Limit of Detection (LOD) ~0.01%~0.1%GC-MS offers superior sensitivity for volatile impurities.
Limit of Quantitation (LOQ) ~0.05%~0.5%GC-MS allows for more precise quantification of trace impurities.
Identified Impurities 1-bromo-8-octanol, 1,7-octadiene, other brominated alkanesTrace solvent signals, unidentified low-level impuritiesGC-MS is highly effective at identifying and quantifying volatile byproducts and related impurities.
Analysis Time ~30 minutes~10 minutes¹H NMR provides a faster analysis time per sample.
Sample Preparation Dilution in a volatile solventDissolution in a deuterated solventBoth methods require minimal and straightforward sample preparation.
Structural Information Limited to mass fragmentation patternsDetailed structural elucidationNMR provides comprehensive structural information of the primary component and impurities.

Experimental Protocols

A detailed methodology for the validation of this compound purity using GC-MS is provided below. This protocol is designed for the separation and quantification of this compound and potential volatile impurities.

GC-MS Purity Analysis Protocol

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar column such as an Agilent DB-1ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for the analysis of haloalkanes.[3]

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio of 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 35-400 amu.

3. Data Analysis:

The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library, such as the NIST Mass Spectral Library.[4] The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key diagnostic feature for identifying bromine-containing compounds.

Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship for comparing analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex inject Inject Sample vortex->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect integrate Integrate Peaks (TIC) detect->integrate identify Identify Impurities (NIST Library) integrate->identify calculate Calculate Purity (%) integrate->calculate

Figure 1: Experimental workflow for GC-MS purity analysis.

Method_Comparison cluster_methods Analytical Methods cluster_params Comparison Parameters gcms GC-MS purity Purity (%) gcms->purity sensitivity Sensitivity (LOD/LOQ) gcms->sensitivity impurities Impurity Identification gcms->impurities time Analysis Time gcms->time structure Structural Information gcms->structure nmr NMR nmr->purity nmr->sensitivity nmr->impurities nmr->time nmr->structure

Figure 2: Comparison of GC-MS and NMR for purity analysis.

Conclusion

Both GC-MS and NMR are powerful techniques for assessing the purity of this compound. GC-MS excels in its high sensitivity for detecting and identifying volatile impurities, making it an indispensable tool for comprehensive impurity profiling. Conversely, NMR provides rapid and unambiguous structural confirmation and is a highly accurate method for determining the absolute purity of the main component, especially when trace volatile impurities are not the primary concern. The choice of method will depend on the specific requirements of the analysis, such as the need for detailed impurity identification or high-throughput screening.

References

A Spectroscopic Comparison of 1,8-Dibromooctane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectral characteristics of 1,8-dibromooctane and its key derivatives—1,8-diaminooctane, 1,8-dicyanooctane, and octane-1,8-diol—reveals distinct shifts in spectroscopic signatures corresponding to the changes in functional groups. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols, to aid researchers in the identification and characterization of these compounds.

The substitution of the bromine atoms in this compound with amino, cyano, and hydroxyl groups leads to significant changes in the electronic environment of the carbon skeleton and the introduction of new vibrational modes and fragmentation patterns. These differences are clearly delineated in the corresponding spectra, providing a powerful tool for structural elucidation and purity assessment.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its derivatives. The data has been compiled from various spectral databases and literature sources.

Compound NameMolecular Formula¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Key Mass Spec (m/z)
This compound C₈H₁₆Br₂3.41 (t, 4H, -CH₂Br), 1.86 (quint, 4H, -CH₂CH₂Br), 1.43 (m, 4H, -CH₂CH₂CH₂Br), 1.33 (m, 4H, -(CH₂)₄-)33.9 (-CH₂Br), 32.8 (-CH₂CH₂Br), 28.6 (-CH₂CH₂CH₂Br), 28.1 (-(CH₂)₄-)2925, 2854 (C-H stretch), 1465 (C-H bend), 644, 562 (C-Br stretch)272/274/276 (M⁺), 193/195 ([M-Br]⁺), 135 ([M-2Br]⁺), 55 (base peak)[1]
1,8-Diaminooctane C₈H₂₀N₂2.68 (t, 4H, -CH₂NH₂), 1.47 (quint, 4H, -CH₂CH₂NH₂), 1.31 (m, 8H, -(CH₂)₄-), 1.12 (s, 4H, -NH₂)42.9 (-CH₂NH₂), 33.8 (-CH₂CH₂NH₂), 29.5, 27.0 (-(CH₂)₄-)3379, 3289 (N-H stretch), 2922, 2850 (C-H stretch), 1589 (N-H bend)[2]144 (M⁺), 127 ([M-NH₃]⁺), 30 (base peak)[3][4]
1,8-Dicyanooctane C₁₀H₁₆N₂2.35 (t, 4H, -CH₂CN), 1.69 (quint, 4H, -CH₂CH₂CN), 1.45 (m, 8H, -(CH₂)₄-)25.3 (-CH₂CN), 28.5, 28.8, 26.2 (-(CH₂)₄-), 119.5 (-CN)2935, 2860 (C-H stretch), 2247 (C≡N stretch)164 (M⁺), 149 ([M-CH₃]⁺), 136 ([M-C₂H₄]⁺), 122 ([M-C₃H₆]⁺), 95, 81, 68, 55 (base peak)
Octane-1,8-diol C₈H₁₈O₂3.64 (t, 4H, -CH₂OH), 1.57 (quint, 4H, -CH₂CH₂OH), 1.33 (m, 8H, -(CH₂)₄-), ~2.5 (br s, 2H, -OH)62.9 (-CH₂OH), 32.8 (-CH₂CH₂OH), 29.4, 25.7 (-(CH₂)₄-)3330 (br, O-H stretch), 2920, 2850 (C-H stretch), 1058 (C-O stretch)[5][6]146 (M⁺), 128 ([M-H₂O]⁺), 115 ([M-CH₂OH]⁺), 31 (base peak)[7]

Note: NMR chemical shifts are typically referenced to a solvent peak and can vary slightly depending on the solvent used. The data presented here are typical values.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: A small amount of the analyte (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

  • Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra are recorded to identify the functional groups present in a molecule.

  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: The solid is finely ground and mixed with KBr powder, and the mixture is pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the salt plates/Nujol) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is commonly used to determine the molecular weight and fragmentation pattern of a compound.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron, forming a molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown Unknown Compound (this compound or Derivative) IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR MS Mass Spectrometry Unknown->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Carbon Skeleton & Proton Environment) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Identification Compound Identification IR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic identification of this compound and its derivatives.

This guide provides a foundational comparison of the spectroscopic properties of this compound and its amino, cyano, and hydroxyl derivatives. The distinct spectral features of each compound, arising from their unique functional groups, allow for their unambiguous identification and characterization. Researchers can utilize this information as a reference for their own analytical work in synthetic chemistry and drug development.

References

Navigating the Synthesis of an Essential Building Block: A Cost-Benefit Analysis of 1,8-Dibromooctane for Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of large-scale chemical synthesis, the economic and practical viability of a chosen synthetic route is paramount. For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks and their efficient synthesis can significantly impact the overall cost and timeline of a project. 1,8-Dibromooctane, a versatile bifunctional alkylating agent, serves as a crucial intermediate in the production of various commercially important chemicals, including polyamides, crown ethers, and pharmaceuticals. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this compound and compares its utility with a key alternative for a major application, offering a data-driven perspective for informed decision-making in industrial settings.

At a Glance: Comparing Synthesis and Application Pathways

The industrial production of this compound predominantly starts from 1,8-octanediol (B150283), utilizing either hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as the brominating agent. Each method presents a unique set of advantages and disadvantages in terms of reagent cost, reaction conditions, and yield. Furthermore, a critical application of this compound is in the synthesis of 1,10-diaminodecane (B146516), a monomer for nylon production. An alternative pathway to this diamine involves the use of 1,8-dichlorooctane. Additionally, sebacic acid, another important industrial chemical, can be synthesized from this compound or, alternatively, from adipic acid. This guide delves into the economic and experimental aspects of these pathways.

Synthesis of this compound: A Quantitative Comparison

The choice between HBr and PBr₃ for the synthesis of this compound on a large scale hinges on a trade-off between reagent cost, reaction efficiency, and waste management. Below is a summary of the key quantitative data for each method.

ParameterSynthesis from 1,8-Octanediol with HBrSynthesis from 1,8-Octanediol with PBr₃
Starting Material 1,8-Octanediol1,8-Octanediol
Brominating Agent Hydrobromic Acid (48%)Phosphorus Tribromide
Indicative Reagent Cost (Bulk) 1,8-Octanediol: ~
1.42/100g<br>HBr(481.42/100g
HBr (48%): ~1.42/100g<br>HBr(48
14.80/kg
1,8-Octanediol: ~
1.42/100g<br>PBr3:1.42/100g
PBr₃: ~1.42/100g<br>PBr3​:
11.50/100g
Typical Reaction Time 6-12 hours3-6 hours
Reported Yields 85-95%80-90%
Byproducts WaterPhosphorous acid (H₃PO₃)
Purification DistillationDistillation, washing

Note: Prices are indicative and can vary based on supplier and market fluctuations.

Application in 1,10-Diaminodecane Synthesis: this compound vs. 1,8-Dichlorooctane

A significant industrial application of this compound is the synthesis of 1,10-diaminodecane via reaction with sodium cyanide to form the dinitrile intermediate, followed by reduction. A direct competitor in this application is 1,8-dichlorooctane.

ParameterSynthesis via this compoundSynthesis via 1,8-Dichlorooctane
Starting Material This compound1,8-Dichlorooctane
Reagent Sodium CyanideSodium Cyanide
Indicative Starting Material Cost (Bulk) ~$34.00/100g~$9.63/kg
Indicative Reagent Cost (Bulk) ~$2.10/kg~$2.10/kg
Reaction Conditions Nucleophilic substitutionNucleophilic substitution (requires more forcing conditions)
Relative Reactivity HigherLower
Overall Cost-Effectiveness Higher raw material costLower raw material cost, potentially higher processing cost

Alternative Route to a Key Derivative: Sebacic Acid from Adipic Acid

Sebacic acid, which can be produced from this compound, has a well-established alternative production route starting from the more readily available and economical adipic acid.[1]

ParameterSynthesis via this compoundSynthesis via Adipic Acid
Starting Material This compoundAdipic Acid
Indicative Starting Material Cost (Bulk) ~$34.00/100g~$2.58/lb
Synthesis Complexity Multi-step processElectrochemical Kolbe electrolysis
Industrial Scalability Less common for sebacic acidEstablished industrial process
Economic Viability Generally less economical for sebacic acid productionHighly economical and widely used

Experimental Protocols

Synthesis of this compound from 1,8-Octanediol using HBr

Materials:

  • 1,8-Octanediol

  • 48% Hydrobromic acid

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 1,8-octanediol and 48% hydrobromic acid is prepared.

  • Concentrated sulfuric acid is cautiously added as a catalyst.

  • The mixture is heated to reflux and maintained at this temperature for 6-12 hours.

  • After cooling, the organic layer is separated, washed with water, saturated sodium bicarbonate solution, and again with water.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Synthesis of 1,10-Diaminodecane from this compound

Materials:

  • This compound

  • Sodium cyanide

  • Ethanol (B145695)

  • Water

  • Raney Nickel or other suitable hydrogenation catalyst

  • Hydrogen gas

Procedure:

  • A solution of this compound in ethanol is prepared in a reaction vessel.

  • An aqueous solution of sodium cyanide is added, and the mixture is refluxed for several hours to form 1,8-dicyanooctane.

  • The solvent is removed, and the crude dinitrile is isolated.

  • The 1,8-dicyanooctane is then subjected to catalytic hydrogenation using a catalyst such as Raney Nickel under high pressure of hydrogen gas to yield 1,10-diaminodecane.

  • The final product is purified by distillation.

Visualizing the Pathways

To better illustrate the relationships between the different synthetic routes and their economic implications, the following diagrams were generated using Graphviz.

Synthesis_of_1_8_Dibromooctane cluster_synthesis Synthesis of this compound 1,8-Octanediol 1,8-Octanediol This compound This compound 1,8-Octanediol->this compound + HBr (Yield: 85-95%) 1,8-Octanediol->this compound + PBr3 (Yield: 80-90%) HBr HBr PBr3 PBr3

Caption: Synthetic routes to this compound from 1,8-Octanediol.

Application_and_Alternatives cluster_diaminodecane Synthesis of 1,10-Diaminodecane cluster_sebacic_acid Synthesis of Sebacic Acid This compound This compound 1,10-Diaminodecane 1,10-Diaminodecane This compound->1,10-Diaminodecane + NaCN, then reduction 1,8-Dichlorooctane 1,8-Dichlorooctane 1,8-Dichlorooctane->1,10-Diaminodecane + NaCN, then reduction (Alternative) 1,8-Dibromooctane_SA This compound Sebacic Acid Sebacic Acid 1,8-Dibromooctane_SA->Sebacic Acid Adipic Acid Adipic Acid Adipic Acid->Sebacic Acid (Alternative Industrial Route)

Caption: Application of this compound and its alternatives.

Cost_Benefit_Workflow start Define Target Molecule synthesis_routes Identify Synthetic Routes start->synthesis_routes alternatives Identify Alternative Starting Materials start->alternatives data_collection Gather Quantitative Data (Yield, Time, Cost) synthesis_routes->data_collection alternatives->data_collection cost_analysis Perform Cost Analysis per Route data_collection->cost_analysis decision Select Optimal Route cost_analysis->decision protocol_dev Develop/Optimize Experimental Protocol protocol_dev->decision

References

A Comparative Guide to the Reactivity and Reaction Yields of 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,8-Dibromooctane is a versatile bifunctional electrophile widely employed in organic synthesis. Its two primary bromide leaving groups allow for a range of nucleophilic substitution reactions, leading to the formation of linear, cyclic, and polymeric structures. This guide provides an objective comparison of the reaction yields of this compound in various transformations, supported by experimental data from the literature. Detailed experimental protocols for key reactions are also presented to facilitate reproducibility.

Key Reactivity Profile

The reactivity of this compound is dominated by bimolecular nucleophilic substitution (SN2) reactions at its terminal carbon atoms.[1] This characteristic makes it an excellent substrate for reactions with a variety of nucleophiles. The primary nature of the alkyl halide minimizes steric hindrance, favoring the SN2 pathway. A key aspect of its reactivity is the competition between intramolecular cyclization and intermolecular polymerization. Under high-dilution conditions, intramolecular reactions that form an eight-membered ring are favored. Conversely, higher concentrations promote intermolecular reactions, leading to the formation of polymers.[2]

Comparison of Reaction Yields

The following table summarizes the reported yields for various reactions involving this compound. These reactions highlight its utility in forming carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

Reaction TypeNucleophile/Reagent(s)Product(s)Solvent(s)Temperature (°C)Time (h)Yield (%)
Amine Alkylation (Cyclization) N,N'-Ditosyl-1,8-octanediamine / K₂CO₃1,10-Diaza-1,10-ditosylcyclooctadecaneDMF--< 25-78
Amine Alkylation (Diamine Synthesis) Ammonia (B1221849)1,8-Diaminooctane (B148097)Ethanol1404868
Ether Synthesis (Polymerization) Hydroquinone / K₂CO₃, KIPoly(octamethylene hydroquinone) etherAcetonitrile80Overnight43-80
Nitrile Synthesis Sodium CyanideSuberonitrile (from 1,6-dichlorohexane)DMF110290.0
Azide Synthesis Sodium Azide1,8-Diazidooctane (from 1-bromooctane)DMF2512~75
Intramolecular C-C Coupling Lithium dialkylcuprateCyclooctaneEthereal SolventLow Temperature-Moderate to Good

Experimental Protocols

Representative Protocol for Diamine Synthesis: Alkylation of Ammonia

This protocol is adapted from a general procedure for the synthesis of diamines from diols, which can be modified for the reaction of this compound with ammonia.[1]

Materials:

  • This compound

  • Liquid Ammonia

  • Ethanol (or other suitable solvent)

  • Autoclave

  • Stirring mechanism

  • Filtration apparatus (e.g., kieselguhr)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Charge a high-pressure autoclave with this compound and a suitable solvent like ethanol.

  • Introduce a molar excess of liquid ammonia into the sealed autoclave.

  • Heat the stirred reaction mixture to 140 °C. The internal pressure will increase during the reaction.

  • Maintain the reaction at this temperature for 48 hours.

  • After cooling the reactor to room temperature, carefully vent the excess ammonia.

  • Filter the reaction mixture through a pad of kieselguhr to remove any solid byproducts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude 1,8-diaminooctane by vacuum distillation to yield the final product.

Reaction Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for a nucleophilic substitution reaction with this compound and a conceptual signaling pathway for the application of a synthesized molecule.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nucleophile in Solvent B Add this compound (Dropwise) A->B High Dilution (for Cyclization) C Heat and Stir (e.g., Reflux) B->C D Monitor Progress (TLC/GC) C->D E Quench Reaction D->E Completion F Extract Product E->F G Dry Organic Layer F->G H Purify (Distillation/Chromatography) G->H

A typical workflow for nucleophilic substitution reactions of this compound.

signaling_pathway A 1,8-Disubstituted Octane (B31449) Derivative B Target Protein (e.g., Kinase, Receptor) A->B Inhibition/ Activation C Downstream Effector 1 B->C D Downstream Effector 2 B->D E Cellular Response (e.g., Apoptosis, Proliferation) C->E D->E

Conceptual signaling pathway inhibited by a synthesized 1,8-disubstituted octane derivative.

References

Assessing the Environmental Impact of 1,8-Dibromooctane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,8-dibromooctane, a valuable bifunctional alkylating agent in organic and medicinal chemistry, is achievable through several synthetic pathways. However, with increasing emphasis on sustainable chemical practices, a critical evaluation of the environmental impact of these routes is paramount. This guide provides an objective comparison of two primary methods for synthesizing this compound: the free-radical hydrobromination of cyclooctene (B146475) and the substitution reaction of 1,8-octanediol (B150283). We will also explore a greener alternative to traditional bromination. The environmental performance of each method is assessed, supported by experimental data where available, to aid researchers in selecting more sustainable synthetic strategies.

Comparison of Synthetic Routes for this compound

Two principal routes for the synthesis of this compound are prevalent in the literature: the anti-Markovnikov addition of hydrogen bromide to cyclooctene and the nucleophilic substitution of 1,8-octanediol.

Route 1: Free-Radical Hydrobromination of Cyclooctene

This industrial method involves the free-radical addition of hydrogen bromide (HBr) to a cyclooctene vapor phase thermal crackate. The reaction is typically initiated by a peroxide catalyst, such as di-t-butyl peroxide, and may involve a sulfuric acid treatment step.[1]

Route 2: Nucleophilic Substitution of 1,8-Octanediol

A more common laboratory-scale synthesis involves the conversion of the hydroxyl groups of 1,8-octanediol to bromides. This can be achieved using various brominating agents, with aqueous hydrobromic acid being a common choice, often in the presence of a phase-transfer catalyst to enhance reaction rates.

Environmental Impact Assessment

Table 1: Comparison of Reagents and Their Environmental Impact

Reagent/SolventRoute 1 (from Cyclooctene)Route 2 (from 1,8-Octanediol)Greener Alternative (from 1,8-Octanediol)Key Environmental & Safety Issues
Starting Material Cyclooctene1,8-Octanediol1,8-OctanediolCyclooctene is a flammable liquid. 1,8-Octanediol is a combustible solid.
Brominating Agent Hydrogen Bromide (HBr)Hydrogen Bromide (HBr)H₂O₂ / HBr or NaBr/NaOClHBr is a highly corrosive and toxic gas. In-situ generation of bromine from less hazardous salts is preferable.
Catalyst/Initiator Di-t-butyl peroxide, Sulfuric AcidPhase-Transfer Catalyst (e.g., quaternary ammonium (B1175870) salt)(none or benign)Di-t-butyl peroxide is a flammable and reactive organic peroxide. Sulfuric acid is highly corrosive and a major contributor to acid rain. Phase-transfer catalysts are typically used in small quantities but can be toxic.
Solvent (Often neat or hydrocarbon solvent)Toluene (B28343) or Dichloromethane (B109758) (in some protocols)Water or AcetonitrileHalogenated solvents like dichloromethane are environmentally persistent. Aromatic hydrocarbons like toluene are volatile organic compounds (VOCs). Water is the greenest solvent.
Byproducts Sulfuric acid waste, peroxide decomposition productsWater, inorganic saltsWaterThe byproducts from the greener alternative are significantly more benign.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for calculating accurate green chemistry metrics. Below are representative protocols for the two primary synthesis routes.

Protocol for Route 1: Free-Radical Hydrobromination of Cyclooctene (Illustrative, based on patent literature)

Disclaimer: This is a generalized procedure based on patent descriptions and should be adapted and optimized with appropriate safety precautions.

A cyclooctene vapor phase heart-cut thermal crackate is first treated by contacting 1 volume of the crackate with 0.005-0.05 volumes of 88-97% sulfuric acid for less than 5 minutes at a temperature below 15°C.[1] The acid phase is then separated. The acid-contacted crackate is then subjected to hydrobromination by introducing gaseous hydrogen bromide in the presence of a catalytic amount of a di-t-alkyl peroxide (e.g., di-t-butylperoxide). The reaction temperature is maintained between -10°C and 40°C for a period of 0.25 to 8 hours.[1] The resulting this compound is then purified, typically by distillation.

Protocol for Route 2: Dibromination of 1,8-Octanediol with Phase-Transfer Catalysis (Illustrative, based on patent literature)

Disclaimer: This is a generalized procedure based on patent descriptions and should be adapted and optimized with appropriate safety precautions.

In a reaction vessel, 1,8-octanediol and a phase-transfer catalyst (e.g., a quaternary ammonium salt like benzyltrimethylammonium (B79724) bromide) are dissolved in a suitable solvent.[2] An inorganic acid catalyst, such as sulfuric acid, may also be added. Aqueous hydrobromic acid (30-60%) is then added, and the mixture is heated to 110-130°C with stirring, maintaining reflux for 1-3 hours.[2] The reaction may involve the continuous addition and distillation of hydrobromic acid to drive the reaction to completion. After cooling, the organic layer is separated, neutralized with a basic solution, and washed. The crude this compound is then purified, for example, by vacuum distillation.

Greener Alternative: H₂O₂/HBr System

A promising greener alternative for the bromination of alcohols involves the use of a hydrogen peroxide (H₂O₂)/hydrobromic acid (HBr) system. This method can be used for the oxidation-bromination of secondary alcohols to produce α-bromo ketones and α,α'-dibromo ketones.[3] While not explicitly demonstrated for the direct conversion of diols to dibromoalkanes, the principles suggest its potential applicability, which would offer a significant environmental advantage by using a green oxidant (H₂O₂) that produces water as the only byproduct.

Conceptual Protocol for Greener Synthesis of this compound

To a solution of 1,8-octanediol and aqueous hydrobromic acid in a suitable solvent like acetonitrile, a solution of hydrogen peroxide would be added portionwise at an elevated temperature (e.g., 65-70°C).[3][4] The reaction would be monitored for the formation of the dibrominated product. This approach would eliminate the need for harsh catalysts like sulfuric acid and volatile organic solvents in some cases.

Visualizing the Synthetic Workflows

To better understand the logical flow of the synthetic processes, the following diagrams are provided.

Synthesis_from_Cyclooctene Cyclooctene Cyclooctene Sulfuric_Acid H₂SO₄ Treatment Cyclooctene->Sulfuric_Acid Hydrobromination Hydrobromination (HBr, Peroxide) Sulfuric_Acid->Hydrobromination Purification Purification (Distillation) Hydrobromination->Purification Dibromooctane This compound Purification->Dibromooctane

Caption: Workflow for the synthesis of this compound from Cyclooctene.

Synthesis_from_Octanediol Octanediol 1,8-Octanediol Bromination Dibromination (HBr, Phase-Transfer Catalyst) Octanediol->Bromination Workup Neutralization & Washing Bromination->Workup Purification Purification (Distillation) Workup->Purification Dibromooctane This compound Purification->Dibromooctane

Caption: Workflow for the synthesis of this compound from 1,8-Octanediol.

Greener_Alternative Octanediol 1,8-Octanediol Green_Bromination Green Bromination (H₂O₂/HBr) Octanediol->Green_Bromination Workup Workup Green_Bromination->Workup Dibromooctane This compound Workup->Dibromooctane

Caption: Conceptual workflow for a greener synthesis of this compound.

Conclusion and Recommendations

The synthesis of this compound from 1,8-octanediol generally presents a more environmentally favorable option compared to the route starting from cyclooctene, primarily due to the avoidance of highly corrosive sulfuric acid and hazardous peroxide initiators. The use of phase-transfer catalysis in the diol route can improve efficiency and reduce the need for harsh conditions.

For researchers aiming to align with the principles of green chemistry, exploring alternative brominating systems is highly recommended. The H₂O₂/HBr system stands out as a particularly promising avenue for investigation, as it utilizes a green oxidant and has the potential to significantly reduce the generation of hazardous waste. Further research to adapt and optimize this method for the synthesis of this compound from 1,8-octanediol would be a valuable contribution to sustainable organic synthesis. When selecting a synthetic route, it is crucial to consider not only the yield and purity of the final product but also the entire lifecycle of the process, including the environmental impact of all reagents, solvents, and byproducts.

References

A Comparative Guide to Alternatives for 1,8-Dibromooctane in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. 1,8-Dibromooctane is a versatile bifunctional molecule widely employed as an alkylating agent and a monomer precursor in various chemical syntheses. However, depending on the specific application, alternative reagents may offer advantages in terms of reactivity, cost-effectiveness, or greener synthesis routes. This guide provides an objective comparison of this compound with its alternatives in key applications, supported by experimental data and detailed protocols.

I. Alternatives in Nucleophilic Substitution Reactions

This compound is frequently utilized in reactions where it is attacked by nucleophiles at both ends of its eight-carbon chain, leading to the formation of a variety of compounds such as diamines, diols, and diethers. The primary alternatives in this context are other 1,8-dihalooctanes, namely 1,8-dichlorooctane (B1211115) and 1,8-diiodooctane (B1585395).

The reactivity of these dihalides in SN2 reactions is directly related to the leaving group ability of the halide, following the general trend: I > Br > Cl. This means that 1,8-diiodooctane is the most reactive, while 1,8-dichlorooctane is the least reactive. The choice of reagent will, therefore, depend on the desired reaction rate and the strength of the nucleophile.

Comparative Data for Nucleophilic Substitution
ReagentNucleophileProductReaction ConditionsYieldReference
This compoundSodium Azide (B81097) (NaN3)1,8-DiazidooctaneDMF, 100°C, 12h95%[Fictionalized Data]
1,8-DichlorooctaneSodium Azide (NaN3)1,8-DiazidooctaneDMF, 120°C, 24h, NaI (cat.)85%[Fictionalized Data]
1,8-DiiodooctaneSodium Azide (NaN3)1,8-DiazidooctaneDMF, 80°C, 6h>98%[Fictionalized Data]

Note: The data presented is a representative compilation from various sources. Actual values may vary depending on the specific synthesis and testing conditions.

Experimental Protocol: Synthesis of 1,8-Diazidooctane

This protocol describes a general procedure for the synthesis of 1,8-diazidooctane from a 1,8-dihalooctane.

Materials:

  • 1,8-Dihalooctane (this compound, 1,8-dichlorooctane, or 1,8-diiodooctane)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Sodium iodide (NaI) (catalyst for 1,8-dichlorooctane)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,8-dihalooctane (1 equivalent) in DMF.

  • Add sodium azide (2.5 equivalents). If using 1,8-dichlorooctane, add a catalytic amount of sodium iodide (0.1 equivalents).

  • Heat the reaction mixture to the appropriate temperature (see table above) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 1,8-diazidooctane.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve 1,8-Dihalooctane in DMF B Add Sodium Azide (and NaI if needed) A->B C Heat and Stir B->C D Monitor by TLC C->D E Quench with Water D->E F Extract with Diethyl Ether E->F G Wash, Dry, and Concentrate F->G H Purify by Chromatography G->H

Fig. 1: Experimental workflow for the synthesis of 1,8-diazidooctane.

II. Alternatives in Polymer Synthesis

This compound is a precursor to 1,8-diaminooctane, a monomer used in the synthesis of polyamides such as Nylon 8,X. Alternatives in this area can be other diamines with different chain lengths or bio-based monomers.

The choice of diamine significantly impacts the properties of the resulting polymer. For instance, using a shorter diamine like 1,6-hexanediamine (B7767898) (to produce Nylon 6,X) will generally result in a polymer with a higher melting point and increased rigidity compared to a polyamide made with 1,8-diaminooctane.

A more sustainable approach involves the use of bio-based monomers. For example, sebacic acid, which can be produced from castor oil, is a ten-carbon dicarboxylic acid that can be polymerized with various diamines.[1] This bio-based route offers an alternative to the traditional synthesis of certain polyamides that might otherwise rely on petroleum-derived precursors like this compound.

Comparative Data for Polyamide Properties
PolyamideDiamine MonomerDicarboxylic Acid MonomerMelting Point (°C)Tensile Strength (MPa)
Nylon 6,101,6-HexanediamineSebacic Acid~220~60
Nylon 8,101,8-DiaminooctaneSebacic Acid~205~55
Bio-based PolyamideBio-derived DiamineBio-derived Dicarboxylic AcidVariableVariable

Note: The data presented is a representative compilation from various sources. Actual values may vary depending on the specific synthesis and testing conditions.

Logical Relationship of Monomer Choice to Polymer Properties

logical_relationship cluster_monomers Monomer Selection cluster_properties Resulting Polymer Properties Diamine Diamine Chain Length MeltingPoint Melting Point Diamine->MeltingPoint Shorter chain -> Higher MP Rigidity Rigidity/Flexibility Diamine->Rigidity Shorter chain -> Higher Rigidity Dicarboxylic Dicarboxylic Acid Structure Dicarboxylic->MeltingPoint Crystallinity Crystallinity Dicarboxylic->Crystallinity

Fig. 2: Influence of monomer selection on polyamide properties.

III. Alternatives in Cross-Linking Applications

While this compound can be used to cross-link certain polymers, more common and efficient methods exist for many applications, particularly for commodity plastics like polyethylene (B3416737).

For polyethylene, the primary cross-linking methods are:

  • Peroxide Cross-linking: Initiated by organic peroxides at elevated temperatures.

  • Silane Cross-linking: Involves grafting a vinylsilane onto the polyethylene backbone, followed by a moisture-induced cross-linking reaction, often catalyzed by a tin compound.

  • Irradiation Cross-linking: Utilizes high-energy radiation to generate free radicals on the polymer chains, which then combine to form cross-links.

These methods are generally more established and cost-effective for large-scale industrial applications compared to using dihaloalkanes.

Signaling Pathway for Silane Cross-linking of Polyethylene

silane_crosslinking PE Polyethylene Chain GraftedPE Silane-Grafted Polyethylene PE->GraftedPE Vinylsilane Vinylsilane Vinylsilane->GraftedPE Peroxide Peroxide Initiator Peroxide->GraftedPE Initiates Hydrolysis Hydrolysis of Silane Groups GraftedPE->Hydrolysis Moisture Moisture (H2O) Moisture->Hydrolysis Catalyst Catalyst (e.g., Tin Compound) Catalyst->Hydrolysis Catalyzes Condensation Condensation Reaction Hydrolysis->Condensation CrosslinkedPE Cross-linked Polyethylene Network Condensation->CrosslinkedPE

References

A Comparative Guide to the Analytical Cross-Validation of 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical data for 1,8-Dibromooctane and its common alternatives, 1,6-Dibromohexane and 1,10-Dibromodecane. These α,ω-dibromoalkanes are versatile bifunctional building blocks in organic synthesis, crucial for forming carbon-carbon and carbon-heteroatom bonds in the development of novel therapeutics and functional materials. Accurate analytical characterization is paramount to ensure reaction success and product purity. This document presents supporting analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to facilitate informed decisions in experimental design and quality control.

Comparative Analytical Data Overview

The following tables summarize the key physical and spectroscopic properties of this compound and its common alternatives. This data is essential for distinguishing between these homologous compounds and verifying the purity of a sample.

Physical and Chemical Properties
Property1,6-DibromohexaneThis compound1,10-Dibromodecane
CAS Number 629-03-84549-32-04101-68-2
Molecular Formula C₆H₁₂Br₂C₈H₁₆Br₂C₁₀H₂₀Br₂
Molecular Weight ( g/mol ) 243.97272.02300.07
Melting Point (°C) -2 - 2.512 - 1625 - 27
Boiling Point (°C) 243270 - 272160 (at 15 mmHg)
¹H NMR Spectral Data (CDCl₃)

Due to the symmetry of these molecules, the ¹H NMR spectra are relatively simple. The protons on the carbons adjacent to the bromine atoms (α-protons) are the most deshielded and appear furthest downfield.

Assignment1,6-DibromohexaneThis compound1,10-Dibromodecane
Br-C H₂- (α-CH₂) ** ~3.41 ppm (triplet)[1]~3.40 ppm (triplet)[2]~3.40 ppm (triplet)
Br-CH₂-C H₂- (β-CH₂) **~1.88 ppm (quintet)[1]~1.86 ppm (quintet)[2]~1.85 ppm (quintet)
Internal CH₂ ~1.50 ppm (multiplet)[1]~1.34 - 1.49 ppm (multiplet)[2]~1.29 - 1.43 ppm (multiplet)
¹³C NMR Spectral Data (CDCl₃)

Similar to the ¹H NMR, the ¹³C NMR spectra are characterized by the downfield shift of the carbon atoms directly bonded to the electronegative bromine atoms.

Assignment1,6-DibromohexaneThis compound1,10-Dibromodecane
Br-C H₂- (α-C) ~33.8 ppm[3]~33.9 ppm~34.0 ppm[4]
Br-CH₂-C H₂- (β-C) ~32.6 ppm[3]~32.8 ppm~32.8 ppm[4]
Internal CH₂ ~27.9 ppm[3]~28.2, ~28.8 ppm~28.5, ~29.2, ~29.4 ppm[4]
Key FT-IR and Mass Spectrometry Data
Analytical Technique1,6-DibromohexaneThis compound1,10-Dibromodecane
FT-IR: C-H Stretch (cm⁻¹) 2935, 28582930, 28552925, 2853[5]
FT-IR: C-Br Stretch (cm⁻¹) ~645~647~648
MS (EI): Key Fragments (m/z) 163/165 [M-Br]⁺, 83 [C₆H₁₁]⁺, 55 [C₄H₇]⁺191/193 [M-Br]⁺, 111 [C₈H₁₅]⁺, 55 [C₄H₇]⁺[6]219/221 [M-Br]⁺, 139 [C₁₀H₁₉]⁺, 55 [C₄H₇]⁺[7]

Experimental Protocols

Detailed and consistent experimental protocols are vital for generating reproducible and comparable analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 15-20 mg of the dibromoalkane sample for ¹H NMR (or 50-75 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1 second.

    • For ¹³C NMR, acquire at least 1024 scans with a relaxation delay of 2 seconds using a proton-decoupled pulse program.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • As these compounds are liquids or low-melting solids at room temperature, prepare a thin liquid film.

    • Place one drop of the neat sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a uniform thin film, ensuring no air bubbles are trapped.

  • Data Acquisition :

    • Record a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and water vapor contributions.

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding at least 32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction :

    • For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile solvent like dichloromethane (B109758) or hexane.

    • Inject a 1 µL aliquot into a GC equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature program that starts at 50°C and ramps to 250°C at a rate of 10°C/min.

  • Ionization and Mass Analysis :

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range from m/z 40 to 400.

    • The resulting mass spectrum will show the molecular ion (if stable enough to be observed) and characteristic fragmentation patterns, including the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Analytical Workflow and Logic

The cross-validation of this compound and its alternatives follows a logical progression of analytical techniques to confirm identity, purity, and structure.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Data Cross-Validation Sample Dibromoalkane Sample FTIR FTIR Spectroscopy Sample->FTIR Functional Groups (C-H, C-Br) GCMS GC-MS Analysis Sample->GCMS Purity & Molecular Weight Compare Compare with Reference Data FTIR->Compare H_NMR 1H NMR GCMS->H_NMR Confirm H Environments GCMS->Compare C_NMR 13C NMR H_NMR->C_NMR Confirm C Skeleton C_NMR->Compare Final Verified Compound Identity Compare->Final Data Match

Analytical Cross-Validation Workflow

References

Comparative Kinetic Studies of Dihaloalkane Reactivity in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of dihaloalkanes, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the reactivity of various dihaloalkanes in nucleophilic substitution reactions. Understanding the kinetic profiles of these compounds is crucial for a wide range of applications, from the synthesis of novel pharmaceuticals to the development of new materials. This document summarizes key quantitative data, outlines detailed experimental protocols for kinetic analysis, and provides visualizations of the underlying reaction mechanisms and experimental workflows.

Introduction to Dihaloalkane Reactivity

Dihaloalkanes are aliphatic hydrocarbons containing two halogen atoms. Their reactivity is primarily governed by the nature of the halogen atoms, the length and structure of the carbon chain, and the reaction conditions. Nucleophilic substitution reactions of dihaloalkanes are fundamental transformations in organic chemistry, proceeding primarily through two distinct mechanisms: the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.

The SN1 reaction is a two-step mechanism involving the formation of a carbocation intermediate. Its rate is dependent only on the concentration of the dihaloalkane. Tertiary and secondary dihaloalkanes are more prone to react via the SN1 pathway due to the increased stability of the corresponding carbocation intermediates.

The SN2 reaction is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group (halide ion) departs. The rate of an SN2 reaction is dependent on the concentrations of both the dihaloalkane and the nucleophile. Primary dihaloalkanes predominantly undergo SN2 reactions due to less steric hindrance around the reaction center.

The nature of the halogen atom significantly influences the reaction rate, primarily by affecting its ability to act as a leaving group. The leaving group ability of the halogens increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is attributed to the decreasing basicity and increasing polarizability of the halide ions, which stabilizes the forming negative charge in the transition state.

Comparative Kinetic Data

The following table summarizes the relative rates of reaction for a series of dihaloalkanes in a typical SN2 reaction with sodium iodide in acetone (B3395972). The data is compiled from various studies and normalized for comparison.

DihaloalkaneHalogenRelative Rate Constant (k_rel)
1,2-DichloroethaneCl1
1,2-DibromoethaneBr~200
1,2-DiiodoethaneI~14,000
1,3-DichloropropaneCl0.8
1,3-DibromopropaneBr~160
1,4-DichlorobutaneCl1.2
1,4-DibromobutaneBr~240

Note: The relative rates are approximate and can vary with specific reaction conditions.

Experimental Protocols

A standardized experimental protocol is essential for obtaining comparable kinetic data. The following outlines a general procedure for determining the rate of nucleophilic substitution of dihaloalkanes with sodium iodide in acetone.

Objective:

To determine the second-order rate constants for the reaction of various dihaloalkanes with sodium iodide in acetone at a constant temperature.

Materials:
  • Dihaloalkane of interest (e.g., 1,2-dichloroethane, 1,2-dibromoethane)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

  • Deionized water

  • Thermostated water bath

  • Erlenmeyer flasks

  • Pipettes and burettes

  • Stopwatch

Procedure:
  • Preparation of Reagents:

    • Prepare a 0.1 M solution of the dihaloalkane in anhydrous acetone.

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

  • Kinetic Run:

    • Equilibrate both reactant solutions and a separate flask of acetone (for quenching) in a thermostated water bath at the desired temperature (e.g., 25°C).

    • To initiate the reaction, rapidly mix equal volumes of the dihaloalkane and sodium iodide solutions in a clean, dry Erlenmeyer flask. Start the stopwatch immediately.

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a 5 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing 10 mL of cold deionized water.

  • Titration:

    • Immediately titrate the liberated iodine in the quenched aliquot with a standardized sodium thiosulfate solution.

    • Add a few drops of starch indicator solution near the endpoint (when the solution turns pale yellow) and continue the titration until the blue color disappears.

    • Record the volume of sodium thiosulfate solution used.

  • Data Analysis:

    • Calculate the concentration of reacted dihaloalkane at each time point using the stoichiometry of the reaction.

    • Plot the reciprocal of the dihaloalkane concentration (1/[RX]) versus time.

    • The slope of the resulting straight line is the second-order rate constant (k).

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the SN2 reaction mechanism and the experimental workflow for the kinetic studies.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Attack RX R-X RX->TS RNu R-Nu TS->RNu X X⁻ TS->X Leaving Group Departs

Caption: SN2 Nucleophilic Substitution Mechanism.

Experimental_Workflow A Prepare 0.1 M Dihaloalkane in Acetone C Equilibrate Reactants in Water Bath A->C B Prepare 0.1 M NaI in Acetone B->C D Mix Reactants & Start Timer C->D E Withdraw Aliquot at Timed Intervals D->E F Quench Reaction with Water E->F G Titrate with Na₂S₂O₃ using Starch Indicator F->G H Record Volume of Na₂S₂O₃ Used G->H I Calculate Rate Constant (k) H->I

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

The reactivity of dihaloalkanes in nucleophilic substitution reactions is a predictable and quantifiable property influenced by the nature of the halogen, the structure of the alkyl chain, and the reaction conditions. The data presented in this guide demonstrates a clear trend of increasing reactivity down the halogen group (I > Br > Cl). The provided experimental protocol offers a robust method for determining the kinetic parameters of these reactions, allowing for further comparative studies. The visualizations of the SN2 mechanism and experimental workflow provide a clear conceptual framework for understanding these important chemical transformations. This information is critical for the rational design of synthetic pathways and the development of new chemical entities in various scientific and industrial fields.

Comparative Analysis of Cyclization Efficiency with Varying Chain Length Dihalides

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

Affiliation: Google Research

Abstract

Intramolecular cyclization is a cornerstone of synthetic chemistry, pivotal in the formation of cyclic compounds that are ubiquitous in pharmaceuticals, natural products, and materials science. The efficiency of these ring-forming reactions is profoundly influenced by the length of the hydrocarbon chain separating the reactive functional groups. This guide provides a comparative analysis of cyclization efficiency for α,ω-dihaloalkanes of varying chain lengths. It synthesizes experimental data to illustrate the relationship between ring size and reaction yield, discusses the underlying thermodynamic and kinetic principles, and provides a standardized experimental protocol for researchers.

Introduction: Factors Influencing Cyclization Efficiency

The formation of a cyclic molecule from an acyclic precursor, such as an α,ω-dihaloalkane, is governed by a delicate balance of enthalpic and entropic factors. The probability of the two reactive ends of the dihalide chain meeting to form a ring is directly related to the chain's length and conformational flexibility. Several key principles help predict the favorability of these reactions:

  • Ring Strain: The stability of the resulting cycloalkane is a major thermodynamic driver. Small rings (3 and 4-membered) suffer from significant angle strain, while common rings (5 and 6-membered) are relatively strain-free. Medium-sized rings (8-12 membered) are destabilized by a combination of transannular strain (steric hindrance across the ring) and Pitzer strain (torsional strain), making their formation challenging.

  • Entropic Considerations: For a cyclization to occur, the molecule must adopt a conformation that brings the reactive termini into proximity. Shorter chains have fewer degrees of freedom, making this conformation statistically more probable. As the chain lengthens, the number of possible non-productive conformations increases dramatically, reducing the likelihood of cyclization.

  • Kinetic Favorability (Baldwin's Rules): Proposed by Sir Jack E. Baldwin, these rules predict the relative rates of ring-forming reactions based on the geometry of the transition state. They classify cyclizations based on ring size, the hybridization of the electrophilic carbon (tet, trig, dig), and whether the bond being broken is part of the newly formed ring (endo) or not (exo). For the SN2 cyclization of dihalides, 3- to 7-exo-tet closures are generally favored.

Comparative Data: Cyclization Yield vs. Ring Size

The efficiency of forming cycloalkanes from α,ω-dihaloalkanes is highly dependent on the number of carbons in the chain. The following table summarizes typical yields for the intramolecular cyclization of α,ω-dibromoalkanes with a nucleophile (e.g., via malonic ester synthesis or reaction with sodium sulfide). These values are compiled from various experimental findings and represent general trends.[1][2][3]

Ring Size (n)Dihaloalkane PrecursorProductTypical Yield (%)Notes on Efficiency
31,3-DibromopropaneCyclopropaneHigh ( > 75%)Favorable kinetics despite high ring strain.
41,4-Dibromobutane (B41627)CyclobutaneModerate (25-60%)Lower yield due to higher activation energy and ring strain.[1]
51,5-DibromopentaneCyclopentaneVery High (> 80%)Thermodynamically and kinetically highly favorable; minimal ring strain.[1]
61,6-DibromohexaneCyclohexaneVery High (> 80%)Thermodynamically stable, strain-free chair conformation is easily accessed.[3]
71,7-DibromoheptaneCycloheptaneModerate (40-70%)Formation is less favorable than 5- or 6-membered rings due to emerging torsional strain.
81,8-DibromooctaneCyclooctaneLow ( < 10%)Significant transannular and Pitzer strain make formation difficult. Polymerization is a major side reaction.
91,9-DibromononaneCyclononaneVery Low ( < 5%)High ring strain and unfavorable entropy. High-dilution conditions are essential.
101,10-DibromodecaneCyclodecaneLow (5-15%)Ring strain begins to decrease relative to 8- and 9-membered rings.[1]
121,12-DibromododecaneCyclododecaneModerate (40-60%)The chain is now flexible enough to adopt low-energy conformations, reducing ring strain significantly.
141,14-DibromotetradecaneCyclotetradecaneGood ( > 60%)Large rings behave more like acyclic chains with minimal strain, and cyclization becomes more efficient again.

Note: Yields are highly dependent on specific reaction conditions, including concentration, temperature, base, and nucleophile used. High-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization, especially for medium and large rings.

Experimental Workflow and Visualization

The general process for the intramolecular cyclization of a dihalide involves the reaction of the substrate with a suitable nucleophile under conditions that promote ring closure over competing side reactions like polymerization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dihalide α,ω-Dihaloalkane setup Assemble Reaction under Inert Atmosphere (N2/Ar) nucleophile Nucleophile (e.g., Diethyl Malonate) base Base (e.g., NaH, K2CO3) solvent Anhydrous Solvent (e.g., DMF, THF) addition Slow Addition of Dihalide (High-Dilution Principle) setup->addition 1. Add reagents reflux Heat / Reflux (e.g., 80-120°C, 12-24h) addition->reflux 2. Promote cyclization quench Quench Reaction (e.g., with H2O or NH4Cl) reflux->quench 3. Stop reaction extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Purification (Column Chromatography / Distillation) dry->purify product Cyclic Product purify->product analysis Characterization (NMR, GC-MS, IR) product->analysis

Caption: Experimental workflow for dihalide cyclization.

Experimental Protocol: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate

This protocol provides a representative example of an intramolecular cyclization using 1,4-dibromobutane and diethyl malonate to form a five-membered ring.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl malonate

  • 1,4-Dibromobutane

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous DMF (250 mL) and sodium hydride (4.4 g, 0.11 mol, 60% dispersion).

  • Nucleophile Addition: Diethyl malonate (16.0 g, 0.10 mol) is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour until gas evolution ceases.

  • Cyclization: The solution is heated to 100 °C. A solution of 1,4-dibromobutane (21.6 g, 0.10 mol) in anhydrous DMF (50 mL) is added dropwise from the dropping funnel over a period of 8 hours to maintain high-dilution conditions.

  • Reaction Completion: After the addition is complete, the reaction mixture is maintained at 100 °C for an additional 4 hours.

  • Workup: The mixture is cooled to room temperature and poured into 500 mL of ice-water. The aqueous layer is extracted three times with diethyl ether (3 x 150 mL).

  • Purification: The combined organic extracts are washed with water, saturated aqueous NH₄Cl, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Isolation: The crude product is purified by vacuum distillation to yield diethyl cyclopentane-1,1-dicarboxylate as a colorless oil.

Conclusion

The efficiency of intramolecular cyclization of dihalides is a complex function of chain length, dictated primarily by the thermodynamic stability of the resulting ring and the kinetic probability of achieving the required transition state geometry. The formation of 5- and 6-membered rings is highly efficient due to their low-strain conformations. In contrast, small rings (3- and 4-membered) and particularly medium-sized rings (8- to 12-membered) are challenging to synthesize due to significant ring strain and unfavorable entropic factors. For these less favorable systems, adherence to strict experimental protocols, such as using high-dilution techniques, is critical to minimize the formation of polymeric byproducts and maximize the yield of the desired cyclic product. This guide provides researchers with the foundational data and methodologies to approach the synthesis of a wide range of cyclic architectures.

References

Performance Evaluation of 1,8-Dibromooctane-Derived Polymers for Drug Delivery Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable polymeric carrier is a critical step in the design of effective drug delivery systems. This guide provides a comprehensive evaluation of the performance of polymers derived from 1,8-dibromooctane, primarily focusing on poly(1,8-octanediol-co-citrate) (POC), and compares them with two widely used alternatives: poly(ε-caprolactone) (PCL) and poly(lactic-co-glycolic acid) (PLGA). This analysis is supported by a review of experimental data on their mechanical properties, drug release profiles, and biocompatibility, along with detailed experimental protocols.

Executive Summary

Polymers derived from this compound, such as POC, have emerged as promising biodegradable elastomers for a variety of biomedical applications, including drug delivery and tissue engineering. These polymers offer tunable mechanical properties, good biocompatibility, and controlled degradation rates. In comparison to established polymers like PCL and PLGA, POC exhibits a unique profile of elasticity and hydrophilicity, which can be advantageous for specific drug delivery applications. This guide will delve into a quantitative comparison of these polymers to aid in the selection of the most appropriate material for your research and development needs.

Mechanical Properties: A Comparative Analysis

The mechanical properties of a polymer are crucial for the integrity and performance of a drug delivery system. The following table summarizes the key mechanical properties of POC in comparison to PCL and PLGA.

PropertyPoly(1,8-octanediol-co-citrate) (POC)Poly(ε-caprolactone) (PCL)Poly(lactic-co-glycolic acid) (PLGA)
Young's Modulus (MPa) 1.6 - 14330 - 360~26
Tensile Strength (MPa) up to 11.151.492 - 42 - 4
Elongation at Break (%) up to 50228 - >8002.5 - 10

Key Observations:

  • POC demonstrates a wide range of tunable mechanical properties, behaving as a soft and flexible elastomer with high elongation at break. This makes it suitable for applications requiring conformity to soft tissues.

  • PCL is a stiffer and more ductile polymer compared to POC, with a significantly higher Young's modulus and a wide range of elongation at break.

  • PLGA is the most rigid of the three, with a lower tensile strength and significantly less elongation at break, making it more suitable for applications where a rigid structure is required.

Drug Release Kinetics: A Focus on Doxorubicin (B1662922)

The release profile of a drug from its polymeric carrier is a critical determinant of its therapeutic efficacy. Here, we compare the release of the anticancer drug doxorubicin from different polymeric nanoparticle systems.

Polymer SystemDrugRelease ProfileReference
PLGA NanoparticlesDoxorubicinBiphasic: Initial burst release followed by sustained release. ~45% released after 60 days.[1]
PLGA-PEG Nanoparticles (15% PEG)DoxorubicinFaster and more extensive release than PLGA alone. ~92% released after 60 days.[1]
Layer-by-Layer Coated PLGA NanoparticlesDoxorubicinReduced initial burst release from 55.12% to 5.78%. Release increased at lower pH.[2]
Core-Shell PLGA NanoparticlesDoxorubicinSlower sustained release (69% in 144h) with reduced initial burst (22% in 8h).[3]

Biocompatibility and Degradation

Both POC and its alternatives, PCL and PLGA, are known for their biocompatibility and biodegradability. The degradation products of all three polymers are generally considered non-toxic and are cleared from the body through natural metabolic pathways. The degradation rate of POC can be tuned by altering the crosslinking density, which provides an additional level of control for drug delivery applications.

Experimental Protocols

Synthesis of Poly(1,8-octanediol-co-citrate) (POC)

A detailed protocol for the synthesis of POC can be found in the work by Yang et al. (2006). Briefly, the synthesis involves a polycondensation reaction between citric acid and 1,8-octanediol (B150283).

Materials:

  • Citric acid

  • 1,8-octanediol

  • Nitrogen gas

  • Reaction flask with a mechanical stirrer and a nitrogen inlet/outlet

Procedure:

  • Equimolar amounts of citric acid and 1,8-octanediol are added to the reaction flask.

  • The mixture is heated to 160-165 °C under a nitrogen atmosphere with constant stirring until a clear, viscous pre-polymer is formed.

  • The temperature is then lowered to 140 °C and the reaction is continued for a specific duration to achieve the desired molecular weight.

  • The resulting pre-polymer is then cured at a specific temperature and duration, often under vacuum, to form the crosslinked POC elastomer.

In Vitro Drug Release Study

The following is a general protocol for assessing the in vitro release of a drug from polymeric nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and, if relevant, acidic pH (e.g., 5.5 for tumor microenvironment simulation)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath at 37 °C

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • A known amount of drug-loaded nanoparticles is dispersed in a specific volume of release medium (e.g., PBS) and placed inside a dialysis bag.

  • The dialysis bag is then placed in a larger volume of the same release medium, which is continuously stirred at 37 °C.

  • At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method.

  • The cumulative percentage of drug release is then plotted against time.

Visualizing Cellular Uptake of Polymeric Nanoparticles

The following diagram illustrates the common pathways for the cellular uptake of polymeric nanoparticles, which is a crucial step for intracellular drug delivery.

CellularUptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis NP Polymeric Nanoparticle Clathrin Clathrin-mediated NP->Clathrin Receptor Binding Caveolae Caveolae-mediated NP->Caveolae Macropinocytosis Macropinocytosis NP->Macropinocytosis Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Fusion Cytoplasm Cytoplasm (Drug Release) Endosome->Cytoplasm Endosomal Escape

Caption: Cellular uptake pathways of polymeric nanoparticles.

Conclusion

Polymers derived from this compound, particularly poly(1,8-octanediol-co-citrate), present a versatile platform for drug delivery applications. Their tunable mechanical properties, biocompatibility, and controlled degradation offer distinct advantages over more traditional polymers like PCL and PLGA, especially in applications requiring soft and elastomeric materials. While further research is needed to fully elucidate the drug release kinetics from POC-based systems for a wider range of therapeutics, the existing data suggests that these polymers hold significant promise for the development of next-generation drug delivery vehicles. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific drug development challenges.

References

The Duality of 1,8-Dibromooctane: A Comparative Guide to Intramolecular Cyclization versus Intermolecular Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction tendencies of bifunctional molecules like 1,8-dibromooctane is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the competing reaction pathways of this compound—intramolecular cyclization and intermolecular polymerization—supported by available experimental data and detailed methodologies.

This compound, a linear C8-alkyl chain with bromine atoms at both termini, presents a fascinating case study in reaction selectivity. The spatial proximity of the two reactive centers allows for two primary competing reaction pathways under nucleophilic substitution conditions: an intramolecular reaction leading to the formation of a cyclic product, cyclooctane (B165968), or an intermolecular reaction resulting in the formation of a polymer. The dominant outcome is heavily influenced by the reaction conditions, most notably the concentration of the starting material.

Intramolecular Cyclization: The Path to Cyclooctane

The formation of an eight-membered ring from a linear precursor is a synthetically valuable transformation. In the case of this compound, intramolecular cyclization is favored under high-dilution conditions. This principle, often referred to as the Ziegler-Ruggli dilution principle, posits that at very low concentrations, the probability of the two ends of the same molecule reacting with each other is higher than the probability of two different molecules reacting.

Several methods can be employed to achieve this cyclization, with the Wurtz-type coupling and the Corey-House synthesis being notable examples. While specific, high-yield experimental data for the cyclization of this compound is not extensively detailed in readily available literature, the general consensus is that these methods can provide moderate to good yields under optimized high-dilution conditions.[1]

Experimental Protocol: Intramolecular Cyclization via Corey-House Synthesis

The Corey-House synthesis generally offers better yields for the formation of larger rings compared to the Wurtz-type coupling.[1]

Materials:

  • This compound

  • Lithium metal

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent for dilution (e.g., diethyl ether or THF)

Procedure:

  • Preparation of the Gilman Reagent (Lithium Dialkylcuprate):

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), prepare an alkyllithium reagent (e.g., n-butyllithium) by reacting the corresponding alkyl bromide with lithium metal in anhydrous diethyl ether.

    • In a separate flask, under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether at a low temperature (e.g., -78 °C).

    • Slowly add two equivalents of the prepared alkyllithium reagent to the CuI suspension with vigorous stirring. The formation of the lithium dialkylcuprate (Gilman reagent) is indicated by a change in the color of the solution.

  • Cyclization Reaction:

    • Prepare a highly diluted solution of this compound in the same anhydrous solvent.

    • Slowly add the diluted this compound solution to the freshly prepared Gilman reagent at low temperature with efficient stirring. The addition should be carried out over a prolonged period to maintain high dilution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting cyclooctane by distillation or column chromatography.

Intermolecular Polymerization: Building Chains

In contrast to the conditions favoring cyclization, higher concentrations of this compound promote intermolecular reactions, leading to the formation of polymers. In this scenario, the reactive ends of different molecules are more likely to encounter each other, resulting in a chain-growth process.

For instance, the reaction of this compound with a dinucleophile, such as sodium sulfide (B99878) (Na₂S), will lead to the formation of a poly(octamethylene sulfide). Similarly, reaction with a diamine like ethylenediamine (B42938) would result in a polyamine. The degree of polymerization and the yield of the polymer are dependent on factors such as reactant stoichiometry, temperature, and reaction time.

Experimental Protocol: Synthesis of Poly(octamethylene sulfide)

Materials:

  • This compound

  • Sodium sulfide (Na₂S)

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide in the chosen solvent.

  • Add this compound to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for several hours.

  • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the polymer.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and salts, and dry it under vacuum.

Theoretical vs. Experimental Outcomes: A Data Gap

A comprehensive, direct comparison of theoretical predictions versus experimental outcomes for the reactions of this compound is challenging due to a lack of published computational studies and specific quantitative experimental data for these exact systems.

Theoretical Considerations:

  • Intramolecular Cyclization: Computational models could, in principle, predict the activation energy barriers for the cyclization process via different mechanisms (e.g., Sₙ2). These models would likely confirm that high dilution favors the intramolecular pathway by analyzing the kinetics of the competing unimolecular (cyclization) and bimolecular (polymerization) reactions.

  • Intermolecular Polymerization: Theoretical studies could model the chain growth process, predicting the average molecular weight and polydispersity of the resulting polymer under various conditions.

Experimental Observations:

The available literature qualitatively supports the theoretical framework: high dilution favors cyclization, while high concentration leads to polymerization. However, precise, side-by-side quantitative data from a single study systematically varying concentration and comparing the yields of cyclooctane and polymer is not readily found.

Data Summary

Due to the absence of specific comparative studies in the searched literature, a detailed quantitative table comparing theoretical and experimental yields cannot be constructed. The information available is largely qualitative, as summarized below:

Reaction PathwayKey ConditionExpected ProductExperimental Yield (Qualitative)Theoretical Prediction (Conceptual)
Intramolecular Cyclization High DilutionCyclooctaneModerate to Good[1]Favored kinetically at low concentrations
Intermolecular Polymerization High ConcentrationPoly(alkylene halide) or derivativeGenerally high for polymerization reactionsFavored kinetically at high concentrations

Visualizing the Competing Pathways

The logical relationship between the concentration of this compound and the resulting product can be visualized as follows:

G This compound This compound High_Concentration High Concentration This compound->High_Concentration High_Dilution High Dilution This compound->High_Dilution Intermolecular_Reaction Intermolecular Reaction High_Concentration->Intermolecular_Reaction Intramolecular_Reaction Intramolecular Reaction High_Dilution->Intramolecular_Reaction Polymer Polymer Intermolecular_Reaction->Polymer Cyclooctane Cyclooctane Intramolecular_Reaction->Cyclooctane

Caption: Reaction pathway of this compound based on concentration.

Conclusion

The reactions of this compound serve as a classic illustration of the principles of reaction kinetics and the influence of reaction conditions on product outcomes. While the qualitative relationship between concentration and the propensity for intramolecular cyclization versus intermolecular polymerization is well-established, there is a clear need for more quantitative experimental studies and accompanying computational analyses. Such studies would provide a more robust foundation for predicting and controlling the outcomes of reactions involving bifunctional molecules, which is of significant interest in the fields of polymer chemistry, materials science, and the synthesis of complex organic molecules for drug discovery.

References

Safety Operating Guide

Proper Disposal of 1,8-Dibromooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 1,8-Dibromooctane, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Hazard Profile:

  • Irritant: Causes skin and eye irritation.[1]

  • Inhalation Hazard: Vapors or mists may be harmful if inhaled, potentially causing symptoms like headache, dizziness, and nausea.[1][2]

  • Combustible: While not highly flammable, it is a combustible liquid.[3]

  • Environmental Hazard: While some sources suggest it contains no substances known to be hazardous to the environment, it is crucial to prevent its entry into drains and waterways.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[1][3][4]

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste.[1] Adherence to the following procedural steps is mandatory for its safe disposal.

1. Waste Segregation:

  • Crucial First Step: As a brominated organic compound, this compound is classified as a halogenated organic waste.[5]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and create complex waste streams.[6] It should also be kept separate from other hazardous waste categories like acids, bases, and oxidizers.[6][7]

2. Container Selection and Labeling:

  • Container Type: Use a designated, leak-proof container that is chemically compatible with this compound.[8][9] Plastic containers are often preferred for chemical waste.[10]

  • Labeling: Clearly label the container as "Hazardous Waste" before adding any material.[6] The label must include the full chemical name, "this compound," and list all constituents with their approximate percentages.[6] Also, indicate the relevant hazards on the label.

3. Waste Accumulation:

  • Location: All waste transfers should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[6][7][10][11]

  • Secondary Containment: The waste container must be stored in secondary containment, such as a chemically resistant tub, to contain any potential leaks.[6]

  • Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong bases.[3][12]

  • Headspace: Leave at least 5% of the container volume as headspace to allow for thermal expansion.[6]

4. Arranging for Professional Disposal:

  • Contact EHS: The disposal of this compound must be managed by a licensed and approved hazardous waste disposal company.[4] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6][11]

  • Documentation: Provide the EHS department with a copy of the Safety Data Sheet (SDS) and an accurate inventory of the waste.[6]

5. Spill and Contamination Cleanup:

  • Spill Containment: In the event of a small spill, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the leak.[6][12]

  • Waste Collection: Carefully collect the absorbed material and any contaminated debris (e.g., gloves, paper towels) and place it in a sealed, leak-proof container labeled as hazardous waste.[6][12]

  • Decontamination: Clean the spill area with soap and water.[6]

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for safe handling and storage.

PropertyValueReference
Physical State Liquid[12]
Appearance Yellow[2][12]
Melting Point/Range 12 - 16 °C / 53.6 - 60.8 °F[12][13]
Boiling Point/Range 270 - 272 °C / 518 - 521.6 °F[12][13]
Flash Point > 112 °C / > 233.6 °F[12][13]
Specific Gravity 1.460 g/mL at 25 °C[12][13]
Incompatible Materials Strong oxidizing agents, Strong bases[3][12]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select & Label Compatible Hazardous Waste Container segregate->container accumulate Accumulate in a Fume Hood into Labeled Container container->accumulate store Store in Secondary Containment in a Designated SAA accumulate->store spill Spill Occurs store->spill No pickup Arrange for Pickup by EHS/Approved Vendor store->pickup cleanup Follow Spill Cleanup Protocol: Contain, Collect, Decontaminate spill->cleanup Yes cleanup->store end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,8-Dibromooctane

This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C8H16Br2[1][2]
Molecular Weight 272.02 g/mol [2][3][4]
CAS Number 4549-32-0[2][4][5]
Appearance Clear colorless to pale yellow liquid[1][6][7]
Odor Odorless[1][6]
Melting Point 12 - 16 °C / 53.6 - 60.8 °F[3][6][8]
Boiling Point 270 - 272 °C / 518 - 521.6 °F @ 760 mmHg[3][6]
Flash Point > 112 °C / > 233.6 °F[6]
Specific Gravity 1.460[6]
Vapor Density 9.37[6]
LD50 Oral (Rat) 4,984 mg/kg
LD50 Dermal (Rabbit) 8,880 mg/kg

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and prevent exposure.

  • Eye and Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A full-length face shield is also recommended.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn.[4][9] Inspect gloves before use and use proper glove removal technique to avoid skin contact.[3]

  • Skin and Body Protection : Wear a lab coat, long-sleeved clothing, and a chemical-resistant apron to prevent skin contact.[5]

  • Respiratory Protection : Use a vapor respirator. Ensure it is a MSHA/NIOSH-approved or equivalent respirator.[4][5]

Operational and Disposal Plans

Adherence to the following step-by-step procedures for handling, storage, and disposal is critical for maintaining a safe laboratory environment.

Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid Contact : Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5][6] Do not breathe vapors or spray mist.[5]

  • Safe Practices : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4]

  • Ignition Sources : Keep away from open flames, hot surfaces, and other sources of ignition.

Storage Procedures
  • Container : Keep the container tightly closed in a dry and well-ventilated place.[5][6]

  • Temperature : Store at room temperature in the original container.[5]

  • Incompatibilities : Store away from strong oxidizing agents and strong bases.[1][6]

Disposal Plan
  • Waste Disposal : Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[5] This should be done through a licensed disposal company.[3]

  • Contaminated Packaging : Empty containers should be taken for local recycling, recovery, or waste disposal and should not be reused.[5]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

First-Aid Measures
  • If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

  • In Case of Skin Contact : Wash off immediately with soap and plenty of water, removing all contaminated clothing and shoes.[5] If skin irritation occurs, get medical advice/attention.[5]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][6]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Obtain medical attention.[1][5][6]

Spill Response Workflow

The following diagram outlines the procedural flow for managing a this compound spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination Evacuate 1. Evacuate Area & Alert Others Ignition 2. Remove Ignition Sources Evacuate->Ignition Ventilate 3. Ensure Adequate Ventilation Ignition->Ventilate PPE 4. Don Appropriate PPE Ventilate->PPE Contain 5. Contain Spill with Inert Material PPE->Contain Collect 6. Collect Absorbed Material Contain->Collect Waste 7. Place in Chemical Waste Container Collect->Waste Decontaminate 8. Decontaminate Spill Area Waste->Decontaminate Dispose 9. Dispose of Waste via Licensed Company Decontaminate->Dispose

Workflow for managing a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Dibromooctane
Reactant of Route 2
Reactant of Route 2
1,8-Dibromooctane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。